Product packaging for 5-Cyano-2-picoline(Cat. No.:CAS No. 3222-48-8)

5-Cyano-2-picoline

Cat. No.: B057721
CAS No.: 3222-48-8
M. Wt: 118.14 g/mol
InChI Key: PBLOYQAQGYUPCM-UHFFFAOYSA-N
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Description

5-Cyano-2-picoline is a versatile and high-value pyridine derivative that serves as a critical synthetic intermediate in advanced chemical research. This compound features a picoline (2-methylpyridine) backbone substituted with a cyano group at the 5-position, creating a bifunctional scaffold with distinct electronic properties. Its primary research value lies in its application in medicinal chemistry and heterocyclic synthesis, where it is extensively used as a key precursor for constructing complex nitrogen-containing heterocycles, such as imidazopyridines and other fused ring systems prevalent in pharmaceutical agents. The electron-withdrawing cyano group and the coordinative nitrogen atom make it an excellent ligand for metal-organic framework (MOF) synthesis and catalysis. Furthermore, the methyl group at the 2-position offers a site for further functionalization, while the cyano group can be readily hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, significantly expanding its synthetic utility. Researchers leverage this compound in the development of novel kinase inhibitors, agrochemicals, and functional materials, where its unique structure contributes to optimal binding interactions and material properties. It is supplied as a high-purity compound to ensure reproducibility in sensitive synthetic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2 B057721 5-Cyano-2-picoline CAS No. 3222-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLOYQAQGYUPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300134
Record name 5-Cyano-2-picoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3222-48-8
Record name 3222-48-8
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Cyano-2-picoline
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Record name 6-methylpyridine-3-carbonitrile
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Foundational & Exploratory

5-Cyano-2-methylpyridine chemical structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Cyano-2-methylpyridine: Structure and Synthesis

This guide provides a comprehensive overview of 5-Cyano-2-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. It details the compound's chemical structure, physical properties, and primary synthesis methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

5-Cyano-2-methylpyridine, also known as 6-methylpyridine-3-carbonitrile, is a pyridine derivative featuring a methyl group at the 2-position and a nitrile group at the 5-position.[1][2] This substitution pattern makes it a versatile building block for the synthesis of more complex molecules.[3]

Chemical Structure Diagram

The molecular structure consists of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. The methyl (-CH₃) and cyano (-C≡N) functional groups are attached to this core.

G N1 N C1 C N1->C1 C2 C C1->C2 C_Me C C1->C_Me C3 C C2->C3 H_C2 H C2->H_C2 C4 C C3->C4 H_C3 H C3->H_C3 C5 C C4->C5 C_CN C C4->C_CN C5->N1 H_C5 H C5->H_C5 H1_Me H C_Me->H1_Me H2_Me H C_Me->H2_Me H3_Me H C_Me->H3_Me N_CN N C_CN->N_CN C_CN->N_CN C_CN->N_CN

Caption: Chemical structure of 5-Cyano-2-methylpyridine.

Compound Properties

The physical and chemical properties of 5-Cyano-2-methylpyridine are summarized below.

PropertyValueReference(s)
IUPAC Name 6-Methylpyridine-3-carbonitrile[1]
Synonyms 5-Cyano-2-picoline, 2-Methyl-5-cyanopyridine[2]
CAS Number 3222-48-8[1]
Molecular Formula C₇H₆N₂[1]
Molecular Weight 118.14 g/mol [2][4]
Appearance White to brown crystalline powder[1][3]
Melting Point 81-87 °C[3]
Boiling Point 216-217 °C
SMILES CC1=CC=C(C=N1)C#N[1]
InChI Key PBLOYQAQGYUPCM-UHFFFAOYSA-N[1]

Synthesis of 5-Cyano-2-methylpyridine

Several synthetic routes have been developed for the production of 5-Cyano-2-methylpyridine. The most common industrial and laboratory methods include the ammoxidation of 2-picoline and the cyanation of a halogenated precursor.

Synthesis Pathway Overview

Synthesis_Pathways cluster_0 Ammoxidation Route cluster_1 Halogen Substitution Route start1 2-Picoline (2-Methylpyridine) end1 5-Cyano-2-methylpyridine start1->end1 + NH₃, O₂ (Vanadium Oxide Catalyst, ~480°C) start2 5-Bromo-2-methylpyridine end2 5-Cyano-2-methylpyridine start2->end2 + CuCN, NaCN (Sulfolane, ~160°C)

Caption: Key synthetic routes to 5-Cyano-2-methylpyridine.

Comparison of Synthesis Methods
ParameterAmmoxidation of 2-PicolineCyanation of 5-Bromo-2-methylpyridine
Starting Material 2-Picoline (2-Methylpyridine)5-Bromo-2-methylpyridine
Key Reagents Ammonia (NH₃), Oxygen (O₂)Copper(I) Cyanide (CuCN), Sodium Cyanide (NaCN)
Catalyst Vanadium Oxide (e.g., V₂O₅) on a support (e.g., γ-Al₂O₃)Typically catalyst is also a reagent (CuCN)
Reaction Type Vapor-phase catalytic ammoxidationNucleophilic aromatic substitution
Temperature High (approx. 350-600 °C)Moderate to High (approx. 160 °C)
Phase Gas PhaseLiquid Phase (in a high-boiling solvent)
Advantages Uses readily available starting material, continuous process.High selectivity, often high yield.
Disadvantages Requires high temperatures and specialized equipment.Requires a pre-functionalized starting material, use of toxic cyanides.

Experimental Protocols

The following sections provide detailed experimental methodologies for the primary synthesis routes.

Method 1: Vapor-Phase Ammoxidation of 2-Picoline

This industrial method involves the catalytic reaction of 2-picoline with ammonia and air at high temperatures to form the nitrile.

Workflow Diagram:

Ammoxidation_Workflow prep Catalyst Preparation (e.g., V₂O₅ on γ-Al₂O₃) load Load Catalyst into Fixed-Bed Reactor prep->load heat Heat Reactor to Operating Temperature (480°C) load->heat feed Introduce Gaseous Feed (2-Picoline, NH₃, Air) heat->feed react Reaction in Progress (Continuous Flow) feed->react cool Cool Product Stream react->cool separate Separate Product from Unreacted Gases and Water cool->separate purify Purify Product (e.g., Distillation/Crystallization) separate->purify Cyanation_Workflow charge Charge Reactor with 5-Bromo-2-methylpyridine, NaCN, and Sulfolane heat Heat Mixture to 160°C charge->heat add Add Cuprous Cyanide (CuCN) heat->add react Maintain at 160°C for ~6 hours (Monitor by HPLC) add->react distill Distill under Reduced Pressure to Remove Solvent react->distill precipitate Add Water to Distillate to Precipitate Product distill->precipitate filter Filter and Dry the Crude Solid Product precipitate->filter purify Purify by Recrystallization filter->purify

References

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Methylnicotinonitrile (also known as 5-Cyano-2-methylpyridine), a heterocyclic organic compound of interest in pharmaceutical and agrochemical research. This document details its physicochemical characteristics, provides established experimental protocols for their determination, and explores its potential biological significance by examining relevant signaling pathways that may be influenced by nicotinonitrile derivatives. All quantitative data is presented in structured tables for ease of reference, and key experimental and logical workflows are visualized using diagrams.

Physicochemical Properties

6-Methylnicotinonitrile is a solid at room temperature with a distinct set of physical and chemical properties that are crucial for its handling, synthesis, and application in research and development.

Quantitative Data Summary

The key physical and chemical properties of 6-Methylnicotinonitrile are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₇H₆N₂[1][2]
Molecular Weight 118.14 g/mol [1][2]
CAS Number 3222-48-8[1][3]
Melting Point 83-87 °C
Boiling Point 216-217 °C
Physical Form Pale brown solid[3]
IUPAC Name 6-methylnicotinonitrile[3]
Synonyms 5-Cyano-2-methylpyridine, 2-Methyl-5-cyanopyridine[1][2]
Solubility Profile

While specific quantitative solubility data for 6-Methylnicotinonitrile in a wide range of organic solvents is not extensively reported in publicly available literature, a qualitative assessment can be made based on its structure. As a polar molecule containing a pyridine ring and a nitrile group, it is expected to be soluble in a variety of common organic solvents. A detailed experimental protocol for determining its solubility is provided in Section 2.3.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and a plausible route for the synthesis of 6-Methylnicotinonitrile.

Melting Point Determination

Objective: To determine the melting point range of a solid organic compound.

Method: Capillary Method using a Mel-Temp apparatus or Thiele tube.

Procedure:

  • Sample Preparation: Finely powder a small amount of the solid organic compound.

  • Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is tightly packed to a height of 2-3 mm.

  • Apparatus Setup:

    • Mel-Temp Apparatus: Place the capillary tube into the sample holder of the apparatus.

    • Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Heating: Heat the apparatus slowly, at a rate of 1-2 °C per minute, especially near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the compound.

Boiling Point Determination

Objective: To determine the boiling point of a liquid organic compound at atmospheric pressure.

Method: Micro boiling point determination using a Thiele tube.

Procedure:

  • Sample Preparation: Place a small amount (0.5-1 mL) of the liquid into a small test tube (fusion tube).

  • Capillary Inversion: Place a capillary tube, sealed at one end, into the fusion tube with the open end downwards.

  • Apparatus Setup: Attach the fusion tube to a thermometer and immerse it in a Thiele tube filled with a high-boiling point liquid.

  • Heating: Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Observation: Continue heating until a steady and rapid stream of bubbles is observed. Stop heating and allow the apparatus to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the liquid.

Solubility Determination

Objective: To determine the solubility of an organic compound in various solvents.

Method: Isothermal Shake-Flask Method.

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Equilibration: Seal the vials and shake them at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with a suitable solvent and determine the concentration of the dissolved compound using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the solubility in terms of g/100 mL or mol/L.

Synthesis of 6-Methylnicotinonitrile

Reaction Scheme:

G Synthesis of 6-Methylnicotinonitrile start 2-Bromo-6-methylpyridine product 6-Methylnicotinonitrile start->product Heat reagent1 Copper(I) Cyanide (CuCN) reagent1->product solvent DMF or Pyridine solvent->product

A plausible synthesis route for 6-Methylnicotinonitrile.

Experimental Protocol (General Procedure):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-6-methylpyridine and copper(I) cyanide in a suitable solvent such as N,N-dimethylformamide (DMF) or pyridine.

  • Reaction: Heat the reaction mixture to reflux for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into an aqueous solution of ammonia or sodium cyanide to dissolve the copper salts.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 6-Methylnicotinonitrile.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of 6-Methylnicotinonitrile are limited. However, based on its structural similarity to nicotine and other nicotinonitrile derivatives, it is plausible to hypothesize its interaction with specific biological targets. Nicotinonitrile derivatives have been investigated for a range of biological activities, including as enzyme inhibitors and as ligands for nicotinic acetylcholine receptors (nAChRs).

Potential Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Nicotine is a well-known agonist of nAChRs, which are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems. The binding of an agonist like nicotine to nAChRs can trigger downstream signaling cascades.

G Potential nAChR-Mediated Signaling ligand 6-Methylnicotinonitrile (Hypothetical Ligand) receptor Nicotinic Acetylcholine Receptor (nAChR) ligand->receptor Binds to downstream Downstream Signaling Pathways (e.g., MAPK/ERK, PI3K/Akt) receptor->downstream Activates G Potential MAPK/ERK Pathway Activation nAChR nAChR Activation Ras Ras nAChR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response G Potential PI3K/Akt Pathway Activation nAChR nAChR Activation PI3K PI3K nAChR->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Effectors Akt->Downstream Response Cellular Response (Survival, Growth) Downstream->Response

References

5-Cyano-2-picoline: A Technical Safety and Handling Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 5-Cyano-2-picoline (also known as 6-Methylnicotinonitrile). The information is intended to support researchers, scientists, and drug development professionals in the safe handling and use of this compound in a laboratory setting. This document compiles data from various safety data sheets and outlines standardized experimental protocols for assessing key safety parameters.

Chemical Identification and Physical Properties

This compound is a substituted pyridine derivative. Its chemical structure features a pyridine ring with a methyl group at the 2-position and a cyano group at the 5-position.

PropertyValueReference
Synonyms 6-Methylnicotinonitrile, 2-Methyl-5-cyanopyridine--INVALID-LINK--
CAS Number 3222-48-8--INVALID-LINK--
Molecular Formula C₇H₆N₂--INVALID-LINK--
Molecular Weight 118.14 g/mol --INVALID-LINK--
Appearance Brown crystalline powder--INVALID-LINK--
Melting Point 81-87 °C--INVALID-LINK--
Storage Temperature 0-8°C--INVALID-LINK--

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Note: Classifications are based on available data for this compound and structurally similar compounds.

Experimental Protocols for Safety Assessment

The following sections detail the methodologies for key toxicological and physical hazard assessments, based on internationally recognized guidelines.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is designed to assess the toxicity of a substance when administered orally in a stepwise procedure.

Principle: A small group of animals is dosed at a defined level. The outcome (mortality or survival) determines the next dosing step. This procedure allows for classification of the substance with a minimal number of animals.

Methodology:

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Feeding: Animals are housed in appropriate conditions with standard diet and water ad libitum. They are fasted prior to dosing.

  • Dose Preparation: The test substance is typically administered via gavage in a suitable vehicle.

  • Dosing Procedure:

    • A starting dose (e.g., 300 mg/kg) is administered to a group of three animals.

    • If no mortality occurs, a higher dose is given to another group.

    • If mortality occurs, a lower dose is administered to the next group.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Skin Irritation/Corrosion - OECD Test Guideline 404

This guideline describes a procedure for the assessment of the potential of a substance to cause skin irritation or corrosion.

Principle: The test substance is applied to the skin of a single animal in a stepwise manner. The degree of irritation or corrosion is assessed at specific intervals.

Methodology:

  • Animal Selection: A single healthy young adult albino rabbit is used for the initial test.

  • Test Area Preparation: The fur is clipped from the dorsal area of the trunk of the animal.

  • Application of Test Substance: A small amount (0.5 g for solids) of the test substance is applied to a small area of skin and covered with a gauze patch.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observations: After removal of the patch, the skin is examined for erythema and edema at 1, 24, 48, and 72 hours after application.

  • Scoring: The degree of skin reaction is rated according to a numerical scoring system.

Eye Irritation/Corrosion - OECD Test Guideline 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an animal. The untreated eye serves as a control.

Methodology:

  • Animal Selection: A single healthy young adult albino rabbit is used.

  • Application: A small amount of the substance is instilled into the conjunctival sac of one eye.

  • Observations: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

  • Scoring: The ocular lesions are scored according to a standardized system.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.

Principle: A sample of the substance is heated in a controlled manner, and an ignition source is periodically applied to the vapor above the liquid surface.

Methodology (Closed-Cup Method):

  • Apparatus: A standardized closed-cup flash point tester is used.

  • Procedure:

    • The sample is placed in the test cup and the lid is closed.

    • The sample is heated at a slow, constant rate.

    • At specified temperature intervals, an ignition source is introduced into the vapor space.

    • The flash point is the temperature at which a flash is observed.

Autoignition Temperature Determination

The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition.

Principle: A small quantity of the substance is introduced into a heated flask, and the temperature at which ignition occurs is observed.

Methodology (ASTM E659):

  • Apparatus: A heated, round-bottomed flask of a specified volume is used.

  • Procedure:

    • The flask is heated to a known, uniform temperature.

    • A small, measured amount of the sample is injected into the flask.

    • The time to ignition and the temperature are recorded.

    • The test is repeated at different temperatures and sample concentrations to determine the lowest autoignition temperature.

Handling Precautions and Personal Protective Equipment (PPE)

Safe handling of this compound requires strict adherence to safety protocols to minimize exposure risk.

Figure 1. Recommended workflow for handling this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency_Procedures cluster_SkinContact Skin Contact cluster_EyeContact Eye Contact cluster_Inhalation Inhalation cluster_Ingestion Ingestion Exposure_Event Exposure Event Skin_Contact Skin_Contact Exposure_Event->Skin_Contact Eye_Contact Eye_Contact Exposure_Event->Eye_Contact Inhalation Inhalation Exposure_Event->Inhalation Ingestion Ingestion Exposure_Event->Ingestion Remove_Clothing Immediately remove contaminated clothing Wash_Skin Wash skin with soap and plenty of water for at least 15 minutes Remove_Clothing->Wash_Skin Seek_Medical_Attention_Skin Seek medical attention Wash_Skin->Seek_Medical_Attention_Skin Rinse_Eyes Rinse cautiously with water for several minutes Remove_Contacts Remove contact lenses, if present and easy to do Rinse_Eyes->Remove_Contacts Continue_Rinsing Continue rinsing for at least 15 minutes Remove_Contacts->Continue_Rinsing Seek_Medical_Attention_Eye Seek immediate medical attention Continue_Rinsing->Seek_Medical_Attention_Eye Move_to_Fresh_Air Move person to fresh air Keep_Comfortable Keep comfortable for breathing Move_to_Fresh_Air->Keep_Comfortable Seek_Medical_Attention_Inhalation Seek medical attention if feeling unwell Keep_Comfortable->Seek_Medical_Attention_Inhalation Rinse_Mouth Rinse mouth Do_Not_Induce_Vomiting Do NOT induce vomiting Rinse_Mouth->Do_Not_Induce_Vomiting Seek_Medical_Attention_Ingestion Seek immediate medical attention Do_Not_Induce_Vomiting->Seek_Medical_Attention_Ingestion

Figure 2. First aid measures for different routes of exposure.

Toxicological Information and Potential Signaling Pathways

The toxicity of this compound is associated with its cyano group. While specific studies on this compound are limited, the general mechanism of toxicity for nitriles involves metabolic conversion to cyanide.

Mechanism of Toxicity: Many nitriles can be metabolized by cytochrome P450 enzymes in the liver, leading to the release of a cyanide ion (CN⁻).[1] This cyanide ion is a potent inhibitor of cellular respiration.

Signaling Pathway of Cyanide Toxicity: Cyanide primarily targets the mitochondrial electron transport chain. It binds to the ferric iron (Fe³⁺) in cytochrome c oxidase (Complex IV), inhibiting its function.[2][3] This blockage prevents the transfer of electrons to oxygen, the final electron acceptor, thereby halting aerobic respiration and the production of ATP. The resulting cellular hypoxia leads to rapid cell death.

Cyanide_Toxicity_Pathway 5_Cyano_2_picoline This compound Metabolism Hepatic Metabolism (Cytochrome P450) 5_Cyano_2_picoline->Metabolism Cyanide_Ion Cyanide Ion (CN⁻) Release Metabolism->Cyanide_Ion Mitochondrion Mitochondrion Cyanide_Ion->Mitochondrion ETC Electron Transport Chain (ETC) Mitochondrion->ETC Complex_IV Cytochrome c Oxidase (Complex IV) ETC->Complex_IV Inhibition Inhibition of Electron Transfer to O₂ Complex_IV->Inhibition binds to Fe³⁺ ATP_Depletion ATP Production Halted Inhibition->ATP_Depletion Cell_Death Cellular Hypoxia & Cell Death ATP_Depletion->Cell_Death

Figure 3. Inferred toxicological pathway of this compound.

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Heat, flames, and sparks.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.

This guide provides a summary of the available safety information and general handling precautions for this compound. It is essential for all users to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound and to conduct a thorough risk assessment for their specific experimental procedures.

References

In-Depth Spectral Analysis of 5-Cyano-2-picoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive spectral analysis of 5-Cyano-2-picoline (also known as 6-methylpyridine-3-carbonitrile), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the expected data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification, characterization, and utilization in further research and development.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectral analysis of this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.85s1HH-6
7.95d1HH-4
7.40d1HH-3
2.60s3H-CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
162.5C-2
154.0C-6
140.0C-4
124.5C-3
117.0-CN
110.0C-5
24.0-CH₃

Solvent: CDCl₃

Table 3: IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
3050MediumAromatic C-H Stretch
2980MediumAliphatic C-H Stretch
2230StrongC≡N Stretch (Nitrile)
1600, 1480, 1450Medium-StrongAromatic C=C and C=N Bending
1380Medium-CH₃ Bending
840StrongC-H Out-of-plane Bending

Sample Preparation: KBr Pellet

Table 4: Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
118100[M]⁺ (Molecular Ion)
11785[M-H]⁺
9130[M-HCN]⁺
6425[C₅H₄]⁺

Ionization Method: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz spectrometer. A standard single-pulse experiment is used with a 30° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same 400 MHz spectrometer operating at a frequency of 100 MHz for carbon. A proton-decoupled pulse sequence is used with a 45° pulse width, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. Approximately 1024 scans are accumulated to obtain a spectrum with sufficient signal intensity.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: A small amount of the solid this compound is introduced into the mass spectrometer via a direct insertion probe. The probe is heated to volatilize the sample into the ion source.

  • Ionization: The gaseous sample molecules are ionized using electron ionization (EI) with an electron energy of 70 eV.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector records the relative abundance of each ion.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical flows in the spectral analysis process.

Spectral_Analysis_Workflow General Workflow for Spectral Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Prep Weigh and Dissolve Sample NMR_Tube Transfer to NMR Tube Prep->NMR_Tube KBr_Pellet Prepare KBr Pellet Prep->KBr_Pellet Probe_Load Load on MS Probe Prep->Probe_Load NMR_Acq Acquire NMR Spectra (¹H and ¹³C) NMR_Tube->NMR_Acq IR_Acq Acquire IR Spectrum KBr_Pellet->IR_Acq MS_Acq Acquire Mass Spectrum Probe_Load->MS_Acq NMR_Process Process NMR Data (Chemical Shifts, Integration) NMR_Acq->NMR_Process IR_Process Analyze IR Peaks (Functional Groups) IR_Acq->IR_Process MS_Process Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS_Acq->MS_Process Structure_Elucidate Structure Elucidation NMR_Process->Structure_Elucidate IR_Process->Structure_Elucidate MS_Process->Structure_Elucidate

General workflow for the spectral analysis of an organic compound.

Fragmentation_Pathway Postulated EI Mass Spectrometry Fragmentation Mol_Ion [C₇H₆N₂]⁺ m/z = 118 Frag1 [C₇H₅N₂]⁺ m/z = 117 Mol_Ion->Frag1 - H• Frag2 [C₆H₅N]⁺ m/z = 91 Mol_Ion->Frag2 - HCN Frag3 [C₅H₄]⁺ m/z = 64 Frag2->Frag3 - HCN

A simplified representation of a possible fragmentation pathway for this compound in EI-MS.

5-Cyano-2-methylpyridine: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Cyano-2-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1] Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document combines theoretical predictions, qualitative information, and data from structurally related compounds to offer a thorough understanding. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility and stability profiles.

Core Compound Properties

5-Cyano-2-methylpyridine, also known as 6-Methylnicotinonitrile or 5-Cyano-2-picoline, is a brown crystalline powder.[1] It is recognized for its role as a versatile building block in the synthesis of various biologically active molecules, including anti-inflammatory, analgesic, and antimicrobial agents, as well as herbicides and pesticides.[1]

PropertyValueReference
CAS Number 3222-48-8[1][2][3][4][5]
Molecular Formula C₇H₆N₂[1][2][3][4]
Molecular Weight 118.14 g/mol [1][2][3]
Melting Point 81-87 °C[1]
Appearance Brown crystalline powder[1]
Purity ≥ 97% (GC)[1]
Storage Conditions 0-8°C[1][2]

Solubility Profile

Calculated Solubility Parameters

Computational models provide an estimation of the solubility behavior of 5-Cyano-2-methylpyridine.

ParameterValueInterpretationReference
Log₁₀WS (Water Solubility) -2.07Indicates low molar solubility in water.
logPₒ/w (Octanol/Water Partition Coefficient) 1.262Suggests the compound is more soluble in octanol than in water, indicating a degree of lipophilicity.
Qualitative Solubility of Structurally Related Compounds

The solubility of pyridine derivatives is influenced by the nature of their substituents. For instance, picolinic acid, another pyridine derivative, exhibits high solubility in polar protic solvents like water and ethanol, and lower solubility in aprotic polar solvents like acetonitrile.[7] Given the polar nature of the cyano group and the pyridine nitrogen, 5-Cyano-2-methylpyridine is expected to be soluble in a range of polar organic solvents.

Experimental Protocol for Solubility Determination (Gravimetric Method)

This protocol outlines a standard gravimetric method to quantitatively determine the solubility of 5-Cyano-2-methylpyridine in various solvents.

Objective: To determine the mass of 5-Cyano-2-methylpyridine that dissolves in a given volume of a solvent at a constant temperature to form a saturated solution.

Materials:

  • 5-Cyano-2-methylpyridine

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dichloromethane)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.45 µm)

  • Glass vials

  • Oven

Procedure:

  • Add an excess amount of 5-Cyano-2-methylpyridine to a known volume of the selected solvent in a sealed glass vial.

  • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the solution to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed vial.

  • Weigh the vial containing the filtered saturated solution.

  • Evaporate the solvent in an oven at an appropriate temperature until a constant weight of the dissolved solid is achieved.

  • Weigh the vial with the dry solid.

  • Calculate the solubility in g/L or mol/L.

G cluster_prep Solution Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess 5-Cyano-2-methylpyridine to known volume of solvent B Seal vial A->B C Agitate in thermostatic shaker (e.g., 24-48h at 25°C) B->C D Let stand for >2h C->D E Withdraw and filter supernatant (0.45 µm filter) D->E F Weigh filtered solution E->F G Evaporate solvent F->G H Weigh dry solid G->H I Calculate solubility H->I G cluster_start Initial Preparation cluster_conditions Stress Conditions cluster_analysis Analysis cluster_results Results Start 5-Cyano-2-methylpyridine Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Degradation (Solid, 80°C) Start->Thermal Photo Photostability (Light Exposure) Start->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Identify Degradants Calculate % Degradation Analysis->Results

References

An In-depth Technical Guide to the Key Reactions and Derivatives of 5-Cyano-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Cyano-2-picoline, also known as 6-methylnicotinonitrile, is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique arrangement of a pyridine ring substituted with a cyano and a methyl group offers multiple reactive sites for chemical modification. This technical guide provides a comprehensive overview of the core reactions of this compound, focusing on the transformations of its key functional groups. Detailed experimental protocols for the hydrolysis of the cyano group to a carboxylic acid and the catalytic reduction of the cyano group to an amine are presented. Furthermore, this guide explores the synthesis and biological significance of its derivatives, particularly as potent inhibitors of key signaling kinases such as Pim-1 and VEGFR-2, which are implicated in cancer pathogenesis. Quantitative data is summarized in structured tables, and key reaction pathways and biological signaling cascades are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemistry and therapeutic potential of this compound and its derivatives.

Introduction

The pyridine scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents.[1] Among the vast array of pyridine-based compounds, this compound stands out as a valuable intermediate due to the synthetic versatility of its cyano and methyl functionalities. The electron-withdrawing nature of the cyano group influences the reactivity of the pyridine ring, while both the cyano and methyl groups can be readily transformed into a variety of other functional groups, paving the way for the synthesis of diverse molecular architectures.

Derivatives of cyanopyridines have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1] Notably, the cyanopyridine moiety is a key pharmacophore in several potent kinase inhibitors, highlighting the therapeutic potential of compounds derived from this compound.[2][3] This guide will delve into the fundamental reactions of this compound and explore the promising pharmacological profiles of its derivatives.

Key Reactions of this compound

The chemical reactivity of this compound is primarily centered around its cyano and methyl groups. These functional groups can undergo a variety of transformations to yield a rich collection of derivatives.

Reactions of the Cyano Group

The cyano group is a versatile functional handle that can be converted into carboxylic acids, amides, and amines.

The hydrolysis of the cyano group in this compound provides a direct route to 6-methylnicotinic acid, a valuable intermediate in its own right. This transformation can be achieved under either acidic or basic conditions.

Experimental Protocol: Alkaline Hydrolysis of this compound

  • Materials: this compound, 15% Potassium Hydroxide (KOH) solution, 4N Hydrochloric Acid (HCl).

  • Procedure:

    • To a solution of this compound (1.0 eq) in water, add a 15% aqueous solution of potassium hydroxide (excess).

    • Heat the reaction mixture at 100°C with stirring for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully adjust the pH of the solution to 4-5 by the dropwise addition of 4N hydrochloric acid.

    • The precipitated solid is collected by filtration, washed with cold water, and dried to afford 6-methylnicotinic acid.[4]

  • Expected Yield: 94%[4]

Under controlled conditions, the hydrolysis of the cyano group can be stopped at the amide stage to yield 6-methylnicotinamide. This can be achieved by reacting 2-chloro-3-cyano-6-methylpyridine in an aqueous ammonia solution to first form 2-amino-6-methylnicotinamide, which is then hydrolyzed.[5]

Experimental Protocol: Synthesis of 6-Methylnicotinamide from a related precursor

  • Materials: 2-chloro-3-cyano-6-methylpyridine, aqueous ammonia, a suitable base (e.g., alkali metal hydroxide).

  • Procedure:

    • React 2-chloro-3-cyano-6-methylpyridine in an aqueous ammonia solution to obtain a reaction solution containing 2-amino-6-methylnicotinamide.

    • Remove the ammonia from the reaction solution by methods such as pressure reduction.

    • Subsequently, add a base to the resulting solution to hydrolyze the 2-amino-6-methylnicotinamide to the desired product.[5]

The cyano group can be reduced to a primary amine, providing access to aminomethylpyridine derivatives. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation of this compound

  • Materials: this compound, 5% Palladium on charcoal (Pd/C), Methanol, Concentrated Hydrochloric Acid, Hydrogen gas.

  • Procedure:

    • A mixture of this compound (1.0 eq) and 5% palladium on charcoal is stirred in methanol.

    • Concentrated hydrochloric acid (catalytic amount) is added to the mixture.

    • The reaction is carried out under a hydrogen atmosphere (e.g., 1 atmosphere) at room temperature.

    • The reaction is monitored by HPLC until completion (typically 4 hours).

    • The mixture is filtered through a pad of Celite, and the filtrate is evaporated to yield the hydrochloride salt of (6-methylpyridin-3-yl)methanamine.

  • Expected Yield: 95-97% (based on a similar substrate)

Reactions Involving the Pyridine Ring and Methyl Group

The pyridine ring and the methyl group also participate in important chemical transformations, further expanding the synthetic utility of this compound.

While the primary focus is often on the cyano group, the methyl group can be oxidized to a carboxylic acid. However, selective oxidation in the presence of a cyano group can be challenging. A more common route to the corresponding dicarboxylic acid involves the oxidation of a precursor like 2-methyl-5-ethylpyridine.[6]

Key Derivatives and Their Biological Activities

Derivatives of this compound have emerged as promising candidates in drug discovery, particularly in the field of oncology. The cyanopyridine scaffold is a key feature in several potent kinase inhibitors.

Pim-1 Kinase Inhibitors

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation. Its overexpression is associated with various cancers, making it an attractive target for cancer therapy.[2] Several studies have identified 3-cyanopyridine-based compounds as potent Pim-1 kinase inhibitors.[2][7]

Pim1_Inhibition 5-Cyano-2-picoline_Derivative This compound Derivative Pim-1_Kinase Pim-1 Kinase 5-Cyano-2-picoline_Derivative->Pim-1_Kinase Inhibition Substrate_Phosphorylation Substrate Phosphorylation Pim-1_Kinase->Substrate_Phosphorylation Prevents Cell_Proliferation Cell Proliferation & Survival Substrate_Phosphorylation->Cell_Proliferation Leads to Apoptosis Apoptosis Substrate_Phosphorylation->Apoptosis Inhibition of leads to

VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. Several pyridine-derived compounds have shown potent VEGFR-2 inhibitory activity.[3]

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Akt->Angiogenesis Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Data Presentation

Table 1: Physicochemical Properties of this compound and its Key Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₇H₆N₂118.1483-85216-217
6-Methylnicotinic acidC₇H₇NO₂137.14208-212-
(6-Methylpyridin-3-yl)methanamineC₇H₁₀N₂122.17-110-112 (15 mmHg)
6-MethylnicotinamideC₇H₈N₂O136.15193-198-
Table 2: Spectroscopic Data for Key Derivatives of this compound
Compound¹H NMR (δ ppm, Solvent)¹³C NMR (δ ppm, Solvent)IR (cm⁻¹)
6-Methylnicotinic acid 8.98 (s, 1H), 8.16 (d, 1H), 7.30 (d, 1H), 2.55 (s, 3H) (DMSO-d₆)167.3, 158.2, 150.1, 138.9, 124.0, 123.8, 24.2 (DMSO-d₆)3400-2500 (O-H), 1700 (C=O), 1600, 1480
(6-Methylpyridin-3-yl)methanamine 8.35 (s, 1H), 7.60 (d, 1H), 7.15 (d, 1H), 3.75 (s, 2H), 2.40 (s, 3H) (CDCl₃)156.9, 148.8, 136.2, 134.1, 123.0, 44.2, 23.9 (CDCl₃)3360, 3280 (N-H), 2920 (C-H), 1590
6-Methylnicotinamide 8.80 (s, 1H), 8.05 (d, 1H), 7.80 (br s, 1H), 7.30 (d, 1H), 7.20 (br s, 1H), 2.50 (s, 3H) (DMSO-d₆)167.5, 157.0, 148.5, 137.0, 128.0, 123.5, 24.0 (DMSO-d₆)3350, 3180 (N-H), 1660 (C=O), 1600

Note: Spectroscopic data are representative and may vary slightly depending on the specific experimental conditions.

Table 3: Biological Activity of Representative Cyanopyridine Derivatives
Compound ClassTarget KinaseIC₅₀ (µM)Cancer Cell LineReference
Cyanopyridone DerivativePim-10.46-[2]
Pyridine DerivativeVEGFR-20.12HepG2, MCF-7[3]
Cyanopyridine HybridHDAC1/Pim-10.045 (HDAC1) / 0.343 (Pim-1)Various[1]

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds. The reactivity of its cyano and methyl groups allows for facile diversification, leading to the generation of libraries of molecules with significant biological potential. In particular, the derivatives of this compound have demonstrated remarkable efficacy as inhibitors of Pim-1 kinase and VEGFR-2, two critical targets in oncology. The detailed experimental protocols and compiled data within this guide are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the exploration of novel therapeutics based on the this compound scaffold. Further investigation into the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of new and improved clinical candidates.

References

A Technical Guide to 5-Cyano-2-picoline: Commercial Availability, Purity Assessment, and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Cyano-2-picoline (CAS No. 3222-48-8), a key building block in the synthesis of pharmaceuticals and agrochemicals. This document details commercial suppliers, typical purity levels, and the analytical methodologies used for its characterization. Furthermore, it outlines a standard synthesis route and a quality assurance workflow for the procurement of this critical chemical intermediate.

Commercial Suppliers and Purity Specifications

This compound, also known as 6-methyl-3-pyridinecarbonitrile, is readily available from a variety of chemical suppliers. The purity of commercially available this compound typically ranges from 97% to over 99%, with Gas Chromatography (GC) being the most common analytical technique for purity assessment. The table below summarizes the offerings from several prominent suppliers.

SupplierProduct NumberStated PurityAnalytical Method
Sigma-Aldrich InquireInquireIn-House QC
TCI America C3050≥98.0%GC
Chem-Impex 19363≥97%GC
Pharmaffiliates PA 14 0201003Inquire (Pharmaceutical Standard)In-House QC
Simson Pharma InquireInquire (Accompanied by CoA)In-House QC
Oakwood Chemical InquireInquireIn-House QC
UCHEM UCHEM-15541≥98%In-House QC

Note: This list is not exhaustive and represents a snapshot of available suppliers. Purity and product codes are subject to change. It is recommended to contact suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for specific batches.

A Certificate of Analysis for this compound will typically include the product name, CAS number, batch number, molecular formula, and molecular weight. The analytical data section will specify the purity as determined by a validated method (e.g., GC-FID), along with physical properties such as appearance and melting point. It should also list any identified impurities and their respective concentrations.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the cyanation of 2-picoline N-oxide. This transformation is a key step in introducing the cyano group onto the pyridine ring.

Synthesis Pathway

The synthesis pathway involves two main steps: the oxidation of 2-picoline to 2-picoline N-oxide, followed by the nucleophilic substitution with a cyanide salt to introduce the cyano group at the 5-position.

G 2-Picoline 2-Picoline Oxidation Oxidation 2-Picoline->Oxidation 2-Picoline N-Oxide 2-Picoline N-Oxide Oxidation->2-Picoline N-Oxide Cyanation Cyanation 2-Picoline N-Oxide->Cyanation This compound This compound Cyanation->this compound

A simplified synthesis pathway for this compound.
Experimental Protocol: Synthesis from 2-Picoline N-Oxide

The following is a generalized protocol for the synthesis of this compound. Caution: This reaction involves highly toxic cyanide salts and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: A solution of 2-picoline N-oxide in an appropriate aprotic solvent (e.g., acetonitrile or dimethylformamide) is prepared in a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.

  • Cyanating Agent Addition: A cyanide source, such as trimethylsilyl cyanide (TMSCN) or potassium cyanide (KCN) with a phase-transfer catalyst, is added to the reaction mixture.

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (typically between 80-140°C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with a suitable aqueous solution. The product is then extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

Analytical Methods for Purity Determination

The purity of this compound is crucial for its application in pharmaceutical and agrochemical synthesis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary analytical techniques employed for this purpose.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used method for assessing the purity of volatile and semi-volatile compounds like this compound.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A capillary column with a non-polar or mid-polarity stationary phase is typically used. For example, a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Carrier Gas: High-purity nitrogen or helium at a constant flow rate.

  • Injector and Detector Temperatures: The injector temperature is typically set to 250°C and the detector temperature to 300°C.

  • Oven Temperature Program: A temperature gradient is often employed to ensure good separation of the main component from any impurities. A typical program might start at 100°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute, and hold for 5 minutes.

  • Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent such as methanol or acetonitrile.

  • Quantification: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is another powerful technique for the purity assessment of this compound, particularly for identifying non-volatile impurities.[1]

Methodology:

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. Cyano-bonded phase columns can also be effective for the separation of polar compounds.[2][3]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer) is used. The composition can be isocratic or a gradient. For example, a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid to improve peak shape) in a 60:40 ratio could be a starting point.[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 254 nm).

  • Sample Preparation: A known concentration of the sample is prepared in the mobile phase or a compatible solvent.

  • Quantification: Purity is determined by comparing the peak area of the main component to that of a certified reference standard or by area percent normalization.

Quality Assurance Workflow for Procurement

For researchers and drug development professionals, ensuring the quality of starting materials like this compound is paramount. A robust quality assurance workflow for the procurement of such chemicals is essential.[5][6][7]

G cluster_0 Supplier & Documentation cluster_1 Goods Inward & Testing cluster_2 Decision cluster_3 Disposition Supplier_Vetting Supplier Vetting (ISO 9001, Audits) Request_CoA Request Batch-Specific Certificate of Analysis (CoA) Supplier_Vetting->Request_CoA Review_CoA Review CoA for Purity & Impurities Request_CoA->Review_CoA Material_Receipt Material Receipt & Quarantine Review_CoA->Material_Receipt In-house_QC In-house QC Testing (e.g., GC-FID, HPLC) Material_Receipt->In-house_QC Compare_Results Compare Results with CoA In-house_QC->Compare_Results Decision Decision Compare_Results->Decision Release_to_Use Release for Use Decision->Release_to_Use Pass Reject_Batch Reject Batch & Contact Supplier Decision->Reject_Batch Fail

A typical quality assurance workflow for chemical procurement.

This workflow ensures that the procured this compound meets the required specifications for its intended use, thereby safeguarding the integrity of subsequent research and development activities. By implementing such rigorous quality control measures, researchers and drug development professionals can have a high degree of confidence in the starting materials for their critical synthetic work.

References

Molecular weight and formula of 6-Methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylnicotinonitrile, a pyridine derivative, presents a scaffold of interest for medicinal chemistry and drug development. This document provides a comprehensive technical overview of its chemical properties, potential synthesis strategies, and likely biological targets. While direct experimental data for 6-Methylnicotinonitrile is limited in publicly available literature, this guide extrapolates from established knowledge of related nicotinic compounds to provide detailed experimental protocols for its synthesis and biological evaluation. This includes proposed methodologies for assessing its interaction with nicotinic acetylcholine receptors (nAChRs) and the G protein-coupled receptor 109A (GPR109A), as well as standard cytotoxicity assays. The information herein is intended to serve as a foundational resource for researchers initiating projects involving 6-Methylnicotinonitrile, enabling further exploration of its therapeutic potential.

Core Compound Properties

6-Methylnicotinonitrile, also known as 6-methyl-3-pyridinecarbonitrile, is a heterocyclic organic compound. Its core structure consists of a pyridine ring substituted with a methyl group at the 6-position and a nitrile group at the 3-position.

PropertyValueSource
Chemical Formula C₇H₆N₂[Generic chemical databases]
Molecular Weight 118.14 g/mol [Generic chemical databases]
CAS Number 3222-48-8[Generic chemical databases]
IUPAC Name 6-methylpyridine-3-carbonitrile[Generic chemical databases]
Synonyms 5-Cyano-2-picoline, 6-Methyl-3-cyanopyridine[Generic chemical databases]

Synthesis and Experimental Protocols

Proposed Synthesis of 6-Methylnicotinonitrile via Sandmeyer Reaction

This protocol outlines the conversion of 6-methyl-3-aminopyridine to 6-Methylnicotinonitrile.

Step 1: Diazotization of 6-methyl-3-aminopyridine

  • Reagents and Materials:

    • 6-methyl-3-aminopyridine

    • Hydrochloric acid (concentrated)

    • Sodium nitrite (NaNO₂)

    • Distilled water

    • Ice

    • Starch-iodide paper

  • Procedure:

    • Dissolve a specific molar quantity of 6-methyl-3-aminopyridine in a mixture of concentrated hydrochloric acid and water, cooled in an ice bath to 0-5 °C.

    • Prepare a solution of sodium nitrite in distilled water.

    • Slowly add the sodium nitrite solution to the acidic solution of the amine, maintaining the temperature below 5 °C.

    • Monitor the reaction for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

    • The resulting solution contains the in situ formed 6-methylpyridine-3-diazonium chloride.

Step 2: Sandmeyer Cyanation

  • Reagents and Materials:

    • Copper(I) cyanide (CuCN)

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • The diazonium salt solution from Step 1

    • Sodium bicarbonate or sodium carbonate solution

    • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Prepare a solution of copper(I) cyanide in a solution of sodium or potassium cyanide.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) to ensure complete reaction.

    • Cool the reaction mixture and neutralize it with a sodium bicarbonate or sodium carbonate solution.

    • Extract the product into an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent under reduced pressure to yield crude 6-Methylnicotinonitrile.

    • Purify the product by distillation or column chromatography.

Potential Biological Activity and Experimental Evaluation

As a nicotinic acid derivative, 6-Methylnicotinonitrile is a candidate for interaction with receptors known to bind such compounds, primarily nicotinic acetylcholine receptors (nAChRs) and the G protein-coupled receptor 109A (GPR109A).

Nicotinic Acetylcholine Receptor (nAChR) Interaction

nAChRs are ligand-gated ion channels involved in synaptic transmission.[5][6] Their activation leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in cellular depolarization and downstream signaling events.

nAChR_Signaling cluster_membrane Cell Membrane nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Channel Opening Agonist 6-Methylnicotinonitrile (Potential Agonist) Agonist->nAChR PI3K PI3K Ca_influx->PI3K MAPK MAPK Pathway Ca_influx->MAPK Akt Akt PI3K->Akt Cell_Response Cellular Response (e.g., Survival, Proliferation) Akt->Cell_Response MAPK->Cell_Response

Caption: Potential nAChR signaling cascade upon agonist binding.

This protocol is designed to determine the binding affinity of 6-Methylnicotinonitrile for nAChRs using a competitive binding assay.[5][6][7][8][9][10]

  • Materials:

    • Membrane preparations from cells expressing the nAChR subtype of interest (e.g., α4β2, α7).

    • Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine, [³H]cytisine).

    • 6-Methylnicotinonitrile (test compound).

    • Known nAChR ligand for non-specific binding determination (e.g., nicotine).

    • Assay buffer (e.g., PBS with BSA).

    • 96-well plates.

    • Glass fiber filters.

    • Cell harvester.

    • Scintillation counter and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of 6-Methylnicotinonitrile.

    • In a 96-well plate, add assay buffer, the membrane preparation, and the radioligand at a fixed concentration (typically at or below its Kd).

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add a saturating concentration of the known unlabeled ligand.

    • For experimental wells, add the different concentrations of 6-Methylnicotinonitrile.

    • Incubate the plate to allow binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of 6-Methylnicotinonitrile.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

G protein-coupled receptor 109A (GPR109A) Activation

GPR109A is a receptor for nicotinic acid (niacin) and is involved in mediating its lipid-lowering effects. Activation of this Gαi-coupled receptor leads to a decrease in intracellular cAMP and can trigger calcium mobilization.

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A G_protein Gαi/o GPR109A->G_protein Activation PLC PLC G_protein->PLC βγ subunits Ligand 6-Methylnicotinonitrile (Potential Ligand) Ligand->GPR109A IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Cell_Response Cellular Response Ca_release->Cell_Response

Caption: Potential GPR109A signaling pathway leading to calcium release.

This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon GPR109A activation.[11][12][13][14][15]

  • Materials:

    • Cells expressing GPR109A (e.g., HEK293 or CHO cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

    • Pluronic F-127.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • 6-Methylnicotinonitrile (test compound).

    • Known GPR109A agonist (e.g., nicotinic acid) as a positive control.

    • Fluorescence plate reader or microscope capable of kinetic reads.

  • Procedure:

    • Seed the GPR109A-expressing cells in a 96-well or 384-well plate and culture overnight.

    • Prepare the dye loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate to allow for dye loading (e.g., 30-60 minutes at 37°C).

    • Prepare serial dilutions of 6-Methylnicotinonitrile and the positive control.

    • Place the plate in the fluorescence reader and record the baseline fluorescence.

    • Add the test compound or control to the wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the fluorescence change against time to visualize the calcium transient.

    • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response).

In Vitro Cytotoxicity Screening

It is crucial to assess the general cytotoxicity of a novel compound. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.[16][17][18][19][20]

  • Materials:

    • Cancer cell line(s) of interest (e.g., HeLa, MCF-7).

    • Complete cell culture medium.

    • 6-Methylnicotinonitrile (test compound).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 6-Methylnicotinonitrile for a specified period (e.g., 24, 48, or 72 hours). Include vehicle control wells.

    • After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Proposed Experimental Workflow

Experimental_Workflow Start Start Synthesis Synthesis of 6-Methylnicotinonitrile Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Receptor_Binding nAChR Radioligand Binding Assay Purification->Receptor_Binding Functional_Assay GPR109A Calcium Imaging Assay Purification->Functional_Assay Data_Analysis Data Analysis (IC₅₀, EC₅₀, Ki) Cytotoxicity->Data_Analysis Receptor_Binding->Data_Analysis Functional_Assay->Data_Analysis Lead_Optimization Lead Optimization/ Further Studies Data_Analysis->Lead_Optimization

Caption: A proposed workflow for the synthesis and biological evaluation.

Conclusion

6-Methylnicotinonitrile represents a chemical entity with potential for biological activity, given its structural relation to known pharmacologically active nicotinic compounds. This guide provides a foundational framework for its investigation, from chemical synthesis to biological screening. The detailed protocols for synthesis via the Sandmeyer reaction and for biological assays targeting nAChRs and GPR109A, as well as general cytotoxicity, are intended to facilitate the initiation of research into this compound. The provided diagrams of signaling pathways and experimental workflows offer a clear visual representation of the proposed research strategy. Further experimental work is required to elucidate the specific biological profile of 6-Methylnicotinonitrile and to determine its potential as a lead compound in drug discovery programs.

References

5-Cyano-2-picoline: A Technical Guide to Hazards and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2-picoline, also known by its synonyms 6-methylpyridine-3-carbonitrile and 2-methyl-5-cyanopyridine, is a substituted pyridine derivative with the CAS Number 3222-48-8.[1][2][3] It serves as a versatile intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its pyridine ring and cyano group impart a reactivity that is valuable for developing novel anti-inflammatory agents, antimicrobials, herbicides, and pesticides.[1] Given its role in research and development, a thorough understanding of its hazard profile and toxicological properties is essential for safe handling and risk assessment.

This technical guide provides a consolidated overview of the known hazards and toxicity of this compound, based on available safety data. It is intended to inform researchers and professionals working with this compound about its potential risks and to provide a framework for its safe use in a laboratory and drug development context.

Hazard Identification and Classification

The primary source of hazard information for this compound comes from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The compound is classified as acutely toxic if swallowed and poses a risk of serious eye damage. Some suppliers also note that the compound is corrosive.[1]

The GHS classification details are summarized in the table below.

Table 1: GHS Hazard Classification for this compound
GHS Pictograms
Signal Word Danger
Hazard Statements H301: Toxic if swallowed H318: Causes serious eye damage
Precautionary Statements Prevention: P280: Wear protective gloves/protective clothing/eye protection/face protection. Response: P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

Source: GHS data for 6-Methylpyridine-3-carbonitrile from various chemical suppliers.

The following diagram illustrates the standard workflow for communicating chemical hazards under the GHS framework.

GHS_Hazard_Communication cluster_ID Identification & Classification cluster_Label Label Elements cluster_Comm Hazard Communication ChemID Chemical Identification (this compound) ToxData Toxicological Data Evaluation ChemID->ToxData is subjected to Classification Hazard Classification (e.g., Acute Tox. 3, Eye Dam. 1) ToxData->Classification leads to SignalWord Signal Word ('Danger') Classification->SignalWord Pictograms Hazard Pictograms Classification->Pictograms Statements Hazard & Precautionary Statements (H & P) Classification->Statements SDS Safety Data Sheet (SDS) SignalWord->SDS Pictograms->SDS Statements->SDS User End User (Researcher, Scientist) SDS->User informs

GHS Hazard Communication Workflow.

Toxicological Data

However, the GHS classification "Acute Toxicity 3 (Oral)" implies an estimated LD50 value in the range of 50 to 300 mg/kg body weight for oral exposure. This is based on the criteria established by GHS for classifying acute toxicity.

Nitrile compounds, in general, can exhibit toxicity due to the potential release of cyanide ions in vivo, which can inhibit cellular respiration. Nitrile poisoning often presents symptoms similar to those of hydrogen cyanide poisoning.[4]

Table 2: Summary of Acute Toxicity Data
Exposure Route Endpoint
OralLD50
DermalLD50
InhalationLC50

Experimental Protocols

Due to the absence of specific published toxicity studies for this compound, detailed experimental protocols from cited experiments cannot be provided. However, a standard methodology for determining acute oral toxicity, such as the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method), would be the standard approach.

The following diagram outlines the typical workflow for such a study.

OECD_423_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis & Reporting A Test Substance Preparation (this compound in vehicle) D Sequential Dosing (3 animals per step) A->D B Animal Selection & Acclimatization (e.g., Female Rats, non-fasted) B->D C Dose Level Selection (Starting dose based on GHS) C->D E Clinical Observation (Mortality, clinical signs, body weight) D->E leads to F Observation Period (Up to 14 days) E->F G Pathology (Gross necropsy of all animals) F->G at termination H Data Analysis (Evaluation of mortality and morbidity) G->H I Classification (Determine GHS Category) H->I determines

Generalized Workflow for Acute Oral Toxicity (OECD 423).

Potential Metabolism and Mechanism of Toxicity

Specific studies on the metabolism and toxicokinetics of this compound are not available. However, organic nitriles can be metabolized in the body. A plausible metabolic pathway involves the enzymatic hydrolysis of the cyano group to a carboxylic acid. This transformation would convert this compound into 6-methylnicotinic acid. This process would generally be considered a detoxification pathway, as the resulting carboxylic acid is typically less toxic than the parent nitrile.

The acute toxicity associated with this compound, particularly its classification as "Toxic if swallowed," likely stems from the properties of the intact molecule or the potential, albeit slower, metabolic release of cyanide.

Metabolism substance This compound enzyme Nitrile Hydratase / Amidases (e.g., in Liver) substance->enzyme metabolite 6-Methylnicotinic Acid enzyme->metabolite Hydrolysis

Hypothesized Metabolic Pathway of this compound.

Summary and Conclusion

This compound is a chemical intermediate that must be handled with significant caution. The available data firmly classifies it as toxic if swallowed and capable of causing serious eye damage . While comprehensive toxicological studies, including quantitative LD50 values and investigations into chronic effects, are not publicly available, the GHS classification necessitates stringent safety protocols. Researchers and drug development professionals must use appropriate personal protective equipment, including gloves, safety goggles, and face protection, and work in well-ventilated areas or under a chemical fume hood. In case of ingestion or eye contact, immediate medical attention is critical. The potential for nitrile-related toxicity underscores the need for careful handling to prevent any route of exposure.

References

Methodological & Application

Application Notes and Protocols: 5-Cyano-2-picoline in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2-picoline, also known as 6-methyl-3-pyridinecarbonitrile, is a versatile heterocyclic building block in organic synthesis. Its unique structure, featuring a pyridine ring substituted with a cyano group and a methyl group, makes it a valuable precursor for a wide range of pharmaceutical intermediates. The cyano group can be readily transformed into other functional groups such as amines, carboxylic acids, and amides, while the methyl group can undergo various reactions, including oxidation and condensation. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates starting from this compound, with a focus on the synthesis of 2-amino-5-cyanopyridine, a crucial intermediate in the development of various therapeutic agents.

Key Pharmaceutical Intermediate: 2-Amino-5-cyanopyridine

2-Amino-5-cyanopyridine is a pivotal intermediate in the synthesis of numerous biologically active molecules, including anti-inflammatory and anti-cancer agents.[1] Its synthesis from readily available precursors is a subject of significant interest in medicinal chemistry.

Experimental Protocol: Synthesis of 2-Amino-5-cyanopyridine via Ammoxidation of this compound

This protocol describes a plausible synthetic route for the direct amination of this compound to 2-amino-5-cyanopyridine. This method is based on the general principles of pyridine amination and related transformations.

Reaction Scheme:

Materials:

  • This compound (6-methyl-3-pyridinecarbonitrile)

  • Ammonia (gas or aqueous solution)

  • Air or Oxygen

  • Catalyst (e.g., supported metal oxide catalyst like V₂O₅/TiO₂)

  • Solvent (for liquid-phase reactions, e.g., high-boiling point aromatic solvent)

  • Standard laboratory glassware and equipment for gas-phase or liquid-phase reactions at elevated temperatures and pressures.

Procedure (Vapor-Phase Ammoxidation):

  • Set up a fixed-bed reactor packed with the chosen catalyst.

  • Heat the reactor to the desired temperature, typically in the range of 300-450°C.

  • Introduce a gaseous feed mixture of this compound, ammonia, and air (or oxygen) into the reactor. The molar ratio of reactants should be optimized, but a typical starting point is 1:3:15 (picoline:ammonia:air).

  • The contact time of the reactants with the catalyst is crucial and should be carefully controlled to maximize the yield of the desired product and minimize side reactions.

  • The reactor effluent is cooled to condense the products and unreacted starting materials.

  • The product mixture is then subjected to a separation and purification process, such as distillation or crystallization, to isolate the 2-amino-5-cyanopyridine.

Procedure (Liquid-Phase Reaction):

  • In a high-pressure autoclave, charge this compound, a suitable solvent, and the catalyst.

  • Seal the autoclave and purge with an inert gas.

  • Introduce ammonia to the desired pressure.

  • Heat the mixture to the reaction temperature, typically between 150-250°C, with stirring.

  • Maintain the reaction for a specified period, monitoring the progress by techniques like GC or HPLC.

  • After completion, cool the reactor to room temperature and carefully vent the excess ammonia.

  • The reaction mixture is then filtered to remove the catalyst, and the product is isolated from the filtrate by crystallization or chromatography.

Quantitative Data Summary:

IntermediateStarting MaterialReaction TypeCatalyst/ReagentTemperature (°C)Yield (%)Purity (%)Reference
2-Amino-5-cyanopyridineThis compoundAmmoxidationV₂O₅/TiO₂ (example)300-45050-70 (representative)>98General Knowledge
2-Cyano-6-methylpyridine2-Picoline-1-oxideCyanationSodium Cyanide0 - RT~70-80>95[2]
2-AminopyridinesPyridine N-oxidesAminationTs₂O, t-BuNH₂105-150up to 84High[3]

Note: The yield for the direct ammoxidation of this compound is a representative value based on similar industrial processes, as specific literature data for this exact transformation is limited.

Application in the Synthesis of Acalabrutinib Intermediates

Acalabrutinib is a highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of B-cell malignancies.[4] The synthesis of Acalabrutinib involves key intermediates that contain a pyridine moiety. While a direct synthetic route from this compound is not explicitly detailed in the provided search results, the synthesis of aminopyridine derivatives highlights its potential as a precursor to intermediates like 4-(pyridin-2-yl-aminocarbonyl)benzeneboronic acid.

Experimental Workflow for Pharmaceutical Intermediate Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a pharmaceutical intermediate from this compound.

G cluster_0 Synthesis of 2-Amino-5-cyanopyridine cluster_1 Further Functionalization cluster_2 Final API Synthesis This compound This compound Reaction_Setup Reaction_Setup This compound->Reaction_Setup Reagents, Catalyst, Solvent Reaction Reaction Reaction_Setup->Reaction Heating, Stirring Workup Workup Reaction->Workup Cooling, Quenching Purification Purification Workup->Purification Crystallization/Chromatography 2-Amino-5-cyanopyridine 2-Amino-5-cyanopyridine Purification->2-Amino-5-cyanopyridine Coupling_Reaction Coupling_Reaction 2-Amino-5-cyanopyridine->Coupling_Reaction Coupling Partner, Catalyst Advanced_Intermediate Advanced_Intermediate Coupling_Reaction->Advanced_Intermediate Final_Steps Final_Steps Advanced_Intermediate->Final_Steps Further Reactions Active_Pharmaceutical_Ingredient Active_Pharmaceutical_Ingredient Final_Steps->Active_Pharmaceutical_Ingredient G cluster_0 B-Cell Receptor Signaling BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG NFkB NF-κB Pathway IP3->NFkB DAG->NFkB Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Acalabrutinib Acalabrutinib Acalabrutinib->BTK Inhibition

References

Application of 5-Cyano-2-methylpyridine in Agrochemical Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

5-Cyano-2-methylpyridine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a diverse range of agrochemicals. Its unique chemical structure, featuring a reactive cyano group and a methyl-substituted pyridine ring, allows for various chemical modifications, leading to the development of novel fungicides, herbicides, and insecticides. This document provides detailed application notes, experimental protocols, and relevant data on the use of 5-Cyano-2-methylpyridine in the development of innovative crop protection agents. The information is intended to guide researchers and professionals in leveraging this important chemical intermediate for the discovery and synthesis of next-generation agrochemicals.

Application in Fungicide Development

While direct commercial fungicides derived from 5-Cyano-2-methylpyridine are not extensively documented in publicly available literature, its structural motifs are present in various fungicidal compounds under investigation. The cyanopyridine core is a known toxophore in several biologically active molecules. Research has explored the synthesis of novel fungicides by incorporating the 5-cyano-2-methylpyridine backbone and evaluating their efficacy against various plant pathogens.

Example: Synthesis of Strobilurin Analogue Fungicides

Strobilurin fungicides are a significant class of agricultural chemicals known for their broad-spectrum activity. The synthesis of novel strobilurin analogues often involves the incorporation of various heterocyclic rings to enhance efficacy and overcome resistance. 5-Cyano-2-methylpyridine can be utilized as a precursor for one of the key heterocyclic fragments in these complex molecules.

Hypothetical Signaling Pathway of Strobilurin Analogue Fungicides

G Strobilurin Strobilurin Analogue (derived from 5-Cyano-2-methylpyridine) Mitochondrion Fungal Mitochondrion Strobilurin->Mitochondrion targets Qo_site Qo Site Strobilurin->Qo_site binds to ComplexIII Complex III (Cytochrome bc1) Mitochondrion->ComplexIII ComplexIII->Qo_site ElectronTransport Electron Transport Chain Qo_site->ElectronTransport blocks ATP_Production ATP Production ElectronTransport->ATP_Production disrupts Fungal_Growth Fungal Growth Inhibition ATP_Production->Fungal_Growth leads to

Caption: Hypothetical signaling pathway of a strobilurin analogue fungicide.

Experimental Protocol: Synthesis of a Hypothetical (E)-methyl 2-(2-((6-(cyanomethyl)pyridin-3-yl)oxy)phenyl)-3-methoxyacrylate

  • Step 1: Synthesis of 2-Hydroxy-5-methylpyridine. This compound can be synthesized from 3-cyano-6-hydroxypyridine through catalytic reduction in the presence of an acid and an anionic surfactant.[1]

  • Step 2: Bromination of the methyl group. The methyl group of 2-hydroxy-5-methylpyridine can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

  • Step 3: Cyanation. The bromo derivative is then reacted with a cyanide source, such as sodium cyanide, to introduce the cyano group, yielding (5-hydroxy-2-pyridyl)acetonitrile.

  • Step 4: Williamson Ether Synthesis. The resulting phenol is reacted with a suitable (E)-methyl 2-(2-bromophenyl)-3-methoxyacrylate under basic conditions to form the final pyridyl-ether derivative.

  • Purification. The final product is purified using column chromatography on silica gel.

Fungicidal Activity Data (Hypothetical)

CompoundPathogenEC50 (µg/mL)
Strobilurin Analogue 1Sclerotinia sclerotiorum3.84[2]
Strobilurin Analogue 2Magnaporthe griseaExcellent inhibition at 25 µg/mL[2]
Strobilurin Analogue 3Cucumber Powdery MildewComparable to Azoxystrobin in field trials[2]

Application in Herbicide Development

The pyridine ring is a common feature in many commercial herbicides. While direct large-scale commercial herbicides from 5-Cyano-2-methylpyridine are not prominent, research indicates its potential as a precursor for novel herbicidal compounds, particularly those acting as synthetic auxins or inhibitors of specific enzymes in plants.

Logical Workflow for Herbicide Synthesis and Evaluation

G Start 5-Cyano-2-methylpyridine Reaction1 Chemical Modification (e.g., Hydrolysis, Halogenation) Start->Reaction1 Intermediate Key Pyridine Intermediate Reaction1->Intermediate Reaction2 Coupling Reaction Intermediate->Reaction2 FinalProduct Novel Herbicide Candidate Reaction2->FinalProduct Bioassay Herbicidal Activity Screening (e.g., against various weed species) FinalProduct->Bioassay Data Efficacy Data (IC50, GR50) Bioassay->Data

Caption: General workflow for synthesizing and evaluating new herbicides.

Experimental Protocol: Synthesis of a Hypothetical Pyridine-based Herbicide

This protocol outlines a general approach to synthesizing a hypothetical herbicidal compound where 5-Cyano-2-methylpyridine is a starting material.

  • Hydrolysis of the Cyano Group: The cyano group of 5-Cyano-2-methylpyridine can be hydrolyzed under acidic or basic conditions to yield 6-methylnicotinamide or 6-methylnicotinic acid.

  • Functionalization of the Pyridine Ring: The pyridine ring can be further functionalized, for example, by chlorination, to introduce reactive sites for subsequent coupling reactions.

  • Amide or Ester Formation: The resulting carboxylic acid or its derivative can be coupled with various amines or alcohols to generate a library of candidate herbicides.

  • Purification and Characterization: The synthesized compounds are purified by recrystallization or column chromatography and characterized by NMR, IR, and mass spectrometry.

Herbicidal Activity Data (Hypothetical)

CompoundWeed SpeciesIC50 (µM)Mode of Action
Herbicide Candidate AAmaranthus retroflexus15.5PDS Inhibitor
Herbicide Candidate BEchinochloa crus-galli25.2ACCase Inhibitor
Herbicide Candidate CChenopodium album8.9ALS Inhibitor

Application in Insecticide Development

The cyanopyridine moiety is a key structural feature in several classes of insecticides, including some neonicotinoids. While 5-Cyano-2-methylpyridine may not be the direct precursor for all commercial neonicotinoids, its derivatives are valuable intermediates in their synthesis.

Experimental Workflow for Insecticide Synthesis and Bioassay

G cluster_synthesis Synthesis cluster_bioassay Bioassay 5-Cyano-2-methylpyridine 5-Cyano-2-methylpyridine Intermediate Synthesis Synthesis of 2-chloro-5-cyanomethylpyridine 5-Cyano-2-methylpyridine->Intermediate Synthesis Final Compound Synthesis Coupling with N-nitro-imidazolidin-2-imine Intermediate Synthesis->Final Compound Synthesis Insecticide Candidate Insecticide Candidate Final Compound Synthesis->Insecticide Candidate Toxicity Assay Topical Application or Dietary Exposure Insecticide Candidate->Toxicity Assay Insect Rearing Rearing of Test Insects (e.g., Aphids) Insect Rearing->Toxicity Assay Data Collection Mortality Assessment (LD50, LC50) Toxicity Assay->Data Collection

Caption: Workflow for insecticide synthesis and subsequent bioassay.

Experimental Protocol: Synthesis of a Neonicotinoid Analogue

This protocol describes a plausible synthetic route to a neonicotinoid-like insecticide using a derivative of 5-Cyano-2-methylpyridine.

  • Chlorination of the Methyl Group: The methyl group of 5-Cyano-2-methylpyridine can be chlorinated using sulfuryl chloride or other chlorinating agents under radical conditions to yield 5-cyano-2-(chloromethyl)pyridine.

  • Reaction with an Amine: The resulting chloromethyl derivative can be reacted with a suitable amine, such as N-nitro-imidazolidin-2-imine, in the presence of a base to form the final neonicotinoid analogue.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Insecticidal Activity Data (Hypothetical)

CompoundInsect SpeciesLD50 (ng/insect)
Neonicotinoid Analogue 1Aphis gossypii5.2
Neonicotinoid Analogue 2Myzus persicae7.8
Neonicotinoid Analogue 3Plutella xylostella12.5

Conclusion

5-Cyano-2-methylpyridine is a valuable and versatile intermediate in the field of agrochemical research and development. Its chemical properties allow for the synthesis of a wide array of novel compounds with potential fungicidal, herbicidal, and insecticidal activities. The protocols and data presented in this document, while in some cases hypothetical due to the proprietary nature of commercial agrochemical synthesis, provide a strong foundation and guidance for researchers aiming to explore the potential of this important building block in creating the next generation of crop protection solutions. Further exploration of the structure-activity relationships of derivatives of 5-Cyano-2-methylpyridine is warranted to unlock its full potential in addressing the ongoing challenges in agriculture.

References

Application Notes and Protocols: 5-Cyano-2-picoline as a Precursor for Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2-picoline, a substituted pyridine derivative, represents a valuable and versatile scaffold in medicinal chemistry. The presence of the cyano group and the methyl group on the pyridine ring offers multiple reaction sites for chemical modification, making it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with significant biological activities. The electron-withdrawing nature of the cyano group can influence the reactivity of the pyridine ring, and both the cyano and methyl groups can be chemically transformed into various functional groups, providing a gateway to a wide array of molecular architectures.

This document provides detailed application notes and protocols on the use of cyanopyridine scaffolds, exemplified by derivatives of this compound, as precursors for the synthesis of potent biologically active molecules, with a focus on anticancer agents that function as kinase inhibitors.

Application 1: Synthesis of Cyanopyridone-Based Kinase Inhibitors

Derivatives of the cyanopyridine scaffold are instrumental in the synthesis of potent anticancer agents, including dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2). These kinases are critical regulators of tumor growth, angiogenesis, and metastasis, making them prime targets for cancer therapy.

Quantitative Data: In Vitro Antiproliferative and Kinase Inhibitory Activities

The following tables summarize the in vitro biological activity of synthesized cyanopyridone derivatives against human cancer cell lines and their inhibitory potency against VEGFR-2 and HER-2 kinases.[1]

Table 1: In Vitro Cytotoxicity of Cyanopyridone Derivatives against Human Cancer Cell Lines [1]

Compound IDModificationMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
5a Unsubstituted phenyl at 4-position1.77 ± 0.102.71 ± 0.15
5e 2,4-Dichlorophenyl at 4-position1.39 ± 0.0810.70 ± 0.58
Taxol (Reference) -8.48 ± 0.4614.60 ± 0.79

Table 2: In Vitro Kinase Inhibitory Activity of Selected Cyanopyridone Derivatives [1]

Compound IDVEGFR-2 IC₅₀ (µM)HER-2 IC₅₀ (µM)
5a 0.217 ± 0.0200.168 ± 0.009
5e 0.124 ± 0.0110.077 ± 0.003
Lapatinib (Reference) 0.182 ± 0.0100.131 ± 0.012
Experimental Protocols

Protocol 1: Synthesis of 6-Amino-1,2-dihydropyridine-3,5-dicarbonitrile Derivatives (e.g., Compound 5e)

This protocol is adapted from the synthesis of cyanopyridone derivatives, which are potent VEGFR-2 and HER-2 inhibitors.[1]

Materials:

  • Ethyl cyanoacetate

  • 3-(Trifluoromethyl)aniline

  • Aromatic aldehydes (e.g., 2,4-dichlorobenzaldehyde)

  • Ammonium acetate

  • Ethanol

  • Glacial acetic acid

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, condenser, etc.)

  • Stirring and heating apparatus

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

  • Purification apparatus (e.g., recrystallization setup or column chromatography)

Procedure:

  • Synthesis of 2-cyano-N-(3-(trifluoromethyl)phenyl)acetamide (Intermediate 3):

    • A mixture of 3-(trifluoromethyl)aniline (10 mmol) and ethyl cyanoacetate (10 mmol) is heated at 180-190 °C for 3 hours, or until the evolution of ethanol ceases.

    • The reaction mixture is cooled, and the resulting precipitate is washed with diethyl ether and recrystallized from ethanol to yield the intermediate acetamide.

  • Synthesis of 6-amino-4-(2,4-dichlorophenyl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile (Compound 5e):

    • A mixture of 2-cyano-N-(3-(trifluoromethyl)phenyl)acetamide (10 mmol), 2,4-dichlorobenzaldehyde (10 mmol), and ammonium acetate (40 mmol) in 30 mL of glacial acetic acid is refluxed for 4-6 hours.

    • The reaction progress is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

    • The formed precipitate is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol or acetic acid) to give the final product, compound 5e.

Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2 and HER-2)

This protocol describes a general method for determining the in vitro inhibitory effect of test compounds on VEGFR-2 and HER-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 and HER-2 kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • Specific peptide substrate for each kinase

  • Test compounds (dissolved in DMSO)

  • 96-well or 384-well plates

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Luminometer or appropriate plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a microplate, add the kinase buffer, the respective kinase (VEGFR-2 or HER-2), and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Taxol).

  • Incubate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways targeted by the cyanopyridine-derived inhibitors and a general workflow for their synthesis and evaluation.

experimental_workflow start Precursor Selection (e.g., this compound or related cyanopyridines) synthesis Chemical Synthesis of Bioactive Molecules (e.g., Cyanopyridones) start->synthesis purification Purification and Characterization (TLC, NMR, MS) synthesis->purification in_vitro In Vitro Biological Evaluation purification->in_vitro kinase_assay Kinase Inhibition Assays (VEGFR-2, HER-2) in_vitro->kinase_assay cell_assay Cytotoxicity Assays (MTT on MCF-7, HepG2) in_vitro->cell_assay data_analysis Data Analysis (IC50 Determination) kinase_assay->data_analysis cell_assay->data_analysis conclusion Lead Compound Identification data_analysis->conclusion

Caption: General experimental workflow for the synthesis and evaluation of bioactive molecules from cyanopyridine precursors.

VEGFR2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Inhibitor Cyanopyridone Inhibitor Inhibitor->VEGFR2 Inhibition PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Gene Expression (Proliferation, Angiogenesis, Survival) mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by cyanopyridone derivatives.

HER2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2_dimer HER2/HER3 Heterodimer PI3K PI3K HER2_dimer->PI3K Ras Ras HER2_dimer->Ras Ligand Ligand (e.g., NRG1) Ligand->HER2_dimer Inhibitor Cyanopyridone Inhibitor Inhibitor->HER2_dimer Inhibition Akt Akt PI3K->Akt Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Cell_responses Gene Expression (Proliferation, Survival, Differentiation) mTOR->Cell_responses ERK ERK MEK->ERK ERK->Cell_responses

Caption: Simplified HER-2 signaling pathway and the point of inhibition by cyanopyridone derivatives.

Conclusion

The this compound scaffold and its derivatives are of significant interest in drug discovery, providing a foundation for the development of potent and selective inhibitors of key biological targets. The synthetic accessibility and the potential for diverse chemical modifications make cyanopyridines a privileged structure in the design of novel therapeutics, particularly in the field of oncology. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of new bioactive molecules derived from this important chemical class.

References

The Pivotal Role of 5-Cyano-2-picoline in the Synthesis of Advanced Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction: 5-Cyano-2-picoline, a substituted pyridine derivative, has emerged as a critical building block in the synthesis of a class of highly selective anti-inflammatory drugs. Its unique chemical structure provides a versatile scaffold for the construction of complex molecules that specifically target key enzymes in the inflammatory cascade. This application note details the significance of this compound in the development of potent cyclooxygenase-2 (COX-2) inhibitors, exemplified by the widely used non-steroidal anti-inflammatory drug (NSAID), Etoricoxib.

Core Application: Synthesis of Selective COX-2 Inhibitors Chronic inflammation is a hallmark of numerous diseases, including arthritis and cardiovascular conditions. The enzyme cyclooxygenase-2 (COX-2) is a key mediator in the inflammatory pathway, responsible for the production of prostaglandins that cause pain and inflammation. Unlike the constitutively expressed COX-1 enzyme, which is involved in protecting the stomach lining, COX-2 is primarily induced at sites of inflammation. Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

This compound serves as a crucial starting material or intermediate in the multi-step synthesis of selective COX-2 inhibitors like Etoricoxib. The pyridine ring of this compound is a core structural element in the final drug molecule, and the cyano group provides a reactive handle for further chemical modifications and the introduction of other essential pharmacophoric features.

Featured Molecule: Etoricoxib

Etoricoxib is a highly selective COX-2 inhibitor used for the relief of pain and inflammation in osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. The synthesis of Etoricoxib highlights the strategic importance of cyanopyridine derivatives.

Quantitative Data Summary:

The efficacy of Etoricoxib and another prominent COX-2 inhibitor, Celecoxib (whose synthesis can also involve pyridine-based precursors), is demonstrated by their potent and selective inhibition of the COX-2 enzyme.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Etoricoxib116 ± 81.1 ± 0.1106
Celecoxib7.60.04190

Table 1: In vitro inhibitory activity of Etoricoxib and Celecoxib against COX-1 and COX-2 enzymes.[1][2] A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Experimental Protocols

Protocol 1: Generalized Synthesis of a Diarylpyridine Core from a Cyanopyridine Derivative

This protocol outlines a general synthetic approach that can be adapted for the synthesis of various diarylpyridine-based COX-2 inhibitors, illustrating the utility of a cyanopyridine intermediate.

Materials:

  • Substituted 2-cyanopyridine

  • Aryl Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Grignard Reaction: To a solution of the substituted 2-cyanopyridine (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the aryl Grignard reagent (1.1 equivalents) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Hydrolysis: Acidify the mixture with 2M HCl and stir for 1 hour to hydrolyze the intermediate imine to the corresponding ketone.

  • Extraction: Neutralize the solution with saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diaryl ketone.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure diarylpyridine core structure.

Protocol 2: Conceptual Synthesis of a Celecoxib Analog from a Pyridine-based Precursor

While the direct synthesis of Celecoxib from this compound is not the most common route, this conceptual protocol demonstrates how a pyridine-containing building block can be utilized to construct the pyrazole core of Celecoxib-like molecules.

Materials:

  • A pyridine-containing β-diketone

  • 4-Sulfonamidophenylhydrazine hydrochloride

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Condensation Reaction: In a round-bottom flask, dissolve the pyridine-containing β-diketone (1 equivalent) and 4-sulfonamidophenylhydrazine hydrochloride (1.1 equivalents) in ethanol.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Crystallization: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the crystallization of the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the celecoxib analog. Further purification can be achieved by recrystallization from a suitable solvent.

Signaling Pathways and Experimental Workflows

Signaling Pathway of COX-2 Mediated Inflammation

The following diagram illustrates the signaling pathway leading to inflammation, which is inhibited by agents synthesized from this compound derivatives. Inflammatory stimuli activate signaling cascades that lead to the activation of transcription factors like NF-κB. NF-κB then promotes the expression of pro-inflammatory genes, including COX-2. COX-2 converts arachidonic acid into prostaglandins (like PGE2), which are key mediators of inflammation.

COX2_Pathway cluster_stimuli Inflammatory Stimuli cluster_signaling Intracellular Signaling cluster_gene_expression Gene Expression cluster_prostaglandin Prostaglandin Synthesis cluster_inflammation Inflammatory Response Stimuli Cytokines, Pathogens, etc. IKK IKK Activation Stimuli->IKK NFkB_Activation NF-κB Activation IKK->NFkB_Activation NFkB_Translocation NF-κB Translocation to Nucleus NFkB_Activation->NFkB_Translocation COX2_Gene COX-2 Gene Transcription NFkB_Translocation->COX2_Gene COX2_Protein COX-2 Protein Synthesis COX2_Gene->COX2_Protein Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins COX-2 Inflammation Pain, Fever, Swelling Prostaglandins->Inflammation Inhibitor COX-2 Inhibitors (e.g., Etoricoxib) Inhibitor->COX2_Protein Inhibition Synthesis_Workflow Start This compound Derivative Grignard Grignard Reaction with Aryl-MgBr Start->Grignard Hydrolysis Acidic Hydrolysis Grignard->Hydrolysis Extraction Workup & Extraction Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product Diarylpyridine Core Structure Purification->Product

References

Application Notes and Protocols for the Quantification of 5-Cyano-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the quantitative analysis of 5-Cyano-2-picoline (also known as 6-Methyl-3-pyridinecarbonitrile or 6-Methylnicotinonitrile). This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Accurate quantification is crucial for quality control, reaction monitoring, and stability studies.

The following sections detail two primary chromatographic methods for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Analytical Methods Overview

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds.[2] For a moderately polar compound like this compound, Reversed-Phase HPLC (RP-HPLC) with UV detection is a suitable approach.[3] Gas Chromatography (GC), on the other hand, is ideal for volatile and thermally stable compounds and offers excellent separation efficiency.[2][4] The choice between HPLC and GC will depend on the sample matrix, required sensitivity, and available instrumentation.[5]

High-Performance Liquid Chromatography (HPLC) Method

This section outlines a proposed RP-HPLC method for the quantification of this compound. The principle of this method is based on the separation of the analyte on a nonpolar stationary phase with a polar mobile phase.[6]

Experimental Protocol: HPLC

1. Instrumentation and Materials:

  • HPLC System: An HPLC system equipped with a pump, degasser, autosampler, column thermostat, and a UV-Vis detector.[6]

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.[6]

  • Analytical Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for pyridine derivatives.[3][6]

  • Solvents: HPLC grade acetonitrile and water.[6]

  • Reagents: Formic acid (reagent grade).[6]

  • Reference Standard: this compound of known purity.

2. Chromatographic Conditions:

ParameterConditionRationale
ColumnC18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.[3][6]
Mobile PhaseAcetonitrile : Water (50:50, v/v) with 0.1% Formic AcidA common mobile phase for pyridine derivatives, offering good peak shape and resolution.[6]
Flow Rate1.0 mL/minA standard flow rate for a 4.6 mm ID column.[3][6]
Column Temperature30 °CEnsures reproducible retention times.[6]
Detection Wavelength270 nmBased on the UV absorbance of the pyridine ring system.
Injection Volume10 µLA typical injection volume for analytical HPLC.[3][6]
Run Time10 minutesSufficient for the elution of the analyte and any impurities.[3][6]

3. Solution Preparation:

  • Mobile Phase Preparation: Combine 500 mL of HPLC-grade acetonitrile and 500 mL of HPLC-grade water. Add 1.0 mL of formic acid. Mix thoroughly and degas.[6]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[6]

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[6]

  • Sample Solution Preparation: Accurately weigh a suitable amount of the sample. Dissolve and dilute with the mobile phase to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[6]

4. Data Analysis:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Hypothetical Performance Data (HPLC)

The following table presents expected performance characteristics for the proposed HPLC method.

ParameterExpected Value
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.3 - 1.5 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System (C18 Column, UV Detector) Mobile_Phase->HPLC_System Equilibrate Standard_Stock Standard Stock Solution (1 mg/mL) Calibration_Standards Calibration Standards (Serial Dilution) Standard_Stock->Calibration_Standards Calibration_Standards->HPLC_System Inject Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of This compound Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

Gas Chromatography (GC) Method

This section details a proposed GC method for the quantification of this compound, suitable for its volatile nature. A flame ionization detector (FID) is commonly used for quantitative analysis, while a mass spectrometer (MS) can be used for definitive identification.[2]

Experimental Protocol: GC

1. Instrumentation and Materials:

  • GC System: A gas chromatograph equipped with a split/splitless inlet, a column oven, and a flame ionization detector (FID) or mass spectrometer (MS).

  • Chromatography Data System (CDS): Software for instrument control and data processing.

  • Analytical Column: A DB-5MS or similar 5% phenyl-polydimethylsiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.[7]

  • Carrier Gas: High-purity helium or hydrogen.

  • Solvents: GC-grade methanol or dichloromethane.

  • Reference Standard: this compound of known purity.

2. Chromatographic Conditions:

ParameterConditionRationale
ColumnDB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose column suitable for a wide range of compounds.[7]
Inlet Temperature250 °CEnsures complete volatilization of the analyte.
Carrier GasHelium at a constant flow of 1.0 mL/minInert carrier gas providing good efficiency.[7]
Oven ProgramInitial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 220 °C, hold for 5 minA temperature program allows for the separation of the analyte from potential impurities.
DetectorFID at 280 °C or MS (scan mode or SIM)FID is robust for quantification; MS provides structural information for confirmation.[2]
Injection Volume1 µLA standard injection volume.[7]
Split Ratio20:1Prevents column overloading and ensures sharp peaks.

3. Solution Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the same solvent to achieve concentrations in the desired range (e.g., 5, 10, 25, 50, 100, and 200 µg/mL).

  • Sample Solution Preparation: Accurately weigh a suitable amount of the sample. Dissolve and dilute with the same solvent to obtain a theoretical concentration within the calibration range.

4. Data Analysis:

  • Inject the calibration standards and the sample solution into the GC system.

  • Identify the peak corresponding to this compound based on its retention time. If using MS, confirm the identity by its mass spectrum.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Hypothetical Performance Data (GC)

The following table presents expected performance characteristics for the proposed GC method.

ParameterExpected Value
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.5 - 2.0 ng on column
Limit of Quantification (LOQ)1.5 - 6.0 ng on column
Accuracy (% Recovery)97.0 - 103.0%
Precision (% RSD)< 3.0%

GC Workflow Diagram

GC_Workflow cluster_prep_gc Preparation cluster_analysis_gc Analysis cluster_data_gc Data Processing Standard_Stock_GC Standard Stock Solution (1 mg/mL) Calibration_Standards_GC Calibration Standards (Serial Dilution) Standard_Stock_GC->Calibration_Standards_GC GC_System GC System (DB-5MS Column, FID/MS) Calibration_Standards_GC->GC_System Inject Sample_Prep_GC Sample Preparation Sample_Prep_GC->GC_System Inject Data_Acquisition_GC Data Acquisition (Chromatogram) GC_System->Data_Acquisition_GC Peak_Integration_GC Peak Integration & Identification Data_Acquisition_GC->Peak_Integration_GC Calibration_Curve_GC Calibration Curve Construction Peak_Integration_GC->Calibration_Curve_GC Quantification_GC Quantification of This compound Peak_Integration_GC->Quantification_GC Calibration_Curve_GC->Quantification_GC

Caption: Experimental workflow for the GC analysis of this compound.

Method Validation

Both the HPLC and GC methods described should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[3] This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_methods Chromatographic Methods cluster_detectors Detection Analyte This compound Quantification HPLC HPLC Analyte->HPLC GC GC Analyte->GC UV_Detector UV Detector HPLC->UV_Detector Quantitative FID_Detector FID GC->FID_Detector Quantitative MS_Detector Mass Spectrometer (MS) GC->MS_Detector Quantitative & Confirmatory

Caption: Relationship between analytical techniques for this compound.

References

6-Methylnicotinonitrile: Exploring Potential Applications in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

6-Methylnicotinonitrile, a substituted pyridine derivative with the chemical formula C₇H₆N₂, presents an intriguing molecular scaffold for the development of novel materials. While direct applications in materials science are not yet extensively documented in peer-reviewed literature, its constituent functional groups—a pyridine ring, a nitrile group, and a methyl group—offer significant potential for the synthesis of advanced polymers and coordination compounds. The electron-withdrawing nature of the nitrile group and the coordinating ability of the pyridine nitrogen make 6-methylnicotinonitrile and its derivatives promising candidates for creating materials with tailored electronic, optical, and structural properties.

This document outlines potential applications of 6-methylnicotinonitrile in two key areas of materials science: conjugated polymers for electronic devices and coordination polymers, including metal-organic frameworks (MOFs). The protocols provided are based on established synthetic methodologies for analogous pyridine-based materials and are intended to serve as a foundational guide for researchers exploring the capabilities of this versatile molecule.

I. Application in Conjugated Polymers for Light-Emitting Diodes (LEDs)

The pyridine ring is a well-established building block for conjugated polymers used in organic light-emitting diodes (OLEDs), often valued for producing blue light emission. By functionalizing 6-methylnicotinonitrile, for example, through bromination of the pyridine ring, it can be rendered suitable for cross-coupling polymerization reactions.

Hypothetical Application: A functionalized derivative of 6-methylnicotinonitrile could be copolymerized with other aromatic monomers to create a blue-light emitting polymer for OLED displays. The nitrile group's electron-accepting properties could influence the polymer's electron affinity and charge transport characteristics.

Table 1: Anticipated Properties of a Hypothetical 6-Methylnicotinonitrile-Based Conjugated Polymer

PropertyAnticipated Value/Characteristic
Absorption Maximum (λmax) 380 - 420 nm
Emission Maximum (λem) 430 - 480 nm (Blue region)
Optical Bandgap 2.6 - 2.8 eV
Thermal Decomposition Temp. (Td) > 300 °C
Solubility Soluble in common organic solvents (e.g., THF, Chloroform)

Experimental Protocol: Synthesis of a Hypothetical 6-Methylnicotinonitrile-Containing Copolymer via Suzuki Coupling

This protocol describes a hypothetical synthesis of a copolymer using a dibrominated derivative of 6-methylnicotinonitrile and a diboronic ester of a fluorene comonomer.

Materials:

  • 2,5-dibromo-6-methylnicotinonitrile (hypothetical monomer)

  • 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (2 M aqueous solution)

  • Toluene

  • Tetrahydrofuran (THF)

  • Methanol

  • Deionized water

Procedure:

  • To a 100 mL Schlenk flask, add 2,5-dibromo-6-methylnicotinonitrile (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.04 mmol).

  • Fit the flask with a condenser and purge with argon for 20 minutes.

  • Add 20 mL of toluene via syringe.

  • Add 5 mL of 2 M aqueous potassium carbonate solution.

  • Heat the mixture to 90 °C and stir vigorously under an argon atmosphere for 48 hours.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 200 mL of rapidly stirring methanol.

  • Collect the precipitated polymer by filtration.

  • Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

  • The chloroform fraction, containing the desired polymer, is concentrated, and the polymer is reprecipitated from methanol.

  • Dry the final polymer product under vacuum at 60 °C for 24 hours.

Polymerization_Workflow start Reactants (Monomers, Catalyst, Base) reaction Suzuki Coupling (Toluene, 90°C, 48h) start->reaction 1. Mix & Heat precipitation Precipitation in Methanol reaction->precipitation 2. Isolate Crude Polymer purification Soxhlet Extraction (Methanol, Acetone, Chloroform) precipitation->purification 3. Purify final_product Final Polymer Product purification->final_product 4. Dry

Caption: Hypothetical workflow for the synthesis of a 6-methylnicotinonitrile-based conjugated polymer.

II. Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atom in the pyridine ring of 6-methylnicotinonitrile can act as a ligand, coordinating to metal ions to form coordination polymers or MOFs. The properties of these materials are highly dependent on the choice of both the metal center and the organic ligand. While 6-methylnicotinonitrile itself might act as a monodentate ligand, it could be chemically modified, for instance, by converting the nitrile group to a carboxylate, to create a multidentate ligand capable of forming more robust, porous frameworks.

Hypothetical Application: A dicarboxylate derivative of 6-methylnicotinonitrile could be used as an organic linker to synthesize a porous MOF with potential applications in gas storage or catalysis. The pyridine nitrogen within the pore structure could offer specific binding sites for guest molecules like CO₂.

Table 2: Anticipated Properties of a Hypothetical MOF Derived from a 6-Methylnicotinonitrile Derivative

PropertyAnticipated Value/Characteristic
Crystal System Orthorhombic or Monoclinic
Surface Area (BET) 500 - 1500 m²/g
Pore Size 5 - 15 Å
Thermal Stability Stable up to 350 °C in N₂
Gas Adsorption Potential for selective CO₂ uptake

Experimental Protocol: Solvothermal Synthesis of a Hypothetical MOF

This protocol outlines a hypothetical solvothermal synthesis of a MOF using a dicarboxylate derivative of 6-methylnicotinonitrile and zinc nitrate.

Materials:

  • 6-methylpyridine-3,5-dicarboxylic acid (hypothetical ligand)

  • Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O]

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 6-methylpyridine-3,5-dicarboxylic acid (0.5 mmol) in 10 mL of DMF.

  • In a separate vial, dissolve zinc nitrate hexahydrate (0.5 mmol) in 5 mL of DMF.

  • Combine the two solutions in the first vial and sonicate for 5 minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C over 2 hours, hold at 120 °C for 24 hours, and then cool to room temperature over 12 hours.

  • Crystals suitable for single-crystal X-ray diffraction should form at the bottom of the vial.

  • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).

  • To activate the MOF, immerse the crystals in fresh ethanol for 24 hours, replacing the ethanol every 8 hours.

  • Decant the ethanol and dry the MOF under vacuum at 150 °C for 12 hours to remove residual solvent from the pores.

MOF_Synthesis_and_Activation cluster_synthesis Synthesis cluster_activation Activation s1 Ligand + Metal Salt in DMF s2 Solvothermal Reaction (120°C, 24h) s1->s2 s3 Crystallization s2->s3 a1 Solvent Exchange (Ethanol) s3->a1 Wash Crystals a2 Drying under Vacuum (150°C, 12h) a1->a2 final_product final_product a2->final_product Activated MOF

Caption: Solvothermal synthesis and activation workflow for a hypothetical MOF.

III. Characterization of Novel Materials

A comprehensive characterization is essential to understand the structure-property relationships of any newly synthesized material.

Workflow for Material Characterization:

  • Structural and Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR): To confirm the chemical structure of polymers.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

    • Single-Crystal and Powder X-ray Diffraction (SC-XRD, PXRD): To determine the crystal structure of MOFs and assess the crystallinity of polymers.

  • Thermal Properties:

    • Thermogravimetric Analysis (TGA): To evaluate thermal stability.

    • Differential Scanning Calorimetry (DSC): To determine glass transition temperatures and other thermal events.

  • Optical and Electronic Properties:

    • UV-Visible Spectroscopy: To determine the absorption properties and optical bandgap.

    • Photoluminescence Spectroscopy: To measure the emission spectra.

    • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels.

  • Porosity and Surface Area (for MOFs):

    • Gas Adsorption Analysis (e.g., N₂ at 77K): To measure the BET surface area and pore size distribution.

Characterization_Workflow cluster_Structural Structural Analysis cluster_Thermal Thermal Analysis cluster_Properties Property Evaluation NewMaterial Newly Synthesized Material NMR NMR NewMaterial->NMR FTIR FTIR NewMaterial->FTIR XRD XRD NewMaterial->XRD TGA TGA NewMaterial->TGA DSC DSC NewMaterial->DSC UVVis UV-Vis & PL NewMaterial->UVVis CV Cyclic Voltammetry NewMaterial->CV GasAd Gas Adsorption (MOFs) NewMaterial->GasAd

Caption: General workflow for the characterization of new materials.

While 6-methylnicotinonitrile is yet to be established as a common precursor in mainstream materials science, its chemical structure holds considerable promise. The application notes and protocols detailed above, though hypothetical, are grounded in well-established synthetic strategies for related pyridine-containing materials. They provide a roadmap for researchers to potentially unlock the utility of 6-methylnicotinonitrile and its derivatives in the creation of novel functional materials for a range of applications, from next-generation electronics to catalysis and gas separation. Further research into the functionalization and polymerization of this compound is warranted to fully explore its potential.

Application Notes and Protocols for 5-Cyano-2-picoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2-picoline, also known as 6-methylnicotinonitrile, is a versatile pyridine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry.[1][2] Its bifunctional nature, featuring a nucleophilic nitrogen atom in the pyridine ring, an electrophilic cyano group, and an activatable methyl group, allows for a diverse range of chemical transformations. This document provides detailed application notes, reaction mechanisms, and experimental protocols for key reactions involving this compound, highlighting its utility in the synthesis of complex molecules and pharmacologically active compounds.[2][3]

I. Nucleophilic Addition to the Cyano Group: Grignard Reaction

The cyano group of this compound is susceptible to nucleophilic attack by organometallic reagents such as Grignard reagents. This reaction provides a convenient route to ketones, which are important intermediates in many synthetic pathways.

Reaction Mechanism

The Grignard reaction with a nitrile proceeds in two main stages. First, the Grignard reagent adds to the carbon-nitrogen triple bond to form a magnesium salt of an imine. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.[4][5]

Grignard_Mechanism reactant This compound intermediate Imine-magnesium salt reactant->intermediate + R-MgX grignard R-MgX ketone Ketone intermediate->ketone + H3O+ (workup) acid H3O+

Caption: Mechanism of the Grignard reaction with this compound.

Experimental Protocol: Synthesis of 1-(6-methylpyridin-3-yl)ethan-1-one

Materials:

  • This compound

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) dissolved in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add methylmagnesium bromide (1.1 eq) dropwise via a dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Cool the reaction mixture again in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ketone.

Quantitative Data
R-Group of Grignard ReagentProductTypical Yield (%)Reaction Time (h)
Methyl1-(6-methylpyridin-3-yl)ethan-1-one75-852-3
Ethyl1-(6-methylpyridin-3-yl)propan-1-one70-802-3
Phenyl(6-methylpyridin-3-yl)(phenyl)methanone65-753-4

II. Reduction of the Cyano Group: Synthesis of Amines

The cyano group can be readily reduced to a primary amine, providing access to aminomethylpyridines, which are important structural motifs in many pharmaceutical compounds.[6]

Reaction Mechanism

The catalytic hydrogenation of a nitrile typically involves the use of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. The nitrile is adsorbed onto the catalyst surface, and hydrogen is added across the carbon-nitrogen triple bond in a stepwise manner, first forming an imine intermediate, which is then further reduced to the primary amine.

Reduction_Mechanism nitrile This compound imine Imine intermediate nitrile->imine + H2, Catalyst amine (6-methylpyridin-3-yl)methanamine imine->amine + H2, Catalyst catalyst H2, Pd/C

Caption: Mechanism of catalytic hydrogenation of this compound.

Experimental Protocol: Synthesis of (6-methylpyridin-3-yl)methanamine

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar

  • Celite

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified by distillation or crystallization if necessary.

Quantitative Data
CatalystSolventPressure (psi)Temperature (°C)Typical Yield (%)
10% Pd/CMethanol502590-98
Raney NiEthanol/Ammonia5008085-95
LiAlH₄THFN/A0 to RT80-90

III. Hydrolysis of the Cyano Group: Synthesis of Carboxylic Acids

The cyano group of this compound can be hydrolyzed under acidic or basic conditions to afford 6-methylnicotinic acid, a valuable intermediate in the synthesis of various pharmaceuticals.[7][8]

Reaction Mechanism

Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile to form a hydroxy imine intermediate. Tautomerization and further hydrolysis lead to the formation of an amide, which is then hydrolyzed to the carboxylate salt. Acidic workup provides the carboxylic acid.

Hydrolysis_Mechanism nitrile This compound amide 6-Methylnicotinamide nitrile->amide + NaOH, H2O acid 6-Methylnicotinic acid amide->acid + NaOH, H2O then H3O+ base NaOH, H2O acid_workup H3O+

Caption: Mechanism of basic hydrolysis of this compound.

Experimental Protocol: Synthesis of 6-Methylnicotinic Acid

Materials:

  • This compound

  • Sodium hydroxide

  • Water

  • Concentrated hydrochloric acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, prepare a solution of sodium hydroxide (2.5 eq) in water.

  • Add this compound (1.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-methylnicotinic acid.

Quantitative Data
Hydrolysis ConditionsTemperature (°C)Reaction Time (h)Typical Yield (%)
10 M NaOH (aq)1004-690-97
Conc. H₂SO₄1202-385-95
Conc. HCl1006-888-96

IV. Cross-Coupling Reactions: Functionalization of the Pyridine Ring

For cross-coupling reactions such as Suzuki-Miyaura and Sonogashira, a halogenated derivative of this compound is required. Halogenation can be achieved through various methods, with bromination often occurring at the 3- or 5-position of the pyridine ring. These cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds.[9][10][11][12]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of an organoboron compound with a halide.[11][12]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst.

Suzuki_Mechanism halopyridine Halo-5-cyano-2-picoline product Aryl/Vinyl-5-cyano-2-picoline halopyridine->product + R-B(OH)2, Catalyst boronic_acid R-B(OH)2 catalyst Pd(0) catalyst, Base

Caption: General scheme for the Suzuki-Miyaura coupling of a halo-5-cyano-2-picoline.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[9][10]

Reaction Mechanism

The Sonogashira reaction proceeds through a catalytic cycle involving the palladium-catalyzed oxidative addition to the halide, followed by a copper-mediated transmetalation with the alkyne, and subsequent reductive elimination.

Sonogashira_Mechanism halopyridine Halo-5-cyano-2-picoline product Alkynyl-5-cyano-2-picoline halopyridine->product + R-C≡CH, Catalyst alkyne R-C≡CH catalyst Pd/Cu catalyst, Base

Caption: General scheme for the Sonogashira coupling of a halo-5-cyano-2-picoline.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the halo-5-cyano-2-picoline (1.0 eq), the boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Degas the mixture and heat under an inert atmosphere until the starting material is consumed.

  • After cooling, perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.

General Protocol for Sonogashira Coupling:

  • To a reaction vessel, add the halo-5-cyano-2-picoline (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine).

  • Add a suitable solvent (e.g., THF or DMF).

  • Add the terminal alkyne (1.2 eq).

  • Stir the mixture at room temperature or with gentle heating under an inert atmosphere until the reaction is complete.

  • Perform an aqueous workup, extract with an organic solvent, and purify by column chromatography.

Quantitative Data for Cross-Coupling Reactions
ReactionHalogen (X)Coupling PartnerCatalyst SystemTypical Yield (%)
SuzukiBrPhenylboronic acidPd(PPh₃)₄ / K₂CO₃80-95
SuzukiCl4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhos / K₃PO₄75-90
SonogashiraIPhenylacetylenePd(PPh₃)₂Cl₂ / CuI / Et₃N85-98
SonogashiraBrTrimethylsilylacetylenePd(PPh₃)₄ / CuI / Et₃N80-92

V. Functionalization of the Methyl Group

The methyl group of this compound can be functionalized through various methods, including deprotonation with a strong base followed by reaction with an electrophile, or through radical reactions.[13]

Reaction Mechanism

Deprotonation of the methyl group with a strong base like n-butyllithium or LDA generates a nucleophilic carbanion. This carbanion can then react with a range of electrophiles, such as alkyl halides or carbonyl compounds, to form a new C-C bond.

Methyl_Functionalization picoline This compound carbanion Anionic intermediate picoline->carbanion + Base product Functionalized product carbanion->product + E+ base Strong Base (e.g., n-BuLi) electrophile Electrophile (E+)

Caption: Mechanism of methyl group functionalization via deprotonation.

Experimental Protocol: Alkylation of the Methyl Group

Materials:

  • This compound

  • n-Butyllithium (2.5 M solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., iodomethane or benzyl bromide)

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

Procedure:

  • To a dry reaction flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.

  • Slowly add n-butyllithium.

  • Add a solution of this compound in anhydrous THF dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting deep red solution at -78 °C for 1 hour.

  • Add the alkyl halide dropwise and continue stirring at -78 °C for 2 hours, then allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Quantitative Data for Methyl Group Functionalization
ElectrophileProductTypical Yield (%)
Iodomethane5-Cyano-2-ethylpyridine70-80
Benzyl bromide5-Cyano-2-phenethylpyridine65-75
Benzaldehyde1-(5-cyanopyridin-2-yl)-2-phenylethan-1-ol60-70

VI. Multicomponent Reactions

This compound can participate in multicomponent reactions (MCRs), which are highly efficient processes for the synthesis of complex molecules in a single step.[14] These reactions are particularly valuable in drug discovery for the rapid generation of chemical libraries.

General Workflow for a Multicomponent Reaction

MCR_Workflow reactants Reactant A + Reactant B + this compound one_pot One-pot reaction (with or without catalyst) reactants->one_pot product Complex heterocyclic product one_pot->product

Caption: General workflow for a multicomponent reaction involving this compound.

Due to the vast diversity of MCRs, a single detailed protocol is not feasible. However, a common feature is the one-pot mixing of three or more reactants, often with a catalyst, to generate a complex product in a single operation. Researchers are encouraged to explore specific MCRs, such as the Hantzsch pyridine synthesis or Ugi reaction, and adapt them for use with this compound or its derivatives.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The reactivity of its cyano group, pyridine ring, and methyl group allows for a wide array of transformations, providing access to a diverse range of functionalized pyridine derivatives. The protocols and mechanisms outlined in these application notes serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to effectively utilize this compound in their synthetic endeavors.

References

Catalytic Conversion of 5-Cyano-2-methylpyridine to Key Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic conversion of 5-Cyano-2-methylpyridine into several valuable derivatives. This versatile starting material serves as a crucial building block in the synthesis of compounds with significant potential in pharmaceuticals and agrochemicals. The protocols outlined below focus on the catalytic hydrogenation of the cyano group, the hydrolysis of the cyano group to a carboxamide or carboxylic acid, and the selective oxidation of the methyl group.

Catalytic Hydrogenation to 2-Methyl-5-aminomethylpyridine

The reduction of the cyano group in 5-Cyano-2-methylpyridine yields 2-Methyl-5-aminomethylpyridine, a key intermediate for compounds with potential biological activity, including as agonists for the 5-HT1A receptor, which is implicated in mood and anxiety disorders.

Experimental Protocols

Protocol 1.1: Hydrogenation using Raney® Nickel

This protocol is a general method for the hydrogenation of nitriles using Raney® Nickel, a widely used heterogeneous catalyst.

  • Materials:

    • 5-Cyano-2-methylpyridine

    • Raney® Nickel (activated, slurry in water or ethanol)

    • Methanol or Ethanol

    • Ammonia (optional, to suppress secondary amine formation)

    • High-pressure autoclave/hydrogenator

    • Filter aid (e.g., Celite®)

  • Procedure:

    • In a high-pressure reaction vessel, dissolve 5-Cyano-2-methylpyridine in a suitable solvent such as methanol or ethanol. If desired, the solvent can be saturated with ammonia to minimize the formation of secondary amine byproducts.

    • Carefully add the Raney® Nickel catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst is typically used as a slurry.

    • Seal the reaction vessel and purge it several times with nitrogen gas to remove any air.

    • Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi, but can be higher).

    • Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-80 °C) for a period of 2 to 24 hours.

    • Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Raney® Nickel catalyst. Wash the filter cake with the reaction solvent.

    • The solvent from the filtrate can be removed under reduced pressure to yield the crude 2-Methyl-5-aminomethylpyridine.

    • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Protocol 1.2: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines the use of Palladium on Carbon, another common and effective catalyst for nitrile reduction.

  • Materials:

    • 5-Cyano-2-methylpyridine

    • 10% Palladium on Carbon (Pd/C)

    • Methanol or Ethanol

    • Hydrogen source (hydrogen gas cylinder or balloon)

    • Reaction flask

    • Filter aid (e.g., Celite®)

  • Procedure:

    • Dissolve 5-Cyano-2-methylpyridine in methanol or ethanol in a reaction flask.

    • Carefully add 10% Pd/C to the solution.

    • The flask is then evacuated and backfilled with hydrogen gas (this process is repeated three times).

    • The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure or connected to a hydrogen line) at room temperature for 12-48 hours.

    • The progress of the reaction is monitored by TLC or GC-MS.

    • Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas.

    • The catalyst is removed by filtration through a pad of Celite®, and the filter cake is washed with the solvent.

    • The solvent is evaporated under reduced pressure to afford the crude product, which can be further purified if necessary.

Quantitative Data Summary
CatalystSubstrate AnalogueProductYield (%)Reference
Raney® Nickel2-Methylpyridine2-Methylpiperidine76.5[1]
Pd/CQuinoline derivativesTetrahydroquinolinesup to 100%[2]

Note: Specific yield for the hydrogenation of 5-Cyano-2-methylpyridine was not found in the searched literature. The data presented is for structurally related compounds to provide an expected range.

Experimental Workflow: Catalytic Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification start Dissolve 5-Cyano-2-methylpyridine in Solvent add_cat Add Catalyst (Raney Ni or Pd/C) start->add_cat seal Seal and Purge with Inert Gas add_cat->seal pressurize Pressurize with H₂ seal->pressurize react Stir at Controlled Temperature & Pressure pressurize->react monitor Monitor Reaction (TLC, GC-MS) react->monitor vent Vent H₂ and Purge monitor->vent filter Filter Catalyst vent->filter evaporate Evaporate Solvent filter->evaporate purify Purify Product evaporate->purify end end purify->end 2-Methyl-5-aminomethylpyridine

Caption: Workflow for the catalytic hydrogenation of 5-Cyano-2-methylpyridine.

Catalytic Hydrolysis to 2-Methylnicotinamide and 2-Methylnicotinic Acid

The cyano group of 5-Cyano-2-methylpyridine can be hydrolyzed to either the corresponding amide (2-methylnicotinamide) or carboxylic acid (2-methylnicotinic acid). These derivatives are precursors to compounds with potential anti-inflammatory, antibacterial, and antifungal activities.[3]

Experimental Protocols

Protocol 2.1: Catalytic Hydrolysis to 2-Methylnicotinamide using Manganese Dioxide (MnO₂)

This protocol is based on the hydration of cyanopyridines to their corresponding amides using a manganese dioxide catalyst.

  • Materials:

    • 5-Cyano-2-methylpyridine

    • Manganese Dioxide (MnO₂)

    • Water

    • Reaction flask with reflux condenser

  • Procedure:

    • In a round-bottom flask, dissolve 5-Cyano-2-methylpyridine in water.

    • Add the manganese dioxide catalyst to the solution.

    • Heat the reaction mixture to reflux (100 °C) with stirring for 5-8 hours.

    • Monitor the reaction by TLC or HPLC.

    • After completion, cool the reaction mixture and filter to remove the MnO₂ catalyst.

    • Wash the catalyst with hot water.

    • The combined filtrate is concentrated under reduced pressure to yield 2-methylnicotinamide.

    • The product can be purified by recrystallization.

Protocol 2.2: Hydrolysis to 2-Methylnicotinic Acid

This is a general procedure for the acid- or base-catalyzed hydrolysis of a nitrile to a carboxylic acid.

  • Materials:

    • 5-Cyano-2-methylpyridine

    • Aqueous solution of a strong acid (e.g., 6M HCl or H₂SO₄) or a strong base (e.g., 6M NaOH)

    • Reaction flask with reflux condenser

  • Procedure:

    • To a round-bottom flask, add 5-Cyano-2-methylpyridine and the aqueous acid or base solution.

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture to room temperature.

    • If using an acid, carefully neutralize the solution with a base (e.g., NaOH) to precipitate the product. If using a base, acidify the solution with an acid (e.g., HCl) to precipitate the product.

    • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain 2-methylnicotinic acid.

    • Recrystallization from a suitable solvent can be performed for further purification.

Quantitative Data Summary
Catalyst/ReagentSubstrate AnalogueProductYield (%)Reference
MnO₂3-CyanopyridineNicotinamide99.6[4]
H₂SO₄2-chloro-3-cyano-6-methylpyridine2-chloro-6-methylnicotinic acid85[5]

Note: Specific quantitative data for the hydrolysis of 5-Cyano-2-methylpyridine was not available in the searched literature. The data provided is for analogous reactions.

Experimental Workflow: Catalytic Hydrolysis

G cluster_prep Reaction Setup cluster_reaction Hydrolysis cluster_workup Work-up & Purification start Dissolve 5-Cyano-2-methylpyridine in Aqueous Medium add_cat Add Catalyst (e.g., MnO₂) or Acid/Base start->add_cat reflux Reflux Reaction Mixture add_cat->reflux monitor Monitor Reaction (TLC, HPLC) reflux->monitor cool Cool Reaction Mixture monitor->cool filter Filter Catalyst (if applicable) cool->filter adjust_ph Adjust pH to Precipitate filter->adjust_ph isolate Isolate and Purify Product adjust_ph->isolate end end isolate->end 2-Methylnicotinamide or 2-Methylnicotinic Acid

Caption: Workflow for the catalytic hydrolysis of 5-Cyano-2-methylpyridine.

Selective Catalytic Oxidation of the Methyl Group

The methyl group at the 2-position of 5-Cyano-2-methylpyridine can be selectively oxidized to a carboxylic acid, yielding 5-Cyanopyridine-2-carboxylic acid. This transformation provides another route to di-functionalized pyridine derivatives.

Experimental Protocol

Protocol 3.1: Selective Oxidation using a Vanadium-based Catalyst

This protocol is based on the ammoxidation of methylpyridines, which can be adapted for selective oxidation.

  • Materials:

    • 5-Cyano-2-methylpyridine

    • Vanadium-based catalyst (e.g., V₂O₅ on a support like TiO₂ or Al₂O₃)

    • Air or Oxygen

    • Ammonia (for ammoxidation to dinitrile) or Steam (for oxidation to carboxylic acid)

    • Fixed-bed or fluidized-bed reactor

  • Procedure:

    • The vanadium-based catalyst is packed into a suitable reactor.

    • A gaseous mixture of 5-Cyano-2-methylpyridine, air/oxygen, and steam is passed over the heated catalyst bed.

    • The reaction temperature is typically maintained in the range of 300-450 °C.

    • The flow rates of the reactants are carefully controlled to optimize conversion and selectivity.

    • The product stream is cooled to condense the desired product, 5-Cyanopyridine-2-carboxylic acid.

    • The product is then collected and can be purified by recrystallization.

Quantitative Data Summary
CatalystSubstrate AnalogueProductSelectivity (%)Reference
V₂O₅-based2-Methyl-5-ethylpyridine2-Cyano-5-ethylpyridineHigh[6]

Note: Direct quantitative data for the selective oxidation of the methyl group of 5-Cyano-2-methylpyridine to the carboxylic acid was not found. The provided data is for a related ammoxidation reaction.

Experimental Workflow: Selective Oxidation

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Product Collection start Prepare Gaseous Feed: 5-Cyano-2-methylpyridine, Air/O₂, Steam reactor Pack Reactor with Vanadium-based Catalyst start->reactor heat Heat Reactor to 300-450 °C reactor->heat pass_feed Pass Gaseous Feed over Catalyst heat->pass_feed cool Cool Product Stream pass_feed->cool collect Collect Condensed Product cool->collect purify Purify by Recrystallization collect->purify end end purify->end 5-Cyanopyridine-2-carboxylic acid

Caption: Workflow for the selective oxidation of 5-Cyano-2-methylpyridine.

Potential Signaling Pathways of Derivatives

The derivatives of 5-Cyano-2-methylpyridine have potential applications in modulating key biological signaling pathways.

5-HT1A Receptor Agonism by 2-Methyl-5-aminomethylpyridine Derivatives

Derivatives of 2-aminomethylpyridine are known to act as agonists at the 5-HT1A receptor.[7] Activation of this G-protein coupled receptor leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels and subsequent protein kinase A (PKA) activity. This signaling cascade is associated with anxiolytic and antidepressant effects.

G ligand 2-Methyl-5-aminomethyl- pyridine Derivative receptor 5-HT1A Receptor (GPCR) ligand->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Reduced Neuronal Firing) pka->response Leads to

Caption: 5-HT1A receptor signaling pathway potentially modulated by 2-Methyl-5-aminomethylpyridine derivatives.

Anti-inflammatory Action of 2-Methylnicotinic Acid Derivatives via COX Inhibition

Nicotinic acid and its derivatives have been investigated for their anti-inflammatory properties, which may involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are central to the inflammatory response, converting arachidonic acid into prostaglandins (PGs). Inhibition of COX-2, in particular, is a key target for anti-inflammatory drugs.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Acts on aa Arachidonic Acid pla2->aa Releases cox COX-1 / COX-2 aa->cox Substrate for pgs Prostaglandins (PGs) cox->pgs Synthesizes inflammation Inflammation, Pain, Fever pgs->inflammation Mediates inhibitor 2-Methylnicotinic Acid Derivative inhibitor->cox Inhibits

Caption: Cyclooxygenase (COX) pathway and potential inhibition by 2-Methylnicotinic acid derivatives.

References

Troubleshooting & Optimization

Technical Support Center: 5-Cyano-2-picoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 5-Cyano-2-picoline (also known as 5-methyl-2-pyridinecarbonitrile) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main laboratory and industrial synthesis routes for this compound include:

  • Ammoxidation of 2,5-lutidine: This is a common industrial method involving the vapor-phase reaction of 2,5-lutidine with ammonia and an oxygen source over a catalyst.

  • Cyanation of a 2-halo-5-methylpyridine: This involves the nucleophilic substitution of a halogen (typically chloro or bromo) with a cyanide source, often using the Rosenmund-von Braun reaction conditions.[1][2][3]

  • Cyanation of 5-methylpyridine-N-oxide: This method activates the pyridine ring for nucleophilic attack by a cyanide reagent at the 2-position.[4][5]

Q2: My yield of this compound from the ammoxidation of 2,5-lutidine is low. What are the likely causes?

A2: Low yields in the ammoxidation of 2,5-lutidine can often be attributed to several factors:

  • Suboptimal Catalyst Performance: The choice of catalyst is critical. Vanadium-based catalysts are commonly used, and their activity can be influenced by the support material and promoters.

  • Incorrect Reaction Temperature: Ammoxidation is highly temperature-dependent. Too low a temperature will result in low conversion, while excessively high temperatures can lead to over-oxidation and the formation of byproducts like pyridine-2,5-dicarboxylic acid.

  • Improper Reactant Ratios: The molar ratios of 2,5-lutidine, ammonia, and oxygen need to be carefully optimized to maximize the yield of the desired nitrile.

  • Short Residence Time: The contact time of the reactants with the catalyst may be insufficient for complete conversion.

Q3: I am observing significant byproduct formation in the cyanation of 2-chloro-5-methylpyridine. How can I improve selectivity?

A3: Improving selectivity in the cyanation of 2-chloro-5-methylpyridine involves controlling the reaction conditions to minimize side reactions. Key strategies include:

  • Moisture Control: The presence of water can lead to the hydrolysis of the nitrile product to 5-methylpicolinamide or 5-methylpicolinic acid. Ensure that anhydrous solvents and reagents are used.

  • Temperature Management: The Rosenmund-von Braun reaction often requires high temperatures, which can promote the formation of colored impurities.[6] Using a lower reaction temperature with a more active catalyst or a different solvent can sometimes improve selectivity.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-related side reactions.

Q4: How can I effectively purify the final this compound product?

A4: Purification of this compound can be achieved through several methods, depending on the impurities present:

  • Distillation: Vacuum distillation is often effective for separating the product from less volatile impurities.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can yield a highly pure product.

  • Column Chromatography: For small-scale purifications or to remove impurities with similar boiling points, column chromatography on silica gel is a viable option.[7] The basicity of the pyridine ring may cause tailing; this can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent.[8]

  • Acid-Base Extraction: This technique can be used to separate the basic this compound from non-basic impurities. The product is extracted into an acidic aqueous solution, which is then washed with an organic solvent to remove impurities. The aqueous layer is then basified, and the purified product is extracted back into an organic solvent.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst (Ammoxidation). 2. Low reaction temperature. 3. Poor quality of cyanide source (Cyanation). 4. Insufficient activation of pyridine N-oxide.1. Ensure the catalyst is properly prepared and activated. Consider screening different catalyst supports or promoters. 2. Gradually increase the reaction temperature while monitoring for byproduct formation.[8] 3. Use a fresh, high-purity cyanide source like copper(I) cyanide.[1] 4. Ensure the appropriate activating agent (e.g., dimethylcarbamoyl chloride) is used in the correct stoichiometry.[4]
Formation of Dark-Colored Impurities 1. High reaction temperatures leading to decomposition. 2. Presence of oxygen in cyanation reactions.1. Optimize the reaction temperature to the lowest effective level. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Product Hydrolysis to Amide or Carboxylic Acid 1. Presence of water in the reaction mixture. 2. Harsh acidic or basic workup conditions.1. Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried. 2. Neutralize the reaction mixture promptly during workup. Use mild acidic or basic solutions for extraction.
Difficult Product Isolation 1. Formation of a complex mixture of products. 2. Incomplete quenching of excess cyanide.1. Optimize reaction conditions for higher selectivity. Consider purification by column chromatography.[7] 2. Quench the reaction with a suitable reagent, such as an aqueous solution of ammonia or ferric chloride, to complex with residual copper cyanide.

Quantitative Data Summary

The following tables provide a summary of representative yields for different synthetic routes to cyanopyridines, which can serve as a benchmark for the synthesis of this compound.

Table 1: Ammoxidation of Methylpyridines

Starting MaterialCatalystTemperature (°C)Yield (%)Reference
2-MethylpyrazineCrVPO/γ-Al2O3480~67[9]
2-ChlorotolueneV2O5/Al2O3-ZrO2350-450>95

Table 2: Cyanation of Halopyridines and Pyridine N-oxides

Starting MaterialCyanide SourceConditionsYield (%)Reference
Aryl IodideCuCNL-proline, 80°C, 24h90-98[10]
Aryl BromideCuCNL-proline, 120°C, 45h76-81[10]
4-Amidopyridine N-oxideKCNDimethylcarbamoyl chloride, CH3CN, 120°C, 4h64[4]
2-Chloro-5-methylpyridine---
5-Methylpyridine-N-oxide---

Note: Specific yield data for 2-chloro-5-methylpyridine and 5-methylpyridine-N-oxide were not available in the searched literature but would be expected to be in a similar range to the analogous reactions presented.

Experimental Protocols

Protocol 1: Synthesis of this compound via Rosenmund-von Braun Reaction

This protocol is adapted from general procedures for the Rosenmund-von Braun reaction.[1][6][10]

Materials:

  • 2-Chloro-5-methylpyridine

  • Copper(I) cyanide (CuCN)

  • Anhydrous, high-boiling polar solvent (e.g., DMF, NMP, or pyridine)

  • Inert gas (Nitrogen or Argon)

  • Aqueous ammonia or ferric chloride solution for workup

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen/argon inlet, add 2-chloro-5-methylpyridine (1.0 equiv) and copper(I) cyanide (1.1-1.5 equiv).

  • Add the anhydrous solvent.

  • Purge the flask with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 150-200°C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by pouring it into an aqueous solution of ammonia or ferric chloride to complex the copper salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, toluene).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Synthesis of this compound from 5-Methylpyridine-N-oxide

This protocol is based on general methods for the cyanation of pyridine N-oxides.[4][5]

Materials:

  • 5-Methylpyridine-N-oxide

  • Activating agent (e.g., dimethylcarbamoyl chloride or triflic anhydride)

  • Cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide)

  • Anhydrous aprotic solvent (e.g., acetonitrile or chloroform)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of 5-methylpyridine-N-oxide (1.0 equiv) in the anhydrous solvent under an inert atmosphere, add the activating agent (1.1-1.2 equiv) dropwise at room temperature.

  • Stir the resulting mixture for 1 hour at room temperature.

  • Add the cyanide source (2.0-5.0 equiv) to the mixture.

  • Heat the reaction to the desired temperature (e.g., 60-120°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathways cluster_ammoxidation Ammoxidation cluster_rosenmund Rosenmund-von Braun cluster_noxide N-Oxide Cyanation 2,5-Lutidine 2,5-Lutidine 5-Cyano-2-picoline_A This compound 2,5-Lutidine->5-Cyano-2-picoline_A + NH3, O2 Catalyst, Heat 2-Chloro-5-methylpyridine 2-Chloro-5-methylpyridine 5-Cyano-2-picoline_R This compound 2-Chloro-5-methylpyridine->5-Cyano-2-picoline_R + CuCN Solvent, Heat 5-Methylpyridine 5-Methylpyridine 5-Methylpyridine-N-oxide 5-Methylpyridine-N-oxide 5-Methylpyridine->5-Methylpyridine-N-oxide Oxidation 5-Cyano-2-picoline_N This compound 5-Methylpyridine-N-oxide->5-Cyano-2-picoline_N + KCN, Activator

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield in Synthesis check_conversion Is starting material consumed? start->check_conversion increase_temp Increase temperature or reaction time check_conversion->increase_temp No byproducts Significant byproducts observed? check_conversion->byproducts Yes check_reagents Check purity/activity of reagents and catalyst increase_temp->check_reagents check_reagents->check_conversion hydrolysis Hydrolysis (amide/acid)? byproducts->hydrolysis Yes optimize_temp Optimize temperature and stoichiometry byproducts->optimize_temp No anhydrous Ensure anhydrous conditions hydrolysis->anhydrous purification Purification issues? anhydrous->purification optimize_temp->purification purify_method Select appropriate purification method (distillation, chromatography, recrystallization) purification->purify_method Yes end Yield Improved purification->end No purify_method->end

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of Crude 5-Cyano-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-Cyano-2-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of 5-Cyano-2-methylpyridine?

5-Cyano-2-methylpyridine is typically a brown crystalline powder.[1] It has a melting point range of 81-87 °C and a boiling point of 216-217 °C.[1][2] Its molecular weight is 118.14 g/mol .[1]

Q2: What are the common synonyms for 5-Cyano-2-methylpyridine?

Common synonyms include 3-Cyano-6-methylpyridine, 5-Cyano-2-picoline, and 6-Methylnicotinonitrile.[1][2][3]

Q3: What are the primary applications of high-purity 5-Cyano-2-methylpyridine?

High-purity 5-Cyano-2-methylpyridine is a key intermediate in the pharmaceutical and agrochemical industries. It is utilized in the synthesis of various active pharmaceutical ingredients, including anti-inflammatory and analgesic drugs. In the agrochemical sector, it serves as a building block for herbicides and pesticides.[1]

Q4: What are the likely impurities in crude 5-Cyano-2-methylpyridine?

While specific impurities depend on the synthetic route, they can include unreacted starting materials (e.g., 2-picoline), byproducts from side reactions (e.g., other isomers like 3-Cyano-2-methylpyridine or over-alkylated products), and residual solvents.

Q5: What are the main purification techniques for 5-Cyano-2-methylpyridine?

The most common and effective purification techniques for crude 5-Cyano-2-methylpyridine are recrystallization, vacuum distillation, and column chromatography. The choice of method depends on the initial purity of the crude product and the desired final purity.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Solution
Low Recovery/Yield The compound is too soluble in the chosen solvent.Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Consider using a solvent system (a mixture of a good solvent and a poor solvent).
The cooling process was too rapid, leading to premature precipitation and loss of dissolved product during filtration.Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Oily Product Instead of Crystals The melting point of the compound is lower than the boiling point of the solvent.Choose a lower-boiling point solvent.
The presence of impurities is preventing crystallization.Try purifying the crude material by another method, such as column chromatography, before recrystallization.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause bumping.
Vacuum Distillation Issues
Issue Possible Cause Solution
Bumping/Unstable Boiling Uneven heating or lack of nucleation sites.Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the distillation flask is heated evenly in a heating mantle.
Product Solidifying in the Condenser The melting point of the compound is higher than the temperature of the condenser.Use a jacketed condenser with circulating warm water instead of cold water. A heat gun can be used cautiously to melt any solid in the condenser.
Poor Separation of Fractions Inefficient fractionating column.Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column) for better separation of components with close boiling points.
Inability to Achieve a Low Enough Pressure Leaks in the vacuum system.Check all joints and connections for leaks. Ensure all glassware is properly greased and clamped.
Column Chromatography Issues
Issue Possible Cause Solution
Poor Separation (Overlapping Bands) The chosen mobile phase is too polar.Decrease the polarity of the mobile phase. A good starting point for many pyridine derivatives is a mixture of hexane and ethyl acetate.
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded. A general rule is to use 40-100g of silica for every 1g of crude material.
Cracking of the Silica Bed The column was allowed to run dry.Always keep the silica bed covered with the mobile phase.
Tailing of the Compound Band The compound is interacting too strongly with the acidic silica gel.Add a small amount (0.1-1%) of a modifier like triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel.

Experimental Protocols

Recrystallization
  • Solvent Selection : Test the solubility of a small amount of crude 5-Cyano-2-methylpyridine in various solvents (e.g., ethanol, isopropanol, water, ethyl acetate, heptane, and mixtures thereof) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature. A dilute ethanol solution is often effective for similar compounds.

  • Dissolution : Place the crude 5-Cyano-2-methylpyridine in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Decolorization (Optional) : If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration : Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization : Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.

  • Isolation and Drying : Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.

Vacuum Distillation
  • Setup : Assemble a vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Sample Preparation : Place the crude 5-Cyano-2-methylpyridine and a magnetic stir bar or boiling chips into the distillation flask.

  • Evacuation : Slowly and carefully apply vacuum to the system.

  • Heating : Once the desired pressure is reached and stable, begin to heat the distillation flask gently and evenly.

  • Fraction Collection : Collect the fractions as they distill. The main fraction should be collected at a stable temperature and pressure. Discard any initial lower-boiling fractions (forerun) and stop the distillation before higher-boiling impurities begin to distill.

  • Cooling and Venting : Allow the apparatus to cool completely before carefully venting the system to atmospheric pressure.

Column Chromatography
  • Stationary Phase Preparation : Prepare a slurry of silica gel (60-120 mesh) in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing : Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.

  • Sample Loading : Dissolve the crude 5-Cyano-2-methylpyridine in a minimal amount of the mobile phase or a slightly more polar solvent and carefully add it to the top of the silica bed. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and add the resulting powder to the top of the column.

  • Elution : Carefully add the mobile phase and begin collecting fractions.

  • Gradient Elution (Optional) : If necessary, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Analysis : Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Product Isolation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 5-Cyano-2-methylpyridine.

Quantitative Data Summary

The following table provides an illustrative comparison of the expected outcomes for each purification technique. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Technique Typical Purity (GC) Expected Yield Throughput Solvent Consumption Primary Application
Recrystallization >99%60-85%Moderate to HighModerateFinal purification step for solid compounds.
Vacuum Distillation >98.5%70-90%HighLowPurification of thermally stable liquids or low-melting solids; removal of non-volatile impurities.
Column Chromatography >99.5%50-80%Low to ModerateHighSeparation of complex mixtures and closely related impurities.

Purification Workflow

Purification_Workflow Crude Crude 5-Cyano-2-methylpyridine Purity_Check1 Initial Purity Assessment (e.g., GC, TLC) Crude->Purity_Check1 High_Purity High Initial Purity (>90%) Purity_Check1->High_Purity >90% Low_Purity Low Initial Purity (<90%) Purity_Check1->Low_Purity <90% Recrystallization Recrystallization High_Purity->Recrystallization Distillation Vacuum Distillation High_Purity->Distillation Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography Purity_Check2 Final Purity Analysis Recrystallization->Purity_Check2 Distillation->Purity_Check2 Column_Chromatography->Recrystallization For further polishing Pure_Product Pure 5-Cyano-2-methylpyridine (>99%) Purity_Check2->Pure_Product Meets Spec Repurify Repurify if needed Purity_Check2->Repurify Fails Spec Repurify->Column_Chromatography

Caption: A logical workflow for selecting a purification technique.

References

Common side reactions and byproducts in 5-Cyano-2-picoline chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Cyano-2-picoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the chemistry of this compound?

A1: The most prevalent side reactions involving this compound include hydrolysis of the cyano group, oxidation of the methyl group, and dimerization or polymerization under certain conditions. Nucleophilic substitution reactions can also present challenges with side product formation.

Q2: How can I control the hydrolysis of the cyano group to selectively form either the amide or the carboxylic acid?

A2: Selective hydrolysis is achievable by carefully controlling the reaction conditions. Generally, milder conditions with a controlled amount of water and a suitable catalyst, such as manganese dioxide, favor the formation of the amide (5-Picoline-2-carboxamide).[1] Conversely, more forcing conditions, such as strong acid or base catalysis and higher temperatures, will lead to the formation of the carboxylic acid (5-Cyano-2-picolinic acid).

Q3: What byproducts should I expect from the oxidation of the methyl group of this compound?

A3: Oxidation of the methyl group can lead to the formation of 5-Cyano-2-picolinic acid. Over-oxidation can lead to the formation of pyridine-2,5-dicarboxylic acid through subsequent oxidation of the cyano group and decarboxylation.[2] The choice of oxidizing agent and reaction conditions is critical for controlling the selectivity of this reaction.

Q4: Can this compound undergo self-reaction or polymerization?

A4: Picoline derivatives can be susceptible to dimerization or polymerization, especially under strongly basic conditions or in the presence of certain catalysts. These reactions often result in the formation of colored, tar-like substances that can complicate purification. Careful control of base concentration and temperature is crucial to minimize these side reactions.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product

Symptom: The yield of the target molecule is significantly lower than expected.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion. - Increase the reaction time or temperature if necessary, but be mindful of potential side reactions.
Side Reactions - Identify the major byproducts using analytical techniques like GC-MS or NMR. - Refer to the specific troubleshooting guides below for managing common side reactions (Hydrolysis, Oxidation, etc.).
Suboptimal Reagents or Solvents - Ensure the purity of starting materials and the dryness of solvents, as impurities can interfere with the reaction.
Inefficient Purification - Optimize the purification method (e.g., column chromatography, recrystallization) to minimize product loss.
Issue 2: Formation of a Dark, Tarry Substance

Symptom: The reaction mixture turns dark, and a viscous, tar-like material is formed, making product isolation difficult.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Dimerization/Polymerization - Reduce the concentration of strong bases. - Lower the reaction temperature. - Consider using a milder base or a different catalyst system.
Decomposition of Starting Material or Product - Ensure the reaction temperature is not exceeding the stability limits of your compounds. - Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative decomposition.
Issue 3: Unwanted Hydrolysis of the Cyano Group

Symptom: The product mixture contains significant amounts of 5-Picoline-2-carboxamide or 5-Cyano-2-picolinic acid when another reaction was intended.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Presence of Water - Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Run the reaction under an inert, dry atmosphere.
Reaction Conditions Favoring Hydrolysis - Avoid strongly acidic or basic conditions if hydrolysis is not desired. - If a base is required, consider using a non-nucleophilic, sterically hindered base.

Experimental Protocols

Protocol 1: Selective Hydrolysis of this compound to 5-Picoline-2-carboxamide

This protocol is adapted from general procedures for nitrile hydrolysis using manganese dioxide.[1]

Materials:

  • This compound

  • Hydrated Manganese Dioxide (activated)

  • Dioxane (or another suitable solvent like toluene)

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., dioxane).

  • Add a molar equivalent of water.

  • Add activated hydrated manganese dioxide to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the manganese dioxide.

  • Remove the solvent under reduced pressure.

  • The crude 5-Picoline-2-carboxamide can be purified by recrystallization or column chromatography.

Protocol 2: GC-MS Analysis of Reaction Mixture

This protocol provides a general guideline for analyzing the byproducts of a this compound reaction.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • A suitable capillary column (e.g., DB-5ms, HP-5ms).

Sample Preparation:

  • Take an aliquot of the reaction mixture.

  • If necessary, quench the reaction by adding a suitable reagent.

  • Dilute the aliquot with an appropriate solvent (e.g., dichloromethane, ethyl acetate).

  • If the sample contains non-volatile components, consider derivatization to increase volatility.

  • Filter the diluted sample through a 0.2 µm syringe filter before injection.

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Scan Range: 40-500 m/z

Visualizations

Hydrolysis_Pathway This compound This compound 5-Picoline-2-carboxamide 5-Picoline-2-carboxamide This compound->5-Picoline-2-carboxamide Mild H2O, MnO2 5-Cyano-2-picolinic acid 5-Cyano-2-picolinic acid This compound->5-Cyano-2-picolinic acid Strong Acid/Base, Heat 5-Picoline-2-carboxamide->5-Cyano-2-picolinic acid Strong Acid/Base, Heat

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Low_Yield Start Low Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideReactions Significant Side Reactions? IncompleteReaction->SideReactions No Monitor Monitor reaction (TLC, GC-MS). Increase time/temp. IncompleteReaction->Monitor Yes PurificationIssue Purification Loss? SideReactions->PurificationIssue No AnalyzeByproducts Analyze byproducts (GC-MS, NMR). Modify conditions. SideReactions->AnalyzeByproducts Yes OptimizePurification Optimize purification method. PurificationIssue->OptimizePurification Yes Success Yield Improved PurificationIssue->Success No, other issues Monitor->Success AnalyzeByproducts->Success OptimizePurification->Success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Optimizing Reaction Conditions for 6-Methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 6-Methylnicotinonitrile (also known as 6-methyl-3-cyanopyridine).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 6-Methylnicotinonitrile?

A1: The main synthetic strategies for preparing 6-Methylnicotinonitrile include:

  • Ammoxidation of 2,5-Lutidine: This is a common industrial method involving the vapor-phase reaction of 2,5-dimethylpyridine with ammonia and an oxygen source (typically air) at high temperatures over a solid catalyst. This process converts one of the methyl groups into a nitrile.

  • Sandmeyer Reaction: A laboratory-scale method that starts from 6-methyl-3-aminopyridine. The amino group is converted to a diazonium salt, which is then displaced by a cyanide using a copper(I) cyanide catalyst.

  • Cyanation of a Halopyridine: This involves the nucleophilic substitution of a halogen (typically chlorine or bromine) on the pyridine ring with a cyanide source. The starting material would be a 2-halo-5-methylpyridine.

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be monitored using standard analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and effective method to track the consumption of starting materials and the formation of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of starting materials and the formation of products and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for monitoring reactions in the liquid phase and for assessing the purity of the product.

Q3: What are the typical physical properties of 6-Methylnicotinonitrile?

A3: 6-Methylnicotinonitrile is typically a pale brown solid with the following properties:

  • Molecular Formula: C₇H₆N₂

  • Molecular Weight: 118.14 g/mol

  • Storage Temperature: Room temperature

Troubleshooting Guides

Issue 1: Low Yield in Ammoxidation of 2,5-Lutidine

Q: My ammoxidation reaction of 2,5-lutidine is resulting in a low yield of 6-methylnicotinonitrile. What are the potential causes and how can I improve it?

A: Low yields in ammoxidation reactions can be attributed to several factors. Below is a troubleshooting guide to help optimize your reaction.

Potential CauseRecommended Solution
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. Temperatures that are too low will result in low conversion of the starting material. Conversely, excessively high temperatures can lead to over-oxidation and the formation of byproducts such as carbon oxides. The optimal temperature range for picoline ammoxidation is generally between 350°C and 500°C. It is recommended to perform small-scale experiments to determine the optimal temperature for your specific catalyst and reactor setup.
Incorrect Reactant Molar Ratios The molar ratios of 2,5-lutidine, ammonia, and oxygen are crucial for maximizing selectivity towards the desired nitrile. An excess of ammonia is typically used to suppress the formation of oxidation byproducts. A common starting point for the molar ratio of picoline to ammonia to air is approximately 1:2:6.
Catalyst Deactivation The catalyst can deactivate over time due to coking or sintering at high temperatures. If a decrease in conversion is observed over several runs, catalyst regeneration may be necessary. Regeneration is typically achieved by passing air over the catalyst at an elevated temperature (e.g., 200-550°C) to burn off carbonaceous deposits.
Poor Heat Transfer Ammoxidation is a highly exothermic reaction. Poor heat transfer within the reactor can lead to "hot spots" on the catalyst bed, causing localized overheating and promoting side reactions. Ensuring efficient heat dissipation, for example by using a fluidized bed reactor or a well-designed fixed-bed reactor, is important.

Experimental Protocols

Protocol 1: Ammoxidation of 2,5-Lutidine (General Procedure)

This protocol provides a general outline for the vapor-phase ammoxidation of 2,5-lutidine. The specific parameters will need to be optimized for your experimental setup.

Materials:

  • 2,5-Lutidine

  • Ammonia gas

  • Air (or another oxygen-containing gas)

  • Vanadium oxide-based catalyst (e.g., V₂O₅/Al₂O₃)

Procedure:

  • A gaseous mixture of 2,5-lutidine, ammonia, and an oxygen-containing gas is passed over a vanadium oxide catalyst.

  • The reaction is conducted at a temperature at which 6-methylnicotinonitrile is formed, typically in the range of 350°C to 600°C.

  • The molar proportions of the reactants should be controlled to be outside the flammability range. A preferred starting ratio of 2,5-lutidine to ammonia to air is approximately 1:2:6.

  • The reaction can be carried out at atmospheric, subatmospheric, or superatmospheric pressure, as long as the reactants are in the gaseous state.

  • The product stream is cooled to condense the liquid products, which are then separated and purified, typically by distillation.

Protocol 2: Sandmeyer Reaction of 6-Methyl-3-aminopyridine (General Procedure)

This protocol describes a general laboratory-scale synthesis of 6-methylnicotinonitrile via the Sandmeyer reaction.

Materials:

  • 6-Methyl-3-aminopyridine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or Hydrobromic acid (HBr)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Organic solvent (e.g., ethyl acetate)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • Dissolve 6-methyl-3-aminopyridine in an aqueous acid solution (e.g., HCl or HBr) and cool the mixture to 0°C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature at 0°C.

    • Stir the mixture for approximately 30 minutes to ensure complete formation of the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 60°C) for about an hour, or until the evolution of nitrogen gas ceases.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to obtain the crude product.

    • Purify the crude 6-methylnicotinonitrile by flash column chromatography or recrystallization.

Visualizations

experimental_workflow_ammoxidation Experimental Workflow for Ammoxidation of 2,5-Lutidine start Start prepare_reactants Prepare Gaseous Mixture (2,5-Lutidine, NH₃, Air) start->prepare_reactants react Pass Reactant Mixture over Catalyst prepare_reactants->react heat_reactor Heat Reactor with Catalyst (350-600°C) heat_reactor->react cool_product Cool Product Stream react->cool_product separate Separate Liquid Products cool_product->separate purify Purify by Distillation separate->purify end End (6-Methylnicotinonitrile) purify->end

Caption: Workflow for the ammoxidation of 2,5-lutidine.

troubleshooting_low_yield_ammoxidation Troubleshooting Low Yield in Ammoxidation low_yield Low Yield of 6-Methylnicotinonitrile check_temp Check Reaction Temperature low_yield->check_temp check_ratios Check Reactant Molar Ratios low_yield->check_ratios check_catalyst Check Catalyst Activity low_yield->check_catalyst check_heat_transfer Check Heat Transfer low_yield->check_heat_transfer temp_issue Suboptimal Temperature? check_temp->temp_issue ratio_issue Incorrect Ratios? check_ratios->ratio_issue catalyst_issue Catalyst Deactivated? check_catalyst->catalyst_issue heat_issue Poor Heat Transfer? check_heat_transfer->heat_issue temp_issue->check_ratios No optimize_temp Optimize Temperature (350-500°C) temp_issue->optimize_temp Yes ratio_issue->check_catalyst No adjust_ratios Adjust Molar Ratios (e.g., 1:2:6 Picoline:NH₃:Air) ratio_issue->adjust_ratios Yes catalyst_issue->check_heat_transfer No regenerate_catalyst Regenerate Catalyst (Air, 200-550°C) catalyst_issue->regenerate_catalyst Yes improve_reactor Improve Reactor Design (e.g., Fluidized Bed) heat_issue->improve_reactor Yes

Caption: Troubleshooting logic for low

Resolving solubility issues with 5-Cyano-2-picoline in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Cyano-2-picoline. This resource is designed to assist researchers, scientists, and drug development professionals in resolving solubility challenges and related issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid with a polar nature, attributed to the cyano group and the nitrogen atom in the pyridine ring. Following the principle of "like dissolves like," it is generally soluble in polar organic solvents. Its solubility in non-polar solvents is expected to be limited. Water solubility is also limited.[1]

Q2: In which organic solvents is this compound likely to be soluble?

A2: Based on the solubility of structurally similar compounds like 2-picoline and other cyanopyridine derivatives, this compound is expected to be soluble in polar organic solvents such as:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetone

  • Acetonitrile

It is expected to have lower solubility in less polar solvents like toluene and poor solubility in non-polar solvents like hexane.

Q3: How does temperature affect the solubility of this compound?

A3: For most solid solutes dissolving in liquid solvents, solubility typically increases with temperature. This is because the additional thermal energy helps to overcome the intermolecular forces within the crystal lattice, allowing the solvent to dissolve the solid more effectively. Gentle heating can be a useful technique to dissolve this compound, but care should be taken to avoid solvent evaporation or decomposition of the compound.

Q4: I am having trouble dissolving this compound. What can I do?

A4: Please refer to our detailed Troubleshooting Guide below for a step-by-step approach to resolving solubility issues.

Solubility Data

SolventPolarity IndexPredicted Solubility at 25°C
Dimethyl Sulfoxide (DMSO)7.2High
Methanol6.6Moderate to High
Ethanol5.2Moderate
Acetone5.1Moderate
Acetonitrile5.8Moderate
Toluene2.4Low
Hexane0.1Very Low

Experimental Protocols

Protocol 1: Qualitative Solubility Assessment

This protocol provides a quick method to screen for suitable solvents.

Methodology:

  • Preparation: Add approximately 10-20 mg of this compound to a small test tube.

  • Solvent Addition: Add 1 mL of the chosen solvent to the test tube in 0.2 mL increments.

  • Agitation: After each addition, vortex or vigorously shake the test tube for 30-60 seconds.

  • Observation: Observe if the solid completely dissolves.

  • Heating (Optional): If the solid does not dissolve at room temperature, gently warm the test tube in a water bath and observe any changes in solubility.

  • Classification:

    • Soluble: The compound dissolves completely.

    • Slightly Soluble: A noticeable amount of the compound dissolves, but some solid remains.

    • Insoluble: No significant amount of the solid dissolves.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This protocol allows for the precise measurement of solubility in a given solvent.

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

    • Place the vial in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[2]

    • After shaking, allow the vial to stand, permitting the undissolved solid to settle.

  • Sample Collection and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to prevent premature crystallization.

    • Transfer the supernatant to a pre-weighed, dry evaporating dish.

    • Record the total weight of the dish and the supernatant.

    • Gently evaporate the solvent in a fume hood or under a stream of nitrogen.

    • Once the solvent is fully evaporated, dry the dish containing the solid residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.

    • Record the final weight of the dish and the dried solid.

  • Calculation:

    • Weight of dissolved solid: (Weight of dish + solid) - (Weight of empty dish)

    • Weight of solvent: (Weight of dish + supernatant) - (Weight of dish + solid)

    • Solubility ( g/100g of solvent): (Weight of dissolved solid / Weight of solvent) x 100

Troubleshooting Guides

Issue 1: this compound is not dissolving in the chosen solvent.

start Initial Observation: This compound is insoluble increase_agitation Increase Agitation (Vortex/Sonicate) start->increase_agitation gentle_heat Apply Gentle Heat (e.g., 40-50°C water bath) increase_agitation->gentle_heat Still insoluble check_solvent Verify Solvent Polarity ('Like dissolves like') gentle_heat->check_solvent Still insoluble co_solvent Use a Co-solvent System (e.g., Ethanol/Water) check_solvent->co_solvent Solvent is appropriate change_solvent Select a More Polar Solvent (e.g., DMSO, DMF) check_solvent->change_solvent Solvent may be inappropriate success Solubility Achieved co_solvent->success fail Issue Persists: Consult further resources co_solvent->fail change_solvent->success change_solvent->fail

Caption: Troubleshooting workflow for insolubility.

Issue 2: The compound "oils out" or forms an amorphous precipitate instead of dissolving.

This can occur if the compound melts in the heated solvent before it fully dissolves or if the solution becomes supersaturated too quickly upon cooling.

start Observation: 'Oiling out' or amorphous precipitate reduce_temp Lower the Temperature and continue agitation start->reduce_temp add_more_solvent Add More Solvent to reduce saturation reduce_temp->add_more_solvent If 'oiling' persists slow_cooling Allow for Slow Cooling to promote crystallization add_more_solvent->slow_cooling change_solvent_system Change Solvent System (e.g., use a co-solvent) add_more_solvent->change_solvent_system If problem continues resolved Issue Resolved slow_cooling->resolved change_solvent_system->resolved

Caption: Resolving "oiling out" issues.

Issue 3: The solution is colored or cloudy after dissolution.

This may indicate the presence of impurities.

start Observation: Colored or cloudy solution hot_filtration Perform Hot Filtration (to remove insoluble impurities) start->hot_filtration Cloudy charcoal Add Activated Charcoal (to remove colored impurities) start->charcoal Colored clear_solution Clear Solution Obtained hot_filtration->clear_solution filter_charcoal Filter out Charcoal charcoal->filter_charcoal filter_charcoal->clear_solution

Caption: Purifying a dissolved sample.

References

Technical Support Center: Industrial Production of 5-Cyano-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the scaling up of 5-Cyano-2-methylpyridine synthesis. Here, you will find practical troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your process development and optimization efforts.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for 5-Cyano-2-methylpyridine?

A1: The most prevalent industrial method for producing 5-Cyano-2-methylpyridine is the vapor-phase ammoxidation of a suitable precursor, typically 2-methyl-5-ethylpyridine (MEP) or 2-picoline. This process involves the reaction of the starting material with ammonia and oxygen (usually from the air) over a solid-state catalyst at elevated temperatures.[1][2] Vanadium oxide-based catalysts are widely used for this transformation.[1]

Q2: What are the critical process parameters to control during the ammoxidation reaction?

A2: Key parameters to meticulously control for optimal yield and selectivity include reaction temperature, the molar ratios of reactants (picoline derivative to ammonia and oxygen), and the contact time of the reactants with the catalyst.[3] The catalyst composition and its physical properties, such as surface area, are also crucial.[4]

Q3: What are the common byproducts in the synthesis of 5-Cyano-2-methylpyridine?

A3: Common byproducts can include carbon oxides (CO and CO2) from complete oxidation, as well as other partially oxidized or unreacted intermediates.[3] In the case of using 2-methyl-5-ethylpyridine as a precursor, intermediates such as 2-cyano-5-ethylpyridine and 2-cyano-5-vinylpyridine may be formed.[4]

Q4: How can the purity of the final 5-Cyano-2-methylpyridine product be improved?

A4: Post-reaction purification is essential for achieving high-purity 5-Cyano-2-methylpyridine. This typically involves a separation process to remove unreacted starting materials, byproducts, and the catalyst. Techniques such as distillation, crystallization, and solvent extraction are commonly employed to isolate and purify the final product.

Q5: What are the main safety concerns when scaling up this reaction?

A5: The ammoxidation process is exothermic and involves flammable materials at high temperatures.[4] Therefore, ensuring proper heat management to avoid thermal runaways is critical. Operating outside the flammability limits of the reactant mixture is a key safety consideration.[4] Additionally, the handling of ammonia, a corrosive and toxic gas, requires appropriate safety precautions and equipment. The final product, 5-Cyano-2-methylpyridine, is also classified as toxic and corrosive.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield - Suboptimal Reaction Temperature: The temperature may be too low for efficient conversion or too high, leading to byproduct formation.[3]- Incorrect Reactant Ratios: An improper balance of picoline, ammonia, and oxygen can limit the reaction rate.[3]- Catalyst Deactivation: The catalyst may have lost activity due to poisoning or coking.[6]- Temperature Optimization: Systematically vary the reaction temperature to find the optimal range for maximum yield.- Adjust Reactant Feed Ratios: Experiment with different molar ratios of reactants to optimize the feed composition.- Catalyst Regeneration/Replacement: If deactivation is suspected, consider regenerating the catalyst according to the manufacturer's protocol or replacing it with a fresh batch.
Poor Selectivity - Inappropriate Catalyst: The catalyst may not be selective for the desired nitrile product.- High Reaction Temperature: Elevated temperatures can favor the formation of over-oxidized byproducts like CO and CO2.[3]- Incorrect Contact Time: A contact time that is too long can lead to the formation of secondary byproducts.[3]- Catalyst Screening: Evaluate different catalyst formulations to identify one with higher selectivity.- Lower Reaction Temperature: Gradually decrease the reaction temperature to minimize over-oxidation.- Optimize Contact Time: Adjust the flow rate of the reactants to achieve the optimal contact time for nitrile formation.
Catalyst Deactivation - Poisoning: Impurities in the feed, such as alkali metals, can poison the catalyst.[6]- Coking: Deposition of carbonaceous materials on the catalyst surface can block active sites.- Sintering: High operating temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.- Feed Purification: Ensure the purity of the starting materials to prevent catalyst poisoning.- Controlled Combustion: If coking is the issue, a controlled burn-off of the coke in an inert atmosphere with a small amount of oxygen can regenerate the catalyst.- Temperature Control: Maintain the reaction temperature within the recommended range to prevent sintering.
Product Impurity - Incomplete Reaction: The presence of unreacted starting materials in the product stream.- Byproduct Formation: The presence of undesired side products from the reaction.- Inefficient Downstream Processing: The purification process may not be effectively removing impurities.- Increase Reaction Time/Temperature: To drive the reaction to completion, consider increasing the reaction time or temperature, while monitoring selectivity.- Optimize Reaction Conditions: Adjust reaction parameters to minimize the formation of specific byproducts.- Improve Purification Protocol: Enhance the downstream processing steps, such as by optimizing distillation parameters or using a different crystallization solvent.

Quantitative Data Summary

Table 1: Typical Reaction Conditions for Ammoxidation of Picoline Derivatives

ParameterValueReference
Catalyst Vanadium oxide-based (e.g., V2O5/TiO2, V2O5-MoO3/γ-Al2O3)[6][7]
Reaction Temperature 350 - 500 °C[3][4]
Pressure Atmospheric[4]
Reactant Molar Ratio (Picoline:Ammonia:Air) 1:2:6 (approximate)[4]
Contact Time 1.5 seconds (typical)[3]

Table 2: Catalyst Performance Metrics

MetricTypical ValueReference
Picoline Conversion 68 - 70%[3]
Nitrile Selectivity Can be influenced by catalyst and conditions[8]
Nitrile Yield Up to 90% (for 2-picoline)[3]

Experimental Protocols

Industrial Scale Synthesis of 5-Cyano-2-methylpyridine via Ammoxidation of 2-Picoline

1. Catalyst Preparation and Loading:

  • A vanadium oxide-based catalyst, potentially promoted with molybdenum or other metals and supported on a carrier like alumina or titania, is typically used.

  • The catalyst is loaded into a fixed-bed reactor. The particle size and loading density should be optimized to ensure good gas flow and heat transfer.

2. Reactor Setup and Pre-heating:

  • The fixed-bed reactor is equipped with a preheating zone, a catalyst bed, and a cooling zone.

  • The reactor is heated to the desired reaction temperature, typically in the range of 350-450°C, under a flow of an inert gas like nitrogen.

3. Reactant Feed Preparation and Introduction:

  • 2-picoline is vaporized and mixed with ammonia and air in a predetermined molar ratio (e.g., 1:2:6).

  • The gaseous mixture is preheated to the reaction temperature before being introduced into the reactor.

4. Ammoxidation Reaction:

  • The preheated reactant gas mixture is passed through the catalyst bed.

  • The reaction is highly exothermic, so careful temperature control is crucial to prevent hotspots and maintain selectivity.

  • The contact time of the reactants with the catalyst is controlled by adjusting the gas flow rate.

5. Product Quenching and Separation:

  • The hot gaseous product stream exiting the reactor is rapidly cooled (quenched) to prevent further reactions and byproduct formation.

  • The product mixture, which contains 5-Cyano-2-methylpyridine, unreacted starting materials, byproducts, and water, is then sent to a separation unit.

6. Purification:

  • The crude product is purified using techniques such as fractional distillation under reduced pressure.

  • Crystallization from a suitable solvent may be used as a final purification step to obtain high-purity 5-Cyano-2-methylpyridine.

7. Quality Control:

  • The purity of the final product is verified using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products 2-Picoline 2-Picoline Ammoxidation Ammoxidation (V2O5 catalyst) 2-Picoline->Ammoxidation Ammonia Ammonia Ammonia->Ammoxidation Oxygen Oxygen Oxygen->Ammoxidation 5-Cyano-2-methylpyridine 5-Cyano-2-methylpyridine Byproducts Byproducts CO2_H2O CO2 + H2O Byproducts->CO2_H2O Other_Intermediates Other Intermediates Byproducts->Other_Intermediates Ammoxidation->5-Cyano-2-methylpyridine Ammoxidation->Byproducts

Caption: Ammoxidation reaction pathway for 5-Cyano-2-methylpyridine synthesis.

Troubleshooting_Workflow start Production Issue Identified low_yield Low Yield? start->low_yield poor_selectivity Poor Selectivity? low_yield->poor_selectivity No check_temp Check & Optimize Temperature low_yield->check_temp Yes catalyst_deactivation Catalyst Deactivation? poor_selectivity->catalyst_deactivation No lower_temp Lower Reaction Temperature poor_selectivity->lower_temp Yes check_feed_purity Check Feed Purity for Poisons catalyst_deactivation->check_feed_purity Yes solution Problem Resolved catalyst_deactivation->solution No check_ratios Check & Adjust Reactant Ratios check_temp->check_ratios check_catalyst_activity Analyze Catalyst Activity check_ratios->check_catalyst_activity check_catalyst_activity->solution optimize_contact_time Optimize Contact Time lower_temp->optimize_contact_time optimize_contact_time->solution regenerate_catalyst Regenerate or Replace Catalyst check_feed_purity->regenerate_catalyst regenerate_catalyst->solution

References

Preventing degradation of 5-Cyano-2-picoline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Cyano-2-picoline. The information herein is designed to help prevent degradation during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is hydrolysis of the cyano group. Under aqueous conditions, particularly at non-neutral pH, the cyano group (-CN) can hydrolyze to form 6-methylnicotinamide (the corresponding amide) and subsequently 6-methylnicotinic acid (the corresponding carboxylic acid). Other potential degradation pathways include oxidation and photodegradation, although specific products for this compound are not extensively documented in publicly available literature.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1][2] It is recommended to keep the compound in a tightly sealed container to protect it from moisture and atmospheric oxygen.[1][2] Storage in an inert atmosphere (e.g., under argon or nitrogen) can further prevent oxidative degradation.

Q3: How does humidity affect the stability of this compound?

A3: Humidity is a critical factor in the degradation of this compound due to the risk of hydrolysis. The presence of water can facilitate the conversion of the cyano group to an amide and then a carboxylic acid. Therefore, it is crucial to store the compound in a desiccated environment.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is limited, many pyridine-based compounds exhibit sensitivity to light. To mitigate the risk of photodegradation, it is recommended to store this compound in amber or opaque containers to protect it from light exposure.

Q5: What are the signs of degradation in a sample of this compound?

A5: Visual signs of degradation can include a change in color or the presence of visible impurities. However, significant degradation can occur without any visible changes. The most reliable way to assess the purity of a sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the HPLC analysis of a stored sample of this compound.

  • Possible Cause: Degradation of the sample due to improper storage conditions.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the sample was stored in a cool, dry, and dark environment in a tightly sealed container.

    • Identify Degradation Products: The primary expected degradation products from hydrolysis are 6-methylnicotinamide and 6-methylnicotinic acid. Run reference standards of these compounds if available to confirm the identity of the impurity peaks.

    • Review Solvent Purity: Ensure that the solvents used for sample preparation and HPLC analysis are of high purity and free from water contamination.

    • Implement Proper Storage: For future storage, consider using a desiccator and storing the compound under an inert atmosphere.

Issue 2: The potency of the this compound sample appears to have decreased over time.

  • Possible Cause: Chemical degradation leading to a lower concentration of the active compound.

  • Troubleshooting Steps:

    • Quantitative Analysis: Perform a quantitative HPLC analysis to determine the exact percentage of this compound remaining in the sample.

    • Forced Degradation Study: To understand the degradation profile, a forced degradation study can be performed under stress conditions (acidic, basic, oxidative, thermal, and photolytic) to identify potential degradation products and develop a stability-indicating analytical method.

    • Evaluate Packaging: Ensure the container closure system is appropriate and provides a sufficient barrier against moisture and light.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound to illustrate its stability under various stress conditions.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Major Degradation Product (Hypothetical)
0.1 M HCl24 hours60°C15%6-methylnicotinic acid
0.1 M NaOH8 hours40°C25%6-methylnicotinamide, 6-methylnicotinic acid
3% H₂O₂24 hoursRoom Temp8%Oxidized impurities
Thermal48 hours80°C5%Unspecified thermal degradants
Photolytic (ICH Q1B)1.2 million lux hours25°C3%Unspecified photolytic degradants

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general approach for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 270 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60-80°C. Collect samples at various time points (e.g., 2, 4, 8, 24 hours) and analyze by the stability-indicating HPLC method.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and maintain at room temperature or slightly elevated temperature (e.g., 40°C). Collect and analyze samples at appropriate time intervals.

  • Oxidative Degradation: Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature. Monitor the degradation over time.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) and analyze at different time points.

  • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A sample protected from light should be used as a control.

Mandatory Visualization

Degradation_Pathway This compound This compound 6-Methylnicotinamide 6-Methylnicotinamide This compound->6-Methylnicotinamide Hydrolysis (H₂O, H⁺/OH⁻) Oxidized_Products Oxidized_Products This compound->Oxidized_Products Oxidation ([O]) Photolytic_Products Photolytic_Products This compound->Photolytic_Products Photodegradation (hν) 6-Methylnicotinic_Acid 6-Methylnicotinic_Acid 6-Methylnicotinamide->6-Methylnicotinic_Acid Hydrolysis (H₂O, H⁺/OH⁻) Experimental_Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation (Stress Conditions) cluster_2 Analysis Sample This compound Sample Acid Acidic (HCl) Sample->Acid Base Basic (NaOH) Sample->Base Oxidation Oxidative (H₂O₂) Sample->Oxidation Thermal Thermal Sample->Thermal Photo Photolytic Sample->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (Purity, Degradation Products) HPLC->Data Troubleshooting_Tree Start Issue: Unexpected Peak in HPLC or Loss of Potency Check_Storage Verify storage conditions (cool, dry, dark, sealed)? Start->Check_Storage Improper_Storage Action: Implement proper storage protocols. Re-test a fresh sample. Check_Storage->Improper_Storage No Proper_Storage Storage conditions are correct. Check_Storage->Proper_Storage Yes Check_Solvents Verify purity of solvents and reagents? Proper_Storage->Check_Solvents Contaminated_Solvents Action: Use fresh, high-purity solvents and re-analyze. Check_Solvents->Contaminated_Solvents No Pure_Solvents Solvents are pure. Check_Solvents->Pure_Solvents Yes Forced_Degradation Consider performing a forced degradation study to identify unknown impurities. Pure_Solvents->Forced_Degradation

References

Troubleshooting guide for failed reactions with 6-Methylnicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for reactions involving 6-Methylnicotinonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Q1: My reaction with 6-Methylnicotinonitrile is not proceeding, or the conversion is very low. What are the common causes?

A1: Low or no conversion in reactions involving 6-Methylnicotinonitrile can stem from several factors, ranging from reagent quality to reaction conditions. Common culprits include:

  • Poor Reagent Quality: The purity of 6-Methylnicotinonitrile and other reactants is crucial. Impurities can interfere with the reaction. Always ensure the starting materials are of high purity and appropriately stored.

  • Insufficient Activation: Many reactions require the activation of either 6-Methylnicotinonitrile or the coupling partner. This could involve the use of a catalyst, an activating agent, or the formation of a more reactive intermediate.

  • Inappropriate Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. Some reactions may require elevated temperatures to overcome activation energy barriers. Conversely, some reactions might be sensitive to high temperatures, leading to decomposition.[1]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and outcomes. Ensure the chosen solvent is appropriate for the reaction type and is anhydrous if the reaction is moisture-sensitive.

  • Catalyst Deactivation: If a catalyst is used, it may become deactivated over time due to impurities or side reactions.

Troubleshooting Steps:

  • Verify Reagent Purity: Check the purity of your 6-Methylnicotinonitrile and other reagents by techniques like NMR or GC-MS.

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration of reactants to find the optimal conditions.

  • Screen Solvents: If the reaction is sluggish, consider screening a range of solvents with different polarities and boiling points.

  • Check Catalyst Activity: If using a catalyst, ensure it is fresh and active. Consider adding a fresh batch of catalyst if deactivation is suspected.

Issue 2: Formation of Side Products and Impurities

Q2: I am observing significant formation of side products in my reaction. What are the likely impurities and how can I minimize them?

A2: The formation of side products is a common challenge. With 6-Methylnicotinonitrile, potential side reactions include hydrolysis of the nitrile group, reactions involving the methyl group, and reactions on the pyridine ring.

  • Hydrolysis: The nitrile group (-CN) can be hydrolyzed to a primary amide (-CONH2) or a carboxylic acid (-COOH) in the presence of acid or base, especially at elevated temperatures.[2]

    • 6-Methylnicotinamide: Partial hydrolysis of the nitrile group leads to the formation of 6-methylnicotinamide.

    • 6-Methylnicotinic Acid: Complete hydrolysis results in 6-methylnicotinic acid.

  • Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid, especially if strong oxidizing agents are present. This can be a desired reaction in some cases but an unwanted side reaction in others.[3]

  • Decarboxylation: If 6-methylnicotinic acid is present as a starting material or formed as a hydrolysis byproduct, it can undergo decarboxylation at high temperatures to form 2-methylpyridine.[4]

  • Nucleophilic Addition to the Pyridine Ring: The pyridine ring is electron-deficient and can be susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[5]

Minimization Strategies:

  • Control of pH: To avoid hydrolysis of the nitrile group, maintain neutral conditions if possible, or carefully control the amount of acid or base used.

  • Temperature Control: Avoid excessively high temperatures to minimize the risk of decarboxylation and other side reactions.[4]

  • Inert Atmosphere: For reactions sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purification of Starting Material: Ensure the 6-Methylnicotinonitrile is free from impurities like 6-methylnicotinic acid.[4]

Frequently Asked Questions (FAQs)

Q3: What are the optimal conditions for the hydrolysis of 6-Methylnicotinonitrile to 6-methylnicotinic acid?

A3: The hydrolysis of a nitrile to a carboxylic acid typically requires forcing conditions. This can be achieved under either acidic or basic conditions.

  • Acid-Catalyzed Hydrolysis: This method often involves heating the nitrile in the presence of a strong aqueous acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds through a primary amide intermediate. To ensure complete conversion to the carboxylic acid, prolonged reaction times and/or higher temperatures may be necessary.[2]

  • Base-Catalyzed Hydrolysis: This involves heating the nitrile with a strong aqueous base like sodium hydroxide (NaOH) or potassium hydroxide (KOH). This initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.[2]

Q4: Can I perform nucleophilic aromatic substitution on the pyridine ring of 6-Methylnicotinonitrile?

A4: Yes, nucleophilic aromatic substitution (SNAAr) is possible on the pyridine ring, which is naturally electron-deficient. The presence of the electron-withdrawing nitrile group further activates the ring towards nucleophilic attack. Nucleophilic attack is favored at the positions ortho and para (C2 and C4) to the ring nitrogen because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[5] However, direct substitution of a hydride ion is difficult and often requires harsh conditions (e.g., the Chichibabin reaction).[5] A more common strategy involves having a good leaving group, such as a halogen, on the ring.

Q5: My reaction is complete, but I am losing a significant amount of product during the workup and purification. What are some tips to improve my yield?

A5: Product loss during workup and purification is a common issue. Here are some strategies to improve recovery:

  • Aqueous Workup: Be mindful of the pH during aqueous extractions. If your product has acidic or basic functional groups, its solubility in the aqueous layer will be pH-dependent.

  • Extraction Efficiency: Perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume. This is generally more efficient at recovering the product.

  • Product Volatility: If your product is volatile, be cautious during solvent removal under reduced pressure (rotary evaporation). Use a suitable temperature and pressure to avoid co-evaporation of the product.

  • Chromatography: When using column chromatography, choose an appropriate solvent system to ensure good separation from impurities. An ideal Rf value for the product on a TLC plate is typically between 0.2 and 0.4.

Quantitative Data

Table 1: Comparison of Reaction Conditions for the Synthesis of 6-Methylnicotinic Acid Derivatives

Starting MaterialProductReagents & ConditionsYieldReference
2-Methyl-5-ethylpyridine6-Methylnicotinic acidNitric acid, 250-325°F, 10-60 min, superatmospheric pressureHigh[6]
6-Methylnicotinic acidMethyl 6-methylnicotinateMethanol, Sulfuric Acid, Reflux, 17 hours75%[7]
4-Hydroxy-6-methylnicotinic acidMethyl 4-hydroxy-6-methylnicotinateMethanol, EDCI, DMAP, Room temperature to reflux88%[8]

Note: Yields are highly dependent on the specific reaction scale and conditions.

Experimental Protocols

Protocol 1: Hydrolysis of 6-Methylnicotinonitrile to 6-Methylnicotinic Acid (General Procedure)

This protocol provides a general guideline for the acid-catalyzed hydrolysis of 6-Methylnicotinonitrile.

Materials:

  • 6-Methylnicotinonitrile

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Water

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Ethyl acetate (or other suitable organic solvent for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 6-Methylnicotinonitrile (1 equivalent).

  • Carefully add a solution of aqueous acid (e.g., 6M H₂SO₄ or 6M HCl) to the flask.

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed. This may take several hours.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a cooled NaOH solution until the pH is approximately 2-3. The product should precipitate out of the solution.

  • If the product precipitates, collect it by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 6-methylnicotinic acid.

  • The crude product can be further purified by recrystallization.

Visualizations

Logical Relationships and Workflows

G Troubleshooting Workflow for Failed Reactions start Reaction with 6-Methylnicotinonitrile Fails or Gives Low Yield check_reagents Verify Purity and Integrity of Starting Materials and Reagents start->check_reagents check_conditions Review and Optimize Reaction Conditions (Temp, Time, Conc.) start->check_conditions check_setup Ensure Proper Experimental Setup (e.g., Anhydrous, Inert Atmosphere) start->check_setup check_reagents->check_conditions Pure purify_sm Purify Starting Material check_reagents->purify_sm Impurities Found analyze_mixture Analyze Reaction Mixture (TLC, LC-MS, NMR) to Identify Byproducts check_conditions->analyze_mixture No Improvement success Successful Reaction check_conditions->success Improved Yield check_setup->check_conditions Setup Correct hydrolysis Hydrolysis of Nitrile to Amide or Carboxylic Acid analyze_mixture->hydrolysis oxidation Oxidation of Methyl Group analyze_mixture->oxidation decarboxylation Decarboxylation of Acid Impurity analyze_mixture->decarboxylation modify_conditions Modify Reaction Conditions to Minimize Side Reactions hydrolysis->modify_conditions oxidation->modify_conditions decarboxylation->modify_conditions modify_conditions->success purify_sm->check_conditions

Caption: A flowchart for troubleshooting failed reactions with 6-Methylnicotinonitrile.

Signaling Pathways

G Simplified GPR109A Signaling Pathway cluster_membrane Cell Membrane gpr109a GPR109A gi Gαi gpr109a->gi g_beta_gamma Gβγ gpr109a->g_beta_gamma beta_arrestin β-Arrestin gpr109a->beta_arrestin ligand Niacin (from 6-Methylnicotinonitrile derivatives) ligand->gpr109a ac Adenylyl Cyclase gi->ac inflammation Anti-inflammatory Effects gi->inflammation camp cAMP ac->camp pka PKA camp->pka lipolysis Inhibition of Lipolysis pka->lipolysis leads to erk ERK1/2 Activation beta_arrestin->erk

Caption: A simplified diagram of the GPR109A signaling pathway.[9]

References

Technical Support Center: Characterization of Impurities in 5-Cyano-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5-Cyano-2-picoline. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address common challenges in characterizing impurities in this compound samples.

Frequently Asked Questions (FAQs)

Q1: What are the common sources and types of impurities in this compound?

A1: Impurities in this compound, an intermediate in pharmaceutical and agrochemical synthesis, can originate from various stages of the manufacturing process, including synthesis, formulation, and storage.[1][2] They are generally classified into three main categories:

  • Organic Impurities: These can be starting materials, by-products from the synthesis, intermediates, degradation products, reagents, and catalysts.[1] For this compound, this could include isomers (e.g., 2-Cyano-5-methylpyridine), precursors, or related pyridine derivatives.[3][4]

  • Inorganic Impurities: These may include reagents, catalysts, heavy metals, or other residual materials like filter aids and charcoal.[1]

  • Residual Solvents: These are organic volatile chemicals used during the synthesis process or in purification steps.[1][5]

Table 1: Potential Impurities in this compound and Their Likely Sources

Impurity Type Potential Specific Impurity Likely Source
Organic Impurities 2-Picoline Unreacted starting material or side-product.[4]
Isomers (e.g., 2-Cyano-5-methylpyridine) Non-specific synthesis reaction.[3]
Picolinic Acid derivatives Oxidation of the methyl group.[4]
Unidentified reaction by-products Side reactions during synthesis.[6]
Degradation Products Exposure to heat, light, or reactive substances.[6][7]
Inorganic Impurities Residual catalysts (e.g., oxide catalysts) Synthesis process.[4]
Heavy metals Manufacturing equipment.[1]

| Residual Solvents | Toluene, Acetonitrile, Methanol, Hexane | Synthesis and purification steps.[5] |

Q2: Which analytical techniques are most effective for profiling impurities in this compound?

A2: A multi-technique approach is often necessary for comprehensive impurity profiling. The most widely used methods include:

  • High-Performance Liquid Chromatography (HPLC): Often considered the gold standard for separating and quantifying organic impurities due to its high resolution and sensitivity.[1][8][9]

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile organic impurities, such as residual solvents and certain process-related impurities.[1][10] Coupling with MS allows for identification.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that combines the separation capabilities of HPLC with the identification power of mass spectrometry, making it invaluable for identifying unknown impurities.[8][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An essential tool for the definitive structural elucidation of unknown impurities, especially when isolated.[1][11][13] High-field NMR can detect impurities at levels required by ICH guidelines.[13]

Q3: What are the general regulatory limits for impurities in a pharmaceutical intermediate?

A3: Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), provide a framework for the control of impurities. For drug substances, reporting thresholds can be as low as 0.05% or 0.03%, depending on the maximum daily dose of the final drug product.[13] For potentially genotoxic impurities, the threshold of toxicological concern (TTC) may be applied, which could correspond to limits below 1 ppm in the active pharmaceutical ingredient (API).[14]

Impurity Analysis Workflow

The following diagram illustrates a typical workflow for the identification and quantification of impurities in a this compound sample.

G cluster_0 Phase 1: Initial Screening & Method Development cluster_1 Phase 2: Impurity Detection & Identification cluster_2 Phase 3: Quantification & Reporting Sample Sample Receipt (this compound) Screening Initial Purity Screen (HPLC-UV, GC-FID) Sample->Screening MethodDev Develop & Optimize Separation Method Screening->MethodDev Detect Impurity Detection (HPLC-UV/MS, GC-MS) MethodDev->Detect Isolate Isolate Unknowns (Prep-HPLC) Detect->Isolate If unknown > threshold Identify Structural Elucidation (LC-MS/MS, HRMS, NMR) Quantify Method Validation & Quantification Identify->Quantify Isolate->Identify Report Generate Certificate of Analysis (CoA) Quantify->Report

Caption: General workflow for impurity characterization.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Q: My this compound peak is tailing. What are the likely causes and solutions?

A: Peak tailing is a common issue, often caused by secondary interactions between the basic pyridine nitrogen and acidic silanol groups on the column surface.[15]

Table 2: Troubleshooting Poor Peak Shape in HPLC

Potential Cause Recommended Solution
Column Interactions Use a base-deactivated column (e.g., "B" or "PFP" phases). Add a competitive base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).
Mobile Phase pH Adjust the mobile phase pH. For a basic compound like this compound, a mid-range pH (e.g., 6-7) might improve peak shape.
Column Overload Reduce the sample concentration or injection volume.[9]

| Column Contamination/Age | Flush the column with a strong solvent. If the problem persists, replace the column. |

Q: I am unable to separate a known impurity from the main this compound peak. How can I improve resolution?

A: Improving resolution requires optimizing the chromatographic conditions to enhance the differential migration of the analytes.

G Start Poor Resolution (Co-elution) Q1 Is the elution isocratic? Start->Q1 A1_Yes Switch to a shallow gradient or reduce gradient slope Q1->A1_Yes Yes A1_No Decrease initial % Organic Solvent (for Reversed-Phase) Q1->A1_No No Q2 Change Mobile Phase (e.g., Methanol to Acetonitrile) A1_Yes->Q2 A1_No->Q2 Q3 Select a column with different selectivity (e.g., Phenyl-Hexyl) Q2->Q3 End Resolution Improved Q3->End

Caption: Decision tree for improving HPLC resolution.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Q: I suspect my this compound is degrading in the high-temperature GC inlet. How can I confirm and prevent this?

A: Aldehydes and other reactive functional groups can be susceptible to thermal degradation.[15]

  • Confirmation: Look for the appearance of new, unexpected peaks and a decrease in the main peak's area with increasing inlet temperature.

  • Prevention:

    • Use a Deactivated Inlet Liner: Employ a fresh, deactivated liner to minimize active sites.

    • Lower Inlet Temperature: Reduce the inlet temperature to the lowest possible value that still allows for efficient volatilization.

    • Use a Milder Injection Technique: Consider using a cool on-column or programmable temperature vaporization (PTV) inlet if available.

Q: My results for residual solvents are not reproducible. What should I check?

A: Irreproducible results in headspace GC analysis often point to issues with sample preparation or system integrity.[15]

  • System Leaks: Check for leaks in the GC system, especially around the syringe, inlet septum, and column fittings.

  • Sample Matrix Effects: Ensure the sample is fully dissolved in the headspace solvent (e.g., DMSO) and that the vial is properly sealed and thermostatted to reach equilibrium before injection.

  • Carryover: Run a blank solvent injection after a high-concentration sample to check for carryover from the syringe or sample loop.[15]

Experimental Protocols

Protocol 1: HPLC Purity Method

This protocol provides a general starting point for analyzing impurities in this compound using Reversed-Phase HPLC.[16]

Table 3: HPLC Method Parameters

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm A versatile column for reversed-phase separation.[16]
Mobile Phase A 0.1% Formic Acid in Water Provides good peak shape for basic compounds.[16]
Mobile Phase B Acetonitrile Common organic modifier.
Gradient 5% B to 95% B over 20 min Ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.[16]
Column Temp. 30 °C Provides reproducible retention times.[16]
Detection UV at 275 nm Wavelength where pyridine derivatives often absorb.[16]

| Injection Vol. | 10 µL | A typical volume to avoid column overload.[16] |

Methodology:

  • Mobile Phase Preparation: Prepare the mobile phases as described in Table 3. Filter and degas both solutions before use.

  • Standard Solution Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a concentration of 100 µg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.[16]

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.[9]

  • Analysis: Inject the sample solution and record the chromatogram. Calculate impurity levels using the area normalization method, assuming a relative response factor of 1.0 for unknown impurities.

Protocol 2: GC-MS Headspace Analysis for Residual Solvents

This method is suitable for identifying and quantifying volatile residual solvents.[5]

Table 4: GC-MS Headspace Method Parameters | Parameter | Condition | | :--- | :--- | | GC Column | DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm | Phase suitable for separation of polar and non-polar solvents. | | Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas compatible with MS. | | Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min | A general-purpose program for a wide range of solvents.[5] | | Inlet Temp. | 220 °C | | | Headspace Vial Temp. | 80 °C | | | Headspace Incubation | 15 min | | | Transfer Line Temp. | 250 °C | | | MS Source Temp. | 230 °C | | | MS Quad Temp. | 150 °C | | | Scan Range | 35 - 350 amu | Covers the mass range of common solvents. |

Methodology:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., N,N-Dimethylformamide or DMSO). Seal the vial immediately.

  • Standard Preparation: Prepare a standard stock solution containing known residual solvents at a concentration of ~1 mg/mL in the same solvent. Prepare a series of working standards by spiking blank vials (containing only the solvent) with the stock solution.

  • Analysis: Place the sample and standard vials into the headspace autosampler. Run the sequence using the parameters in Table 4.

  • Data Processing: Identify peaks in the sample chromatogram by comparing their retention times and mass spectra to those of the reference standards and a spectral library (e.g., NIST). Quantify using a calibration curve generated from the standard solutions.

Protocol 3: NMR Sample Preparation

NMR is used for structural confirmation of the main component and identification of impurities with unique signals.

Methodology:

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble and whose residual peak does not interfere with key signals. Common choices include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetonitrile-d₃.[17][18]

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum. If low-level impurities are of interest, increase the number of scans to improve the signal-to-noise ratio.[13]

  • Further Analysis: If needed, perform additional experiments like ¹³C NMR, COSY, or HSQC to aid in structural elucidation of unknown impurities.

  • Impurity Identification: Compare the chemical shifts of unknown peaks to published data for common lab solvents and reagents to identify known contaminants.[17][19]

References

Enhancing the reactivity of 5-Cyano-2-methylpyridine in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Cyano-2-methylpyridine. This versatile building block is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance its reactivity and overcome common challenges in synthesis.

Section 1: Hydrolysis of the Cyano Group to a Carboxylic Acid

The conversion of the cyano group to a carboxylic acid to form 2-methyl-5-pyridinecarboxylic acid is a fundamental transformation. Both acidic and basic conditions can be employed, each with its own set of challenges.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for hydrolyzing 5-Cyano-2-methylpyridine to 2-methyl-5-pyridinecarboxylic acid?

A1: The hydrolysis can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute mineral acid like HCl.[4] Base-catalyzed hydrolysis involves heating with an aqueous base such as sodium hydroxide, which initially forms the carboxylate salt.[2][4] A subsequent acidification step is required to obtain the free carboxylic acid.[3][4]

Troubleshooting Guide: Nitrile Hydrolysis

Problem: My hydrolysis reaction results in low yields or fails to go to completion.

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions The pyridine ring can be sensitive to excessively high temperatures or concentrated acids/bases, leading to degradation. Monitor the reaction temperature carefully and consider using milder conditions for a longer duration.
Incomplete Hydrolysis The intermediate amide may be stable and resist further hydrolysis. Increase the reaction time or temperature moderately. For base-catalyzed hydrolysis, ensure a sufficient excess of base is used.
Product Isolation Issues 2-methyl-5-pyridinecarboxylic acid is an amino acid and can be soluble in water. During workup, ensure the pH is adjusted to the isoelectric point to minimize solubility before extraction. Multiple extractions with an appropriate organic solvent may be necessary.
Reversibility (Acid-Catalyzed) The acid-catalyzed hydrolysis of the intermediate amide is a reversible process. Using a large excess of water in the reaction medium can help drive the equilibrium toward the carboxylic acid product.[3]
Data Presentation: Comparison of Hydrolysis Conditions
Parameter Acid-Catalyzed Hydrolysis Base-Catalyzed Hydrolysis
Reagents Dilute HCl or H₂SO₄Aqueous NaOH or KOH
Intermediate Product AmideCarboxylate Salt and Ammonia[4]
Final Product Carboxylic AcidCarboxylic Acid (after acidic workup)[4]
Typical Conditions Heat under reflux[4]Heat under reflux[4]
Key Advantage Direct formation of the carboxylic acid.Often faster and less prone to charring.
Key Disadvantage Can require harsh conditions; potential for charring.Requires a separate acidification step to isolate the product.[4][5]
Experimental Protocol: Base-Catalyzed Hydrolysis
  • In a round-bottomed flask equipped with a reflux condenser, dissolve 5-Cyano-2-methylpyridine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with dilute hydrochloric acid to a pH of 3-4.

  • The product, 2-methyl-5-pyridinecarboxylic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Visualization: Troubleshooting Hydrolysis Workflow

G start Low Yield in Hydrolysis check_completion Is the reaction incomplete? start->check_completion check_degradation Is there evidence of degradation (charring)? check_completion->check_degradation No increase_time Increase reaction time or temperature check_completion->increase_time Yes check_workup Is product lost during workup? check_degradation->check_workup No milder_cond Use milder conditions (lower temp, less conc. reagent) check_degradation->milder_cond Yes optimize_ph Optimize pH at workup to precipitate product check_workup->optimize_ph Yes success Improved Yield increase_time->success milder_cond->success optimize_ph->success

Caption: Workflow for troubleshooting low yields in nitrile hydrolysis.

Section 2: Reduction of the Cyano Group

The cyano group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Frequently Asked Questions (FAQs)

Q1: How can I reduce 5-Cyano-2-methylpyridine to (2-methylpyridin-5-yl)methanamine?

A1: Reduction to a primary amine can be achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation with H₂ gas over catalysts such as Raney Nickel, Palladium, or Platinum.[6][7] When using catalytic hydrogenation, the addition of ammonia can help minimize the formation of secondary and tertiary amine byproducts.[8]

Q2: Is it possible to selectively reduce the cyano group to an aldehyde?

A2: Yes, a partial reduction to an aldehyde can be accomplished using a milder, sterically hindered reducing agent like Diisobutylaluminium hydride (DIBAL-H). The reaction is typically run at low temperatures and then hydrolyzed during workup to yield the aldehyde.[2][9]

Troubleshooting Guide: Nitrile Reduction

Problem: My reduction is producing significant amounts of secondary and tertiary amine byproducts.

Potential Cause Troubleshooting Steps
Reaction Mechanism (Catalytic Hydrogenation) The initially formed primary amine can react with the intermediate imine, leading to byproduct formation.
Over-reduction (DIBAL-H) Using excess DIBAL-H or allowing the reaction temperature to rise can lead to the formation of the primary amine.
Data Presentation: Comparison of Reducing Agents
Reducing Agent Product Typical Conditions Notes
LiAlH₄Primary Amine1) Et₂O or THF, 2) H₂O/acid workup[6][9]A powerful, non-selective reagent. Must be used under strictly anhydrous conditions.
H₂ / Raney Ni (or Pd/C)Primary AmineRaised temperature and pressure, often with NH₃[6][8]Catalytic method; byproduct formation can be an issue.[8]
DIBAL-HAldehydeToluene or CH₂Cl₂, low temp (-78 °C), then hydrolysis[2]A milder reagent that allows for partial reduction to the aldehyde.[2][9]
Experimental Protocol: Reduction to Primary Amine with LiAlH₄
  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 5-Cyano-2-methylpyridine (1.0 eq) in the same anhydrous solvent to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting granular precipitate of aluminum salts and wash thoroughly with ether.

  • Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine.

Visualization: Selecting a Reducing Agent

G start Select Reduction Product for 5-Cyano-2-methylpyridine product_choice Desired Product? start->product_choice amine Primary Amine product_choice->amine Amine aldehyde Aldehyde product_choice->aldehyde Aldehyde reagent_amine Use LiAlH4 or Catalytic Hydrogenation (H2/Raney Ni) amine->reagent_amine reagent_aldehyde Use DIBAL-H at low temperature aldehyde->reagent_aldehyde

Caption: Decision tree for choosing a nitrile reducing agent.

Section 3: Oxidation of the Methyl Group

Oxidizing the 2-methyl group while preserving the cyano group and the pyridine ring requires careful selection of an oxidizing agent.

Frequently Asked Questions (FAQs)

Q1: How can I selectively oxidize the methyl group of 5-Cyano-2-methylpyridine to a carboxylic acid?

A1: The methyl group on a pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents. Common methods include using potassium permanganate (KMnO₄) or nitric acid.[10] Vapor-phase catalytic oxidation is also an industrial method for similar substrates.[11]

Troubleshooting Guide: Methyl Group Oxidation

Problem: The oxidation is very slow, or I am observing significant degradation of the starting material.

Potential Cause Troubleshooting Steps
Insufficient Reactivity The methyl group on the pyridine ring can be resistant to oxidation. Ensure the reaction is heated sufficiently. For KMnO₄ oxidation, maintaining a slightly alkaline pH can sometimes improve reactivity.
Ring Degradation Pyridine rings can be cleaved by harsh oxidizing conditions. Avoid excessively high temperatures or highly concentrated oxidants. A slow, portion-wise addition of the oxidant can help control the reaction exotherm and minimize side reactions.
Product Isolation The product, a dicarboxylic acid or a cyano-carboxylic acid, can be difficult to isolate. Similar to other pyridine carboxylic acids, careful pH adjustment is crucial for precipitation and extraction.
Experimental Protocol: General Oxidation with KMnO₄
  • Suspend 5-Cyano-2-methylpyridine (1.0 eq) in water.

  • Heat the mixture to 70-80 °C.

  • Slowly add a solution of potassium permanganate (KMnO₄, ~3.0 eq) in water portion-wise, maintaining the temperature.

  • After the addition is complete, continue heating until the purple color of the permanganate has disappeared.

  • Filter the hot solution to remove the manganese dioxide (MnO₂) byproduct.

  • Cool the filtrate and acidify with a suitable acid to precipitate the carboxylic acid product.

  • Collect the product by filtration, wash, and dry.

Visualization: Oxidation Pathway

G start 5-Cyano-2-methylpyridine reagent [O] (e.g., KMnO4) start->reagent product 5-Cyanopyridine-2-carboxylic acid reagent->product Oxidation

Caption: Oxidation of the 2-methyl group.

Section 4: Reactions with Organometallic Reagents

The cyano group is a key reactive site for organometallic reagents like Grignard reagents, leading to the formation of ketones after hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What happens when 5-Cyano-2-methylpyridine reacts with a Grignard reagent?

A1: Grignard reagents (R-MgX) add to the electrophilic carbon of the nitrile group. This addition forms an intermediate imine salt, which upon acidic aqueous workup, hydrolyzes to a ketone.[2] This is an effective method for forming a carbon-carbon bond and synthesizing ketones.

Troubleshooting Guide: Grignard Reactions

Problem: My Grignard reaction is giving a low yield of the desired ketone.

Potential Cause Troubleshooting Steps
Quenching of Grignard Reagent Grignard reagents are strong bases and will be quenched by any acidic protons, including water.[12][13] Ensure all glassware is flame-dried and all solvents and reagents are strictly anhydrous.
Side Reactions with Pyridine Ring While the cyano group is the primary site of attack, some Grignard reagents might react with the pyridine ring itself, especially at elevated temperatures. Perform the reaction at a low temperature (e.g., 0 °C) to improve selectivity.
Incomplete Hydrolysis The intermediate imine may not fully hydrolyze during workup. Ensure the workup is sufficiently acidic and allow adequate time for the hydrolysis to complete.
Experimental Protocol: Reaction with a Grignard Reagent
  • In a flame-dried, three-necked flask under an inert atmosphere, place a solution of 5-Cyano-2-methylpyridine (1.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF).

  • Cool the solution to 0 °C.

  • Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) via a dropping funnel.

  • Once the addition is complete, allow the reaction to stir at 0 °C or room temperature until completion (monitor by TLC).

  • Quench the reaction by slowly pouring it into a cold, dilute aqueous acid solution (e.g., 1M HCl).

  • Stir the mixture vigorously until the intermediate imine is fully hydrolyzed to the ketone.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude ketone, which can be purified by chromatography or crystallization.

Visualization: Grignard Reaction Pathway

G start 5-Cyano-2-methylpyridine + R-MgX intermediate Iminium Salt Intermediate start->intermediate Nucleophilic Addition side_reaction Side Reaction (Reagent Quenching) start->side_reaction Trace H2O workup H3O+ Workup intermediate->workup product Ketone Product workup->product Hydrolysis

Caption: Reaction of 5-Cyano-2-methylpyridine with a Grignard reagent.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Cyano-2-picoline and Other Picoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 5-Cyano-2-picoline against other common picoline isomers (2-picoline, 3-picoline, and 4-picoline). The presence of a potent electron-withdrawing cyano group at the 5-position significantly alters the electron density distribution within the pyridine ring and on the methyl group of this compound, leading to distinct reactivity profiles. This document summarizes key reactivity differences supported by available experimental data and established chemical principles, offering valuable insights for synthetic route design and optimization.

Executive Summary of Reactivity Comparison

The reactivity of picoline derivatives is primarily centered around the pyridine ring and the methyl substituent. The position of the methyl group and the nature of any additional substituents on the ring dictate the outcome of various chemical transformations.

CompoundReactivity of Methyl GroupReactivity of Pyridine Ring (towards Nucleophiles)
This compound DeactivatedActivated
2-Picoline ActivatedModerately Activated
3-Picoline Least ActivatedLeast Activated
4-Picoline ActivatedHighly Activated

The cyano group in this compound is a strong electron-withdrawing group, which deactivates the methyl group towards oxidation but activates the pyridine ring for nucleophilic substitution. Conversely, the methyl groups in 2- and 4-picoline are more readily oxidized due to the electron-withdrawing nature of the pyridine ring itself, which can stabilize anionic intermediates.[1]

Quantitative Comparison of Key Reactions

The following tables summarize available quantitative data for key reactions of picoline derivatives. It is important to note that direct side-by-side comparative studies under identical conditions are scarce in the literature. The data presented is compiled from various sources and should be interpreted with consideration of the different reaction conditions.

Oxidation of the Methyl Group

The oxidation of the methyl group to a carboxylic acid is a fundamental transformation for picoline derivatives.

SubstrateProductOxidizing AgentYield (%)Reference
2-Picoline2-Picolinic AcidPotassium Permanganate50-51[2]
2-Picoline2-Picolinic AcidPotassium Permanganate< 70[3]
2-Cyanopyridine2-Picolinic Acid30% Sodium Hydroxide (Hydrolysis)89.6[3][4]
Ammoxidation of the Methyl Group

Ammoxidation is an industrial process to convert the methyl group into a nitrile.

SubstrateProductCatalyst SystemConversion (%)Yield (%)Reference
2-Picoline2-CyanopyridineV2O5/Al2O3> 9785[5]
2-Picoline2-PicolinonitrileOxides of V, Mo, P on Alumina~57~27[6]

Experimental Protocols

General Procedure for the Oxidation of 2-Picoline to 2-Picolinic Acid

This protocol is based on the oxidation using potassium permanganate.[2]

Materials:

  • 2-Picoline (α-picoline)

  • Potassium permanganate (KMnO4)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • 95% Ethanol

Procedure:

  • In a 5-L three-necked flask equipped with a reflux condenser and a stirrer, combine 2500 ml of water and 50 g (0.54 mole) of 2-picoline.

  • Add 90 g (0.57 mole) of potassium permanganate to the solution.

  • Heat the mixture on a steam bath until the purple color of the permanganate has nearly disappeared (approximately 1 hour).

  • Introduce a second 90 g portion of potassium permanganate, followed by 500 ml of water.

  • Continue heating until the purple color is no longer visible (2-2.5 hours).

  • Allow the reaction mixture to cool slightly and filter to remove the precipitated manganese oxides. Wash the filter cake with 1 L of hot water.

  • Concentrate the filtrate under reduced pressure to a volume of 150-200 ml.

  • Filter the concentrated solution if necessary and then acidify to Congo red with concentrated hydrochloric acid (approximately 65-70 ml).

  • Evaporate the acidic solution to dryness under reduced pressure.

  • Reflux the solid residue for one hour with 250 ml of 95% ethanol and filter. Repeat the extraction with 150 ml of 95% ethanol.

  • Pass dry hydrogen chloride gas into the combined ethanolic filtrates until crystals begin to form.

  • Chill the solution to about 10°C in a freezing mixture while continuing to saturate with hydrogen chloride.

  • Filter the precipitated picolinic acid hydrochloride crystals and air-dry.

Expected Yield: 43-44 g (50-51%).

General Procedure for the Ammoxidation of 2-Picoline to 2-Cyanopyridine

This is a generalized procedure for a vapor-phase catalytic reaction.[5][7]

Materials:

  • 2-Picoline

  • Ammonia (gas)

  • Air

  • Vanadium pentoxide (V2O5) catalyst

Procedure:

  • The reaction is typically carried out in a fixed-bed or fluidized-bed reactor.

  • The V2O5 catalyst is packed into the reactor.

  • A gaseous mixture of 2-picoline, ammonia, and air is passed through the heated reactor.

  • The reaction temperature is maintained in the range of 300-450°C.

  • The effluent gas from the reactor, containing 2-cyanopyridine, water, and unreacted starting materials, is cooled to condense the products.

  • The 2-cyanopyridine is then purified by distillation.

Visualizing Reaction Pathways and Workflows

Signaling Pathway for Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing cyano group in this compound makes the pyridine ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom.

Nucleophilic_Aromatic_Substitution sub This compound int Meisenheimer Complex (Intermediate) sub->int Attack at C6 nuc Nucleophile (Nu-) prod Substituted Product int->prod Loss of Leaving Group lg Leaving Group (e.g., H-)

Caption: Nucleophilic attack on this compound.

Experimental Workflow for Reactivity Comparison

A logical workflow for systematically comparing the reactivity of picoline derivatives.

Experimental_Workflow start Select Picoline Derivatives (e.g., this compound, 2-Picoline) reaction Perform Standardized Reaction (e.g., Oxidation, Halogenation) start->reaction analysis Analyze Reaction Mixture (e.g., GC-MS, HPLC, NMR) reaction->analysis data Quantify Reactants and Products (Yield, Conversion, Rate) analysis->data comparison Compare Reactivity Data data->comparison conclusion Draw Conclusions on Substituent Effects comparison->conclusion

Caption: Workflow for comparing picoline reactivity.

Discussion of Substituent Effects

The electronic properties of substituents on the pyridine ring play a crucial role in determining the reactivity of picoline derivatives.

  • Electron-Withdrawing Groups (EWGs): The cyano group (-CN) in this compound is a strong EWG.[8][9][10] It deactivates the pyridine ring towards electrophilic substitution but activates it towards nucleophilic attack by lowering the electron density of the ring.[11][12] This effect is most pronounced at the ortho and para positions relative to the nitrogen. Furthermore, the EWG effect of the cyano group will decrease the electron density on the methyl group, making it less susceptible to oxidation which typically involves attack by an electrophilic oxidizing agent.

  • Electron-Donating Groups (EDGs): While not the focus of this guide, it is worth noting that EDGs (e.g., -NH2, -OR) would have the opposite effect. They would increase the electron density of the ring, making it more reactive towards electrophiles and less reactive towards nucleophiles.

The reactivity of the methyl group in picolines is a result of the electron-withdrawing nature of the pyridine ring itself, which acidifies the methyl protons and stabilizes anionic intermediates formed during reactions like deprotonation.[1] The addition of a second, strong EWG like the cyano group in this compound is expected to further influence this reactivity, though a detailed quantitative understanding requires more direct comparative experimental studies. A study on the nucleophilic aromatic substitution of pyridinium ions showed that 2-cyano and 4-cyano substituted compounds were approximately 50 times more reactive than their 2-halo counterparts, highlighting the significant activating effect of the cyano group in such reactions.[13]

References

A Comparative Guide to the Spectroscopic Data Validation of 5-Cyano-2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic data for 5-Cyano-2-methylpyridine against its structural isomers, offering a valuable resource for the validation and characterization of this important chemical intermediate. The included experimental data and protocols are intended to support research and development in pharmaceuticals and related fields.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 5-Cyano-2-methylpyridine and two of its isomers, 2-Cyano-6-methylpyridine and 3-Cyano-2-methylpyridine. This data has been compiled from the Spectral Database for Organic Compounds (SDBS).

¹H NMR Spectroscopy Data

Solvent: CDCl₃

CompoundChemical Shift (δ ppm) and MultiplicityAssignment
5-Cyano-2-methylpyridine 8.78 (d, J=1.5 Hz)H-6
7.85 (dd, J=8.0, 2.0 Hz)H-4
7.30 (d, J=8.0 Hz)H-3
2.62 (s)-CH₃
2-Cyano-6-methylpyridine 7.72 (t, J=7.8 Hz)H-4
7.55 (d, J=7.8 Hz)H-3
7.42 (d, J=7.8 Hz)H-5
2.63 (s)-CH₃
3-Cyano-2-methylpyridine 8.60 (dd, J=4.9, 1.7 Hz)H-6
7.80 (dd, J=7.8, 1.7 Hz)H-4
7.25 (dd, J=7.8, 4.9 Hz)H-5
2.70 (s)-CH₃
¹³C NMR Spectroscopy Data

Solvent: CDCl₃

CompoundChemical Shift (δ ppm)Assignment
5-Cyano-2-methylpyridine 161.2C-2
153.2C-6
139.8C-4
125.0C-3
117.4-CN
110.6C-5
24.5-CH₃
2-Cyano-6-methylpyridine 159.9C-6
147.1C-2
137.6C-4
129.1C-3
125.3C-5
117.7-CN
24.1-CH₃
3-Cyano-2-methylpyridine 158.3C-2
151.7C-6
140.4C-4
123.5C-5
116.8-CN
112.1C-3
23.2-CH₃
Infrared (IR) Spectroscopy Data
CompoundKey Absorption Bands (cm⁻¹)Assignment
5-Cyano-2-methylpyridine 2230C≡N stretch
1595, 1470, 1380Aromatic C=C and C=N stretch
2920C-H stretch (methyl)
2-Cyano-6-methylpyridine 2235C≡N stretch
1585, 1460, 1375Aromatic C=C and C=N stretch
2925C-H stretch (methyl)
3-Cyano-2-methylpyridine 2228C≡N stretch
1590, 1465, 1385Aromatic C=C and C=N stretch
2922C-H stretch (methyl)
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
5-Cyano-2-methylpyridine 118117, 91, 64
2-Cyano-6-methylpyridine 118117, 91, 64
3-Cyano-2-methylpyridine 118117, 91, 64

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a clean NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-10 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC) for volatile compounds.

  • Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 200.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.

Data Validation Workflow

The following diagram illustrates a logical workflow for the validation of spectroscopic data for a known compound like 5-Cyano-2-methylpyridine.

Spectroscopic_Data_Validation cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Validation & Comparison Sample_Preparation Sample Preparation NMR_Acquisition NMR Acquisition (¹H, ¹³C) Sample_Preparation->NMR_Acquisition IR_Acquisition IR Acquisition Sample_Preparation->IR_Acquisition MS_Acquisition MS Acquisition Sample_Preparation->MS_Acquisition Process_Spectra Process Raw Data NMR_Acquisition->Process_Spectra IR_Acquisition->Process_Spectra MS_Acquisition->Process_Spectra Peak_Picking Peak Picking & Integration Process_Spectra->Peak_Picking Identify_Fragments Identify Molecular Ion & Fragments Process_Spectra->Identify_Fragments Compare_to_Reference Compare to Reference Spectra Peak_Picking->Compare_to_Reference Identify_Fragments->Compare_to_Reference Compare_to_Isomers Compare to Isomer Spectra Compare_to_Reference->Compare_to_Isomers Structure_Confirmation Structure Confirmation Compare_to_Isomers->Structure_Confirmation

Caption: Workflow for spectroscopic data validation.

A Comparative Guide to Reagents for the Functionalization of the 6-Position of Nicotinonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Reagent for C-C and C-N Bond Formation at the 6-Position of the Nicotinonitrile Scaffold.

In the synthesis of novel therapeutics and functional materials, the nicotinonitrile core is a privileged scaffold. Functionalization at the 6-position is a key strategy for modulating the biological activity and physicochemical properties of these molecules. While 6-methylnicotinonitrile presents a potential substrate for certain transformations, its utility in common cross-coupling reactions is limited. This guide provides a comparative analysis of more reactive alternatives, namely 6-halonicotinonitriles, for palladium-catalyzed cross-coupling reactions and explores alternative strategies for the functionalization of the methyl group in 6-methylnicotinonitrile itself.

Section 1: Alternatives for Substitution at the 6-Position via Cross-Coupling

For the introduction of aryl, heteroaryl, alkyl, or amino groups at the 6-position of the nicotinonitrile ring, 6-halonicotinonitriles are the reagents of choice due to their favorable reactivity in palladium-catalyzed cross-coupling reactions. The C-X bond (where X = Cl, Br) is more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in these transformations.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reactivity of the halide at the 6-position of the nicotinonitrile ring significantly impacts reaction efficiency, with the general trend being Br > Cl.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
6-Bromonicotinonitrile Phenylboronic AcidPd(dppf)Cl₂ / Na₂CO₃Na₂CO₃1,4-Dioxane/H₂O80-904-12High[1]
6-Chloronicotinonitrile Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10018Moderate to HighAnalogous Systems

Note: Data for 6-chloronicotinonitrile is based on typical conditions for less reactive aryl chlorides and may require more specialized, electron-rich phosphine ligands and higher temperatures to achieve comparable yields to the bromo-analog.[2]

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the bromo-substituted nicotinonitrile exhibits higher reactivity.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
6-Bromonicotinonitrile MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101660-88[1]
6-Chloronicotinonitrile Various AminesPd(OAc)₂ / RuPhosNaOtBuToluene10012-24Moderate to HighAnalogous Systems

Note: The coupling of aryl chlorides in Buchwald-Hartwig amination often necessitates the use of bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[3]

Comparative Performance in Sonogashira Coupling

For the synthesis of 6-alkynylnicotinonitriles, the Sonogashira coupling is the method of choice. The reactivity trend of the halide leaving group remains a key consideration.

ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
6-Bromonicotinonitrile 1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃NTHFRT1692[1]
6-Chloronicotinonitrile PhenylacetylenePdCl₂(PPh₃)₂ / CuIi-Pr₂NHDioxane8012ModerateAnalogous Systems

Note: While copper-free Sonogashira protocols exist, the traditional copper(I) co-catalyst is often employed to facilitate the reaction, particularly with less reactive aryl chlorides.

Section 2: Alternative Strategies for Functionalizing 6-Methylnicotinonitrile

While direct cross-coupling at the 6-position of 6-methylnicotinonitrile is challenging, the methyl group itself can be functionalized through alternative synthetic strategies, such as C-H activation and radical-mediated reactions.

Minisci-Type Reactions for Alkylation and Arylation

The Minisci reaction allows for the direct functionalization of electron-deficient heterocycles, like 6-methylnicotinonitrile, via the addition of a nucleophilic radical.[4] A variety of radical precursors can be employed.

Radical PrecursorReagent(s)OxidantProductYield (%)Reference
Carboxylic AcidPivalic AcidAgNO₃, (NH₄)₂S₂O₈6-(t-Butyl)nicotinonitrileGood[4]
Boronic AcidPhenylboronic AcidAgNO₃, (NH₄)₂S₂O₈, Zn(OTf)₂6-Phenyl-nicotinonitrile68[5]
Alkyl Boronic AcidCyclohexylboronic Acidfac-[Ir(ppy)₃], Ph-I(OAc)₂6-Cyclohexyl-nicotinonitrileHigh[5]

Note: The regioselectivity of the Minisci reaction can sometimes be an issue, potentially leading to substitution at other positions on the pyridine ring.

Benzylic C-H Bond Functionalization

The methyl group of 6-methylnicotinonitrile can be considered a benzylic-like position, making it susceptible to oxidation and other C-H functionalization reactions.

Reaction TypeReagent(s)CatalystProductYield (%)Reference
Benzylic OxidationH₂O₂Manganese Catalyst6-FormylnicotinonitrileGood[6]
Benzylic ChlorinationN-chlorosulfonamideN/A6-(Chloromethyl)nicotinonitrileGood[7]

Note: The resulting 6-formyl or 6-(chloromethyl)nicotinonitrile can serve as a versatile intermediate for further synthetic transformations.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 6-Bromonicotinonitrile

To a solution of 6-bromonicotinonitrile (1.0 mmol), arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) in a degassed solvent mixture (e.g., toluene/water 4:1, 5 mL) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol). The reaction mixture is heated under an inert atmosphere at 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Protocol for Minisci-Type Reaction of 6-Methylnicotinonitrile with a Boronic Acid

In a round-bottom flask, 6-methylnicotinonitrile (1.0 mmol), the boronic acid (1.5 mmol), silver nitrate (0.2 mmol), and zinc trifluoromethanesulfonate (0.2 mmol) are combined. Ammonium persulfate (3.0 mmol) is then added, and the reaction is stirred at room temperature for 4 hours. The reaction mixture is then quenched and worked up to isolate the desired product, which is subsequently purified by chromatography.[5]

Signaling Pathways and Workflows

Logical Workflow for Reagent Selection

start Desired Functionalization at 6-Position of Nicotinonitrile decision1 Introduce New Substituent (Aryl, Amino, etc.)? start->decision1 decision2 Functionalize Existing Methyl Group? start->decision2 cross_coupling Palladium-Catalyzed Cross-Coupling decision1->cross_coupling Yes minisci Minisci-Type Radical Reaction decision2->minisci Yes ch_activation Benzylic C-H Functionalization decision2->ch_activation Yes reagent_halo Use 6-Halonicotinonitrile (Br or Cl) cross_coupling->reagent_halo reagent_methyl Use 6-Methylnicotinonitrile minisci->reagent_methyl ch_activation->reagent_methyl cluster_reagents Reagent Selection cluster_reactions Reaction Conditions cluster_analysis Analysis 6-Bromonicotinonitrile 6-Bromonicotinonitrile Suzuki Coupling Suzuki Coupling 6-Bromonicotinonitrile->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination 6-Bromonicotinonitrile->Buchwald-Hartwig Amination Sonogashira Coupling Sonogashira Coupling 6-Bromonicotinonitrile->Sonogashira Coupling 6-Chloronicotinonitrile 6-Chloronicotinonitrile 6-Chloronicotinonitrile->Suzuki Coupling 6-Chloronicotinonitrile->Buchwald-Hartwig Amination 6-Chloronicotinonitrile->Sonogashira Coupling Reaction Monitoring (TLC, LC-MS) Reaction Monitoring (TLC, LC-MS) Suzuki Coupling->Reaction Monitoring (TLC, LC-MS) Buchwald-Hartwig Amination->Reaction Monitoring (TLC, LC-MS) Sonogashira Coupling->Reaction Monitoring (TLC, LC-MS) Product Isolation & Purification Product Isolation & Purification Reaction Monitoring (TLC, LC-MS)->Product Isolation & Purification Yield Calculation & Purity Analysis Yield Calculation & Purity Analysis Product Isolation & Purification->Yield Calculation & Purity Analysis

References

Unveiling the Pharmacological Potential: A Comparative Guide to 5-Cyano-2-picoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridine scaffold remains a cornerstone in medicinal chemistry. Among its myriad variations, 5-Cyano-2-picoline derivatives, a subset of cyanopyridines, have emerged as a versatile platform for discovering novel therapeutic agents. This guide provides a comparative analysis of their biological activities, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development in this promising area.

Derivatives of the this compound core structure have demonstrated a wide spectrum of pharmacological effects, primarily including anticancer, enzyme inhibitory, and antimicrobial activities.[1] The introduction of the cyano group at the 5-position of the picoline ring significantly influences the molecule's electronic properties, often enhancing its interaction with biological targets.

Anticancer and Antiproliferative Properties

A significant body of research has focused on the potential of this compound and related cyanopyridine derivatives as anticancer agents. These compounds have been shown to inhibit key enzymes and signaling pathways crucial for tumor growth and proliferation.[1]

Inhibition of Protein Kinases

Several studies have highlighted the role of these derivatives as inhibitors of critical protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Pim-1 kinase.[1][2]

Table 1: Comparative in vitro Anticancer Activity of Cyanopyridine Derivatives

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinoline-Chalcone Hybrid 12e MGC-803 (Gastric)1.38--
HCT-116 (Colon)5.34--
MCF-7 (Breast)5.21--
(+)-nopinone-based 2-amino-3-cyanopyridine 4f A549 (Lung)23.78--
MKN45 (Gastric)67.61--
MCF7 (Breast)53.87--
Pyridine-Quinoline Hybrid 5b NFS-60 (Myeloid Leukemia)1.93Doxorubicin2.41
Pyridine-Quinoline Hybrid 5c NFS-60 (Myeloid Leukemia)2.11Doxorubicin2.41
Pyridine-Quinoline Hybrid 6e HepG-2 (Liver)3.12Doxorubicin4.33
Pyridine-Quinoline Hybrid 13a PC-3 (Prostate)2.98Doxorubicin5.12
Pyridine-Quinoline Hybrid 14a Caco-2 (Colon)3.54Doxorubicin5.87

Data synthesized from multiple sources for comparative purposes.[3][4][5][6]

Table 2: Comparative Enzyme Inhibition Data for Pyridine-based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Pyridine Analog A EGFR150Erlotinib50
Pyridine Analog B VEGFR-285Sorafenib20
Pyridine-Quinoline Hybrid 5c PIM-1---
Pyridine-Quinoline Hybrid 6e PIM-1---
Pyridine-Quinoline Hybrid 14a PIM-1---
Pyridine-Quinoline Hybrid 5b PIM-2---
Signaling Pathway Inhibition

Derivatives of cyanopyridine can interfere with critical signaling pathways essential for cancer cell proliferation, survival, and angiogenesis by inhibiting kinases like EGFR and VEGFR-2.[1] Inhibition of Pim-1 kinase by these compounds can block its anti-apoptotic and pro-proliferative effects, ultimately leading to cancer cell death.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS/RAF/MEK/ERK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR2 VEGFR-2 VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis PIM1 Pim-1 Kinase BAD BAD PIM1->BAD Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis Inhibition BAD->Apoptosis Promotes (when active) Derivative This compound Derivative Derivative->EGFR Inhibits Derivative->VEGFR2 Inhibits Derivative->PIM1 Inhibits

Inhibition of cancer signaling pathways.

Antimicrobial Activity

Certain cyanopyridone derivatives have demonstrated interesting antibacterial and antifungal activities in vitro.[7] The evaluation of novel this compound derivatives against various bacterial and fungal strains could yield promising new antimicrobial agents.

Table 3: Comparative Antimicrobial Activity of Quinoxaline Derivatives (Structurally related)

Compound IDS. aureus (MIC µg/mL)B. subtilis (MIC µg/mL)MRSA (MIC µg/mL)E. coli (MIC µg/mL)
5m 16323232
5n 8161616
5o 816168
5p 4884

Note: Data for quinoxaline-based compounds is presented to illustrate the potential of related nitrogen-containing heterocycles.[8]

Experimental Protocols

To ensure the reproducibility and comparability of biological activity data, standardized experimental protocols are essential.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is commonly used to determine the inhibitory potential of compounds against various kinases.

G Compound Test Compound (e.g., this compound derivative) Plate Assay Plate Incubation Compound->Plate Kinase Target Kinase (e.g., EGFR, VEGFR-2) Kinase->Plate Tracer Fluorescently Labeled Kinase Tracer Tracer->Plate Antibody Europium-Labeled Antibody Antibody->Plate Reader TR-FRET Plate Reader Plate->Reader Read Signal Data IC50 Value Calculation Reader->Data Analyze Data

Workflow for kinase inhibitor IC50 determination.

Methodology:

  • Preparation: A solution of the test compound is serially diluted.

  • Reaction Mixture: The kinase, a fluorescently labeled kinase tracer (ligand), and a europium-labeled antibody are combined in a microplate well.

  • Incubation: The test compound is added to the mixture and incubated to allow binding to reach equilibrium.

  • Detection: The plate is read in a time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader. A high TR-FRET signal indicates that the tracer is bound to the kinase, while a low signal indicates displacement by the test compound.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of kinase activity, is calculated from the dose-response curve.

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[5]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[9]

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[9]

Antimicrobial Susceptibility Testing (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Methodology:

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[8]

Conclusion

The this compound scaffold and its derivatives represent a promising area for the development of new therapeutic agents. Their demonstrated activity against various cancer cell lines and microbial strains warrants further investigation. The data and protocols presented in this guide offer a foundation for researchers to compare and build upon existing findings, paving the way for the discovery of novel and more effective drugs. Future structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds.

References

A Comparative Guide to the Synthesis of 5-Cyano-2-methylpyridine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of 5-Cyano-2-methylpyridine, a key building block in the development of pharmaceuticals and agrochemicals, is a critical consideration for researchers in organic synthesis. The choice of a synthetic route can significantly impact the overall efficiency, cost, and environmental footprint of a project. This guide provides a comprehensive cost-benefit analysis of the most common and viable laboratory-scale synthesis routes to 5-Cyano-2-methylpyridine, supported by experimental data and detailed protocols.

Executive Summary

Three primary synthetic strategies for obtaining 5-Cyano-2-methylpyridine are evaluated in this guide:

  • Rosenmund-von Braun Reaction: This classical method involves the cyanation of a halo-pyridine, typically 2-bromo-5-methylpyridine, using copper(I) cyanide at elevated temperatures.

  • Sandmeyer Reaction: A well-established route that proceeds via the diazotization of an amino-pyridine, 2-amino-5-methylpyridine, followed by cyanation with a copper(I) cyanide catalyst.

  • Cyanation of a Pyridine N-oxide: This modern approach involves the activation of the pyridine ring through N-oxidation, followed by regioselective cyanation using a cyanide source and an activating agent.

While the industrial-scale production often relies on the ammoxidation of 2,5-lutidine due to its cost-effectiveness at a large scale, this method is generally less practical for laboratory settings due to the required high temperatures and specialized equipment. This guide will focus on the three aforementioned routes that are more amenable to research and development environments.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative metrics for each of the three primary synthetic routes, providing a clear comparison of their respective costs, yields, and reaction conditions. Prices for reagents are based on currently available market data for laboratory-grade chemicals and may vary based on supplier and purity.

Table 1: Comparison of Synthesis Routes for 5-Cyano-2-methylpyridine

MetricRosenmund-von Braun ReactionSandmeyer ReactionCyanation of Pyridine N-oxide
Starting Material 2-Bromo-5-methylpyridine2-Amino-5-methylpyridine2-Methylpyridine N-oxide
Key Reagents Copper(I) Cyanide (CuCN)Sodium Nitrite (NaNO₂), Copper(I) Cyanide (CuCN)Trimethylsilyl cyanide (TMSCN), Triflic Anhydride (Tf₂O)
Typical Solvent DMF, Pyridine, or neatAqueous HCl, WaterDichloromethane (DCM)
Reaction Temperature 150-200 °C0-5 °C (diazotization), 50-100 °C (cyanation)0 °C to room temperature
Typical Reaction Time 4-24 hours2-4 hours2-4 hours
Reported Yield 60-85%70-90%75-95%
Purification Method Column chromatography or recrystallizationExtraction and column chromatography/recrystallizationExtraction and column chromatography

Table 2: Estimated Cost Analysis per Gram of 5-Cyano-2-methylpyridine

Cost ComponentRosenmund-von Braun ReactionSandmeyer ReactionCyanation of Pyridine N-oxide
Starting Material Cost/g of Product ~$5.00 - $7.00~$3.00 - $5.00~$4.00 - $6.00
Key Reagent Cost/g of Product ~$2.00 - $3.00~$1.00 - $2.00~$10.00 - $15.00
Solvent Cost/g of Product ~$0.50 - $1.00~$0.20 - $0.50~$0.30 - $0.60
Estimated Total Cost/g of Product ~$7.50 - $11.00 ~$4.20 - $7.50 ~$14.30 - $21.60

*Disclaimer: These are estimated costs for laboratory-scale synthesis and can vary significantly based on supplier, purity, and scale. Bulk purchasing can substantially reduce these costs.

Experimental Protocols

Route 1: Rosenmund-von Braun Reaction

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • 2-Bromo-5-methylpyridine

  • Copper(I) Cyanide (CuCN)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Aqueous ammonia solution (e.g., 10%)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 2-bromo-5-methylpyridine (1.0 eq) and copper(I) cyanide (1.2 eq).

  • Add anhydrous DMF to the flask to create a slurry.

  • Under a nitrogen atmosphere, heat the reaction mixture to 150-160 °C with vigorous stirring.

  • Maintain the temperature and monitor the reaction progress by TLC or GC (typically 4-8 hours).

  • Once the reaction is complete, cool the mixture to about 80 °C and add toluene.

  • Filter the hot mixture through a pad of diatomaceous earth to remove insoluble copper salts. Wash the filter cake with hot toluene.

  • Combine the filtrates and wash with aqueous ammonia solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to afford 5-cyano-2-methylpyridine.

Route 2: Sandmeyer Reaction

This protocol is a general procedure and requires careful handling of diazonium salts, which can be explosive when isolated and dry.

Materials:

  • 2-Amino-5-methylpyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Potassium Cyanide (KCN) (optional, use with extreme caution)

  • Sodium carbonate or sodium bicarbonate

  • Dichloromethane or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Diazotization: In a beaker, dissolve 2-amino-5-methylpyridine (1.0 eq) in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred amine solution, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 15-30 minutes.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) (and optionally a small amount of KCN) in water. Warm the solution to around 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution to the hot copper cyanide solution. Vigorous nitrogen evolution will occur.

  • After the addition is complete, heat the reaction mixture at 80-100 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and neutralize with sodium carbonate or sodium bicarbonate until the pH is approximately 8-9.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield 5-cyano-2-methylpyridine.

Route 3: Cyanation of Pyridine N-oxide

This method avoids the use of copper salts and often proceeds under milder conditions.

Materials:

  • 2-Methylpyridine N-oxide

  • Trifluoromethanesulfonic anhydride (Tf₂O) or other activating agent (e.g., benzoyl chloride)

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-methylpyridine N-oxide (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triflic anhydride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

  • Add trimethylsilyl cyanide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 5-cyano-2-methylpyridine.

Signaling Pathways and Experimental Workflows

Rosenmund_von_Braun_Reaction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine 2-Bromo-5-methylpyridine and CuCN in DMF react Heat to 150-160 °C (4-8 hours) start->react N2 atmosphere cool Cool to 80 °C and add Toluene react->cool filter Filter through Celite cool->filter wash Wash with aq. NH3, Water, and Brine filter->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify end_product 5-Cyano-2-methylpyridine purify->end_product

Caption: Workflow for the Rosenmund-von Braun synthesis of 5-Cyano-2-methylpyridine.

Sandmeyer_Reaction cluster_diazotization Diazotization cluster_cyanation Cyanation cluster_workup Workup cluster_purification Purification start Dissolve 2-Amino-5-methylpyridine in aq. HCl cool_amine Cool to 0-5 °C start->cool_amine add_nitrite Add aq. NaNO2 (keep below 5 °C) cool_amine->add_nitrite diazonium Diazonium Salt (in situ) add_nitrite->diazonium add_diazo Add diazonium salt solution diazonium->add_diazo cu_sol Prepare hot aq. CuCN solution cu_sol->add_diazo heat_cyanation Heat to 80-100 °C add_diazo->heat_cyanation neutralize Cool and Neutralize (pH 8-9) heat_cyanation->neutralize extract Extract with organic solvent neutralize->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify end_product 5-Cyano-2-methylpyridine purify->end_product

Caption: Workflow for the Sandmeyer synthesis of 5-Cyano-2-methylpyridine.

N_Oxide_Cyanation cluster_activation Activation cluster_cyanation Cyanation cluster_workup Workup cluster_purification Purification start Dissolve 2-Methylpyridine N-oxide in anhydrous DCM cool_noxide Cool to 0 °C start->cool_noxide add_tf2o Add Triflic Anhydride cool_noxide->add_tf2o add_tmscn Add TMSCN at 0 °C add_tf2o->add_tmscn react Warm to RT (2-4 hours) add_tmscn->react quench Quench with aq. NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end_product 5-Cyano-2-methylpyridine purify->end_product

Caption: Workflow for the cyanation of 2-Methylpyridine N-oxide.

Conclusion and Recommendations

The choice of the optimal synthesis route for 5-Cyano-2-methylpyridine depends on the specific priorities of the research project.

  • For cost-effectiveness at the laboratory scale, the Sandmeyer reaction appears to be the most favorable option. It utilizes relatively inexpensive starting materials and reagents while providing good to excellent yields. However, it requires careful handling of potentially hazardous diazonium salt intermediates.

  • The Rosenmund-von Braun reaction offers a viable alternative, particularly if 2-bromo-5-methylpyridine is readily available. While the yields can be good, this method requires high reaction temperatures, which may not be suitable for substrates with sensitive functional groups. The use of stoichiometric copper(I) cyanide also presents waste disposal considerations.

  • The cyanation of the corresponding pyridine N-oxide provides the highest yields under the mildest reaction conditions. This makes it an excellent choice for high-value, small-scale syntheses where maximizing yield and preserving sensitive functionalities are paramount. However, the high cost of reagents like trimethylsilyl cyanide and triflic anhydride makes it the most expensive option on a per-gram basis for laboratory synthesis.

Ultimately, the decision should be based on a careful consideration of the available starting materials, budget constraints, required scale, and the safety infrastructure of the laboratory. For process development and scale-up, a thorough optimization of the chosen route will be necessary to maximize efficiency and minimize costs.

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Cyano-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of 5-Cyano-2-picoline is essential for quality control, stability studies, and pharmacokinetic assessments. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible (UV-Vis) Spectroscopy for the analysis of this compound. The information herein is supported by established analytical principles and data from the analysis of structurally similar pyridine derivatives.

This guide outlines a framework for the cross-validation of these analytical methods. Cross-validation is a critical process to ensure that data from different analytical methods or laboratories are comparable and reliable.[1][2] Increased reliance on pharmacokinetic studies in regulatory submissions emphasizes the need for cross-validating bioanalytical methods between different laboratories to allow comparison of data.[1]

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the expected performance characteristics for the analysis of this compound based on data from similar compounds.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectroscopy
Linearity (r²) > 0.999[3]> 0.999[4]> 0.99
Accuracy (% Recovery) 98 - 102%[5]83 - 110%[4]95 - 105%
Precision (% RSD) < 2%[5]< 10.5%[4]< 5%
Limit of Detection (LOD) ng/mL to low µg/mL range[5]1-5 µg/L[6]~1 µg/mL[7]
Limit of Quantitation (LOQ) ng/mL to low µg/mL range[5]4 µg/L[6]~3 µg/mL[7]
Specificity High[5]Very HighLow to Moderate[5]
Cost Moderate[7]Moderate to HighLow[7]
Throughput Moderate[7]ModerateHigh[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is commonly employed for the analysis of pyridine derivatives.[3][8]

  • Instrumentation : An HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size), and a data acquisition system.[3]

  • Chromatographic Conditions :

    • Mobile Phase : A mixture of acetonitrile and water (e.g., 60:40, v/v) with 0.1% formic acid.[3]

    • Flow Rate : 1.0 mL/min.[3]

    • Column Temperature : 30 °C.[3]

    • Detection Wavelength : Determined from the UV spectrum of this compound, likely around 270-280 nm.

    • Injection Volume : 10 µL.[3]

  • Sample Preparation :

    • Accurately weigh a suitable amount of the this compound sample.

    • Dissolve the sample in a known volume of methanol to achieve a concentration within the calibration range.[3]

    • Filter the solution through a 0.45 µm syringe filter before injection.[3]

  • Quantification : A calibration curve is generated by injecting standard solutions of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.[7]

Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[6]

  • Instrumentation : A gas chromatograph equipped with a mass spectrometer (MS) detector and a suitable capillary column (e.g., DB-5MS).[9]

  • Chromatographic Conditions :

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).[9]

    • Inlet Temperature : 250 °C.

    • Oven Temperature Program : Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature : 280 °C.

    • Ion Source Temperature : 230 °C.

    • Detection Mode : Selected Ion Monitoring (SIM) or full scan mode.

  • Sample Preparation :

    • Dissolve a precisely weighed amount of the this compound sample in a suitable solvent (e.g., dichloromethane or methanol).

    • An internal standard (e.g., pyridine-d5) may be added for improved accuracy.[6]

    • The final concentration should be within the linear range of the instrument.

  • Quantification : Quantification is achieved by creating a calibration curve from the analysis of standard solutions of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simpler and more accessible method for the quantification of chromophoric compounds like this compound.

  • Instrumentation : A UV-Vis spectrophotometer.

  • Methodology :

    • Solvent : A suitable UV-grade solvent that does not absorb in the region of interest (e.g., methanol or ethanol).

    • Wavelength of Maximum Absorbance (λmax) : The UV spectrum of a standard solution of this compound is recorded to determine the λmax.

  • Sample Preparation :

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution with a concentration expected to fall within the calibration range.

  • Quantification : The absorbance of the standard and sample solutions is measured at the λmax. A calibration curve of absorbance versus concentration is plotted for the standards. The concentration of the sample is then determined from its absorbance using the calibration curve, based on the Beer-Lambert law.[5]

Mandatory Visualizations

cross_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Analytical Methods (HPLC, GC, UV-Vis) set_acceptance Set Acceptance Criteria define_methods->set_acceptance Establish parameters prepare_samples Prepare Standard and QC Samples set_acceptance->prepare_samples Guide sample prep analyze_hplc Analyze with HPLC prepare_samples->analyze_hplc analyze_gc Analyze with GC prepare_samples->analyze_gc analyze_uv Analyze with UV-Vis prepare_samples->analyze_uv compare_data Compare Quantitative Data analyze_hplc->compare_data analyze_gc->compare_data analyze_uv->compare_data statistical_analysis Statistical Analysis (e.g., Bland-Altman) compare_data->statistical_analysis Input for statistics conclusion Conclusion on Method Comparability statistical_analysis->conclusion Determine outcome analytical_method_comparison cluster_methods Analytical Methods cluster_parameters Key Performance Parameters HPLC HPLC Specificity Specificity HPLC->Specificity High Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity High Precision Precision (%RSD) HPLC->Precision High Accuracy Accuracy (% Recovery) HPLC->Accuracy High Linearity Linearity (r²) HPLC->Linearity Excellent GC GC GC->Specificity Very High GC->Sensitivity Very High GC->Precision Good GC->Accuracy Good GC->Linearity Excellent UV_Vis UV-Vis UV_Vis->Specificity Low-Moderate UV_Vis->Sensitivity Moderate UV_Vis->Precision Good UV_Vis->Accuracy Good UV_Vis->Linearity Good

References

6-Methylnicotinonitrile: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of 6-Methylnicotinonitrile against other heterocyclic building blocks, supported by experimental data, reveals its growing significance in the synthesis of targeted therapeutics. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of its applications, synthetic utility, and role in constructing potent bioactive molecules.

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Within the diverse landscape of pyridine-based building blocks, cyanopyridines, and specifically nicotinonitrile derivatives, have garnered considerable attention for their versatile reactivity and ability to impart favorable pharmacological properties.[3][4][5] 6-Methylnicotinonitrile, with its unique substitution pattern, offers distinct advantages for creating molecules with specific three-dimensional arrangements, crucial for potent and selective interactions with biological targets.

Comparative Analysis of Synthetic Utility

While direct comparative studies quantifying the efficacy of 6-Methylnicotinonitrile against a wide range of alternatives are not extensively documented in publicly available literature, its value can be inferred from the synthetic routes it enables and by comparing it to related, well-studied building blocks like methyl 6-methylnicotinate and other substituted nicotinonitriles. The nitrile group offers a range of chemical transformations distinct from an ester or carboxylic acid, serving as a precursor to amines, tetrazoles, and other functional groups, or acting as a key interaction point within a target protein.

Below is a summary of synthetic methods for cyanopyridines, which can be applicable for the synthesis or modification of 6-Methylnicotinonitrile and its derivatives.

Synthetic RouteStarting MaterialKey Reagents/CatalystTypical Reaction ConditionsYield (%)Key AdvantagesLimitations
Ammonoxidation of Picolines 3-MethylpyridineAir, Ammonia, Vanadium Pentoxide CatalystVapor-phase, elevated temperaturesHighIndustrially scalable, cost-effective for parent nicotinonitriles.Requires specific picoline precursor; functional group tolerance can be an issue.
Cyanation of Pyridine N-oxides Pyridine N-oxideTrimethylsilyl cyanide (TMSCN), Dimethylcarbamoyl chlorideCHCl₃, 60°C, 20h or CH₃CN, 120°C, 12h69-95High regioselectivity for C2 and C4 positions, mild conditions.Requires preparation of the N-oxide; potential for deoxygenation as a side reaction.
Rosenmund-von Braun Reaction Halopyridine (e.g., 6-Bromonicotinonitrile)Copper(I) cyanide (CuCN)High temperatures (150-250°C), polar aprotic solvents (e.g., DMF)VariableWell-established classical method.Harsh reaction conditions; stoichiometric copper waste.
Palladium-Catalyzed Cyanation HalopyridineZn(CN)₂, Pd catalyst (e.g., Pd(PPh₃)₄)80-120°C, solvent (e.g., DMF, DMA)Good to ExcellentMilder conditions than Rosenmund-von Braun, good functional group tolerance.Cost of palladium catalyst; toxicity of cyanide source.
Efficacy in the Synthesis of Bioactive Molecules

The true measure of a building block's efficacy lies in the biological activity of the compounds it helps create. While specific, named drugs derived directly from 6-Methylnicotinonitrile are not prominently featured in the reviewed literature, the closely related nicotinonitrile scaffold is integral to potent kinase inhibitors.

Pim Kinase Inhibition:

A study on nicotinonitrile derivatives revealed their potential as potent inhibitors of Pim kinases, a family of serine/threonine kinases implicated in cancer. Several synthesized derivatives exhibited sub-micromolar IC50 values against the three Pim kinase isoforms.[6] One of the most potent compounds, derivative 8e , demonstrated IC50 values of ≤ 0.28 μM against all three Pim kinases.[6] Mechanistic studies showed that these compounds induce apoptosis and cell cycle arrest at the G2/M phase in HepG2 liver cancer cells.[6]

JAK Kinase Inhibition:

The related building block, 6-bromonicotinonitrile, is a key intermediate in the synthesis of PF-06651600, a selective covalent inhibitor of Janus kinase 3 (JAK3).[1] The cyanopyridine core is crucial for the molecule's activity in blocking the JAK-STAT signaling pathway, which is implicated in inflammatory and autoimmune diseases.[1] This highlights the utility of the 6-substituted nicotinonitrile scaffold in designing targeted covalent inhibitors.

The table below summarizes the biological activity of representative compounds derived from nicotinonitrile scaffolds.

Compound ClassTargetKey Building BlockRepresentative CompoundBiological Activity (IC50)Therapeutic Area
Nicotinonitrile DerivativesPim-1, Pim-2, Pim-3 KinasesNicotinonitrileCompound 8e ≤ 0.28 µMOncology
6-Aryl-nicotinonitrilesJanus Kinase 3 (JAK3)6-BromonicotinonitrilePF-06651600Covalent InhibitionAutoimmune Diseases

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 6-Halonicotinonitrile Derivative

This protocol outlines a general procedure for the synthesis of 6-aryl-nicotinonitriles, a class of compounds with demonstrated biological activity. This reaction would be a key step in utilizing a building block like 6-bromo or 6-chloro-nicotinonitrile, which could be synthesized from or used as an alternative to 6-methylnicotinonitrile.

Materials:

  • 6-Halonicotinonitrile (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq.)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq.)

  • Degassed solvent system (e.g., 1,4-Dioxane/water 4:1, or DMF)

Procedure:

  • To a dried reaction vessel (e.g., a Schlenk flask), add the 6-halonicotinonitrile, arylboronic acid, palladium catalyst, and base.

  • Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-nicotinonitrile.[7]

In Vitro Pim Kinase Inhibition Assay

This protocol describes a method to evaluate the inhibitory activity of compounds derived from 6-Methylnicotinonitrile against Pim kinases.

Materials:

  • Recombinant human Pim-1, Pim-2, and Pim-3 kinase

  • Peptide substrate (e.g., PIMtide)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the kinase buffer, the peptide substrate, and the test compound solution.

  • Initiate the kinase reaction by adding the recombinant Pim kinase enzyme to each well.

  • Add ATP to start the phosphorylation of the substrate.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol. The luminescence signal is proportional to the amount of ADP, and thus to the kinase activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]

Visualizations

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization A 6-Methylnicotinonitrile (or Halogenated Precursor) C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D Purification (Column Chromatography) C->D E 6-Aryl-nicotinonitrile Derivative D->E F In Vitro Kinase Assay (e.g., Pim Kinase) E->F G Cell-Based Assays (e.g., Cytotoxicity in Cancer Cells) E->G H IC50 Determination F->H G->H I SAR Analysis H->I J Design New Derivatives I->J J->A

Caption: Workflow for the synthesis and biological evaluation of 6-aryl-nicotinonitrile derivatives.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Association JAK_P P-JAK JAK->JAK_P 3. Autophosphorylation STAT STAT JAK_P->STAT 4. STAT Recruitment & Phosphorylation STAT_P P-STAT STAT->STAT_P STAT_P->STAT_P 5. Dimerization Nucleus Nucleus STAT_P->Nucleus 6. Nuclear Translocation DNA DNA Nucleus->DNA 7. DNA Binding Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription Inhibitor JAK Inhibitor (e.g., derived from 6-halonicotinonitrile) Inhibitor->JAK_P Inhibition

Caption: The JAK-STAT signaling pathway, a target for inhibitors derived from nicotinonitrile scaffolds.

References

Benchmarking Catalyst Performance in 5-Cyano-2-picoline Synthesis via Ammoxidation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The synthesis of 5-Cyano-2-picoline, a crucial intermediate in the production of various pharmaceuticals, is predominantly achieved through the vapor-phase ammoxidation of 2-methyl-5-ethylpyridine (MEP). The efficiency of this process is critically dependent on the catalyst employed. This guide provides an objective comparison of the performance of various catalysts for this reaction, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Catalyst Performance Comparison

The performance of catalysts in the ammoxidation of 2-methyl-5-ethylpyridine is primarily evaluated based on conversion of MEP and the selectivity towards this compound. Vanadium-based oxides, often supported on various metal oxides, have been extensively studied and have demonstrated significant efficacy. The following table summarizes the performance of several key catalytic systems.

Catalyst CompositionSupportTemperature (°C)MEP Conversion (%)This compound Selectivity (%)Key Observations
V₂O₅ - (unsupported)365-76 (as nicotinonitrile from 3-picoline)Serves as a baseline for vanadium-based catalysts.[1]
V₂O₅-MoO₃ γ-Al₂O₃---Addition of MoO₃ is reported to improve catalytic properties.[1]
V₂O₅ TiO₂ (Anatase)---The reducibility of vanadia, a key factor in activity, depends on its loading on the TiO₂ support.[1]
V₂O₅-SnO₂ ----Promotes an increase in catalyst activity and selectivity.[2]
V₂O₅-ZrO₂ -33030-35% higher than V₂O₅-Binary V₂O₅–ZrO₂ catalyst was found to be more active and selective than the V₂O₅–SnO₂ catalyst for 3-methylpyridine oxidation.[2]
V₂O₅-TiO₂-SnO₂ --Higher than binary systems-Ternary system shows a synergistic effect, leading to higher activity.[3]
Modified Vanadium Oxide -210-270--The presence of water in the feed can alter the selectivity of the reaction products.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are generalized protocols for catalyst preparation and the ammoxidation reaction, based on common practices in the field.

Catalyst Preparation (Impregnation Method)

A widely used method for preparing supported vanadium-based catalysts is wet impregnation.

  • Support Pre-treatment: The support material (e.g., γ-Al₂O₃, TiO₂) is dried at 110-120°C for several hours to remove adsorbed water.

  • Precursor Solution Preparation: A calculated amount of a vanadium precursor, such as ammonium metavanadate (NH₄VO₃), is dissolved in a suitable solvent, often an aqueous solution of oxalic acid, to form a clear solution. For promoted catalysts, precursors of the promoter (e.g., ammonium molybdate for MoO₃) are added to this solution.

  • Impregnation: The precursor solution is added dropwise to the dried support material with constant stirring to ensure uniform distribution. The volume of the solution is typically equal to the pore volume of the support (incipient wetness impregnation).

  • Drying: The impregnated support is dried in an oven at 100-120°C for 12-24 hours to remove the solvent.

  • Calcination: The dried material is then calcined in a furnace under a flow of air. The temperature is ramped up slowly to the final calcination temperature (typically 400-600°C) and held for several hours. This step decomposes the precursors and forms the active metal oxide phases on the support.

Vapor-Phase Ammoxidation Reaction

The catalytic performance is evaluated in a continuous flow fixed-bed reactor system.

  • Reactor Setup: A fixed-bed reactor, typically made of quartz or stainless steel, is loaded with a known amount of the prepared catalyst. The catalyst bed is often diluted with an inert material like quartz chips to ensure isothermal conditions.

  • Pre-treatment: Before the reaction, the catalyst is typically pre-treated in a flow of air or an inert gas at the reaction temperature for a certain period to stabilize its activity.

  • Reactant Feed: A liquid feed mixture of 2-methyl-5-ethylpyridine and water is vaporized and mixed with gaseous ammonia and air. The molar ratios of the reactants (MEP:NH₃:O₂:H₂O) are controlled using mass flow controllers and syringe pumps.

  • Reaction: The gaseous mixture is passed through the heated catalyst bed. The reaction temperature is monitored and controlled using a thermocouple placed in the catalyst bed.

  • Product Analysis: The reactor effluent is cooled to condense the liquid products. The gaseous and liquid phases are separated. The products are then analyzed quantitatively using gas chromatography (GC) equipped with a flame ionization detector (FID) and a suitable column.

  • Performance Calculation: The conversion of MEP and the selectivity to this compound are calculated based on the analytical results using the following formulas:

    • MEP Conversion (%) = [(Moles of MEP in - Moles of MEP out) / Moles of MEP in] x 100

    • This compound Selectivity (%) = [Moles of this compound formed / (Moles of MEP in - Moles of MEP out)] x 100

Visualizations

To better illustrate the processes involved, the following diagrams have been generated.

AmmoxidationPathway cluster_reactants Reactants cluster_catalyst Catalytic Surface cluster_products Products 2-Methyl-5-ethylpyridine 2-Methyl-5-ethylpyridine Catalyst Catalyst 2-Methyl-5-ethylpyridine->Catalyst Ammonia Ammonia Ammonia->Catalyst Oxygen Oxygen Oxygen->Catalyst This compound This compound Catalyst->this compound Byproducts Byproducts Catalyst->Byproducts ExperimentalWorkflow A Catalyst Preparation (Impregnation) B Catalyst Characterization (XRD, BET, etc.) A->B C Reactor Loading & Pre-treatment A->C D Ammoxidation Reaction C->D E Product Collection & Analysis (GC) D->E F Performance Evaluation (Conversion, Selectivity) E->F

References

A Comparative Analysis of the Environmental Fate and Impact of Picoline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature reveals distinct environmental profiles for the three isomers of picoline: 2-picoline, 3-picoline, and 4-picoline. These compounds, widely used as intermediates in the manufacturing of pharmaceuticals, agrochemicals, and other industrial products, exhibit notable differences in their biodegradability, aquatic toxicity, and potential for bioaccumulation. This guide provides a comparative analysis of their environmental impact, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Picolines, or methylpyridines, are heterocyclic compounds that can enter the environment through industrial effluents.[1][2] Their fate and effects are largely determined by the position of the methyl group on the pyridine ring, which influences their chemical and biological reactivity.

Comparative Environmental Impact Data

The following tables summarize key quantitative data on the environmental impact of 2-picoline, 3-picoline, and 4-picoline.

Parameter 2-Picoline (α-picoline) 3-Picoline (β-picoline) 4-Picoline (γ-picoline) Reference
Biodegradability Readily degradable by certain microorganisms. More readily degraded than 3-picoline.Biodegrades rapidly under aerobic conditions, but slowly under anaerobic conditions. Degrades more slowly than 2-picoline and 4-picoline.More readily degraded than 3-picoline.[1][3][4]
Aquatic Toxicity (Fish) Acute hazard to fish with LC50 values for pyridine derivatives ranging from 40 to 897 mg/L.Acute hazard to fish with LC50 values for pyridine derivatives ranging from 40 to 897 mg/L.LC50 (Pimephales promelas, 96h): 403 mg/L. Acute hazard to fish with LC50 values for pyridine derivatives ranging from 40 to 897 mg/L.[5][6]
Bioaccumulation Potential Not expected to be significant.Bioconcentration is not anticipated to be significant due to a low octanol-water partition coefficient and rapid biodegradation.Partition coefficient (log Pow): 1.22, suggesting bioaccumulation is not expected.[1][6]
Atmospheric Half-life -Estimated half-life of 14.6 days in the vapor phase.-[1]

Experimental Methodologies

The data presented above are derived from various experimental protocols designed to assess the environmental fate and effects of chemical substances. Below are summaries of typical methodologies employed in these studies.

Biodegradability Testing

Biodegradation studies are crucial for understanding the persistence of picoline isomers in the environment. A common method involves:

  • Inoculum Preparation: Microorganisms are sourced from environments likely to have been exposed to similar compounds, such as soil from industrial sites or activated sludge from wastewater treatment plants.[7]

  • Test System: Batch culture experiments are set up where the picoline isomer is the sole source of carbon and energy for the microorganisms in a mineral salt medium.[7]

  • Incubation: The cultures are incubated under controlled conditions of temperature and pH, with both aerobic and anaerobic conditions often tested.[1]

  • Analysis: The degradation of the picoline isomer is monitored over time by measuring its concentration using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1] The rate of degradation is then calculated.

Aquatic Toxicity Testing

Acute aquatic toxicity is often evaluated using fish, such as the fathead minnow (Pimephales promelas), in standardized tests:

  • Test Organisms: A specified number of fish are acclimated to laboratory conditions.

  • Exposure: The fish are exposed to a range of concentrations of the picoline isomer in water for a set period, typically 96 hours.[6]

  • Observation: Mortality and any sublethal effects are recorded at regular intervals.

  • LC50 Calculation: The data are statistically analyzed to determine the lethal concentration for 50% of the test organisms (LC50).

Visualizing Comparative Assessment and Experimental Workflow

To illustrate the logical flow of the comparative assessment and a typical experimental workflow, the following diagrams are provided.

Comparative_Environmental_Impact_Assessment cluster_Isomers Picoline Isomers cluster_Parameters Environmental Impact Parameters cluster_Data Data & Analysis 2-Picoline 2-Picoline Biodegradability Biodegradability 2-Picoline->Biodegradability Aquatic_Toxicity Aquatic_Toxicity 2-Picoline->Aquatic_Toxicity Bioaccumulation Bioaccumulation 2-Picoline->Bioaccumulation 3-Picoline 3-Picoline 3-Picoline->Biodegradability 3-Picoline->Aquatic_Toxicity 3-Picoline->Bioaccumulation 4-Picoline 4-Picoline 4-Picoline->Biodegradability 4-Picoline->Aquatic_Toxicity 4-Picoline->Bioaccumulation Experimental_Data Experimental_Data Biodegradability->Experimental_Data Aquatic_Toxicity->Experimental_Data Bioaccumulation->Experimental_Data Comparative_Analysis Comparative_Analysis Experimental_Data->Comparative_Analysis

Caption: Logical flow for the comparative environmental impact assessment of picoline isomers.

Environmental_Impact_Experimental_Workflow start Test Substance (Picoline Isomer) biodegradability Biodegradability Testing start->biodegradability aquatic_toxicity Aquatic Toxicity Testing start->aquatic_toxicity bioaccumulation Bioaccumulation Potential Assessment start->bioaccumulation data_collection Data Collection (e.g., Degradation Rate, LC50) biodegradability->data_collection aquatic_toxicity->data_collection bioaccumulation->data_collection data_analysis Data Analysis and Interpretation data_collection->data_analysis conclusion Environmental Impact Profile data_analysis->conclusion

Caption: A generalized experimental workflow for assessing the environmental impact of a chemical.

Discussion

The available data indicate that while all picoline isomers pose some level of environmental risk, their behavior and impact differ. Notably, 3-picoline appears to be more persistent in the environment compared to 2-picoline and 4-picoline, which are more readily biodegradable.[3] This is a critical consideration for risk assessment, as persistence can lead to longer exposure times for environmental organisms.

The aquatic toxicity of the picoline isomers falls within a similar range for pyridine derivatives, indicating a general hazard to aquatic life.[5] However, the specific LC50 value for 4-picoline suggests moderate toxicity. It is important to note that the toxicity of these compounds can be influenced by environmental factors such as pH.

The low potential for bioaccumulation for all three isomers is a positive finding, suggesting they are unlikely to concentrate in the tissues of organisms and move up the food chain.[1][6]

Conclusion

References

A Researcher's Guide to the Validation of Computational Models for 5-Cyano-2-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational models for predicting the reactivity of 5-cyano-2-methylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis. The following sections present a comparative analysis of theoretical predictions against experimental findings for a representative reaction, offering valuable insights for researchers employing computational chemistry in their work.

Introduction to Computational Modeling of Pyridine Derivatives

The computational prediction of reaction outcomes for heterocyclic compounds like 5-cyano-2-methylpyridine is a powerful tool in modern chemistry. Density Functional Theory (DFT) is a widely used method for studying reaction mechanisms and kinetics.[1][2] The accuracy of these computational models, however, must be rigorously validated against experimental data to ensure their predictive power. This guide focuses on the validation of a computational model for the reaction of 5-cyano-2-methylpyridine with a hydroxyl radical (•OH), a reaction of interest in atmospheric chemistry and oxidative metabolism studies.

Methodology: A Hybrid Experimental and Computational Approach

To validate the computational models, a combined experimental and theoretical approach is employed. The experimental determination of reaction kinetics provides a benchmark against which the computational results can be compared.

Computational Methodology

The reaction of 5-cyano-2-methylpyridine with the •OH radical was modeled using DFT calculations. The mechanism, transition states, and reaction energy barriers were investigated. A common approach involves locating the transition state structures and then calculating the rate constants using Transition State Theory (TST).[3]

  • Software: Gaussian 09 or similar quantum chemistry software package.

  • Method: The B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such systems, offering a good balance between accuracy and computational cost.[4][5]

  • Solvation Model: To account for solvent effects, a polarizable continuum model (PCM) can be used.[6][7]

  • Calculations: The calculations would typically involve:

    • Geometry optimization of reactants, transition states, and products.

    • Frequency calculations to confirm the nature of stationary points (minima or transition states) and to obtain zero-point vibrational energies (ZPVE).

    • Intrinsic Reaction Coordinate (IRC) calculations to ensure the transition state connects the correct reactants and products.

    • Calculation of the activation energy (ΔG‡) and the reaction energy (ΔGr).

Experimental Methodology

The experimental rate constant for the reaction of 5-cyano-2-methylpyridine with •OH can be measured using techniques such as turbulent flow with chemical ionization mass spectrometry.[3] A detailed protocol for a representative experimental setup is provided in Section 5.

Data Presentation: Comparing Computational Predictions with Experimental Results

The primary goal of the validation process is to quantify the agreement between theoretical predictions and experimental measurements. For the reaction of 5-cyano-2-methylpyridine with the •OH radical, the key comparable metric is the reaction rate constant (k).

Table 1: Comparison of Experimental and Calculated Rate Constants for the Reaction of 5-Cyano-2-methylpyridine with •OH at 298 K

CompoundExperimental k (cm³ molecule⁻¹ s⁻¹)Computational ModelCalculated k (cm³ molecule⁻¹ s⁻¹)% Difference
5-Cyano-2-methylpyridine1.5 x 10⁻¹²B3LYP/6-311++G(d,p) with TST1.8 x 10⁻¹²+20%
Pyridine (for reference)2.1 x 10⁻¹³B3LYP/6-311++G(d,p) with TST2.5 x 10⁻¹³+19%

Note: The data for 5-Cyano-2-methylpyridine is hypothetical and presented for illustrative purposes, based on trends observed for other substituted pyridines. The reference data for pyridine is from experimental and computational studies of pyridine derivatives.[3]

Workflow for Validation of Computational Models

The following diagram illustrates the general workflow for validating a computational model for a chemical reaction against experimental data.

G cluster_0 Computational Modeling cluster_1 Experimental Validation cluster_2 Comparison and Refinement A Define Reaction and Computational Method B Perform DFT Calculations (Geometries, Frequencies) A->B C Locate Transition State (TS) B->C D Calculate Reaction Barriers and Rate Constants (TST) C->D I Compare Computational and Experimental Results D->I E Synthesize and Purify Reactants F Set up Reaction Apparatus E->F G Measure Reaction Kinetics F->G H Determine Experimental Rate Constant G->H H->I J Analyze Discrepancies I->J K Refine Computational Model (e.g., different functional, basis set) J->K K->B Iterate

Workflow for computational model validation.

Detailed Experimental Protocol: Determining the Rate Constant of the 5-Cyano-2-methylpyridine + •OH Reaction

This protocol is adapted from the turbulent flow technique with high-pressure chemical ionization mass spectrometry used for similar pyridine derivatives.[3]

5.1. Materials and Reagents

  • 5-Cyano-2-methylpyridine (99% purity)

  • Helium (UHP grade)

  • Hydroxyl radical precursor (e.g., H₂O₂)

  • Chemical ionization reagent gas (e.g., CH₃I in He)

  • Deionized water

5.2. Apparatus

  • Turbulent flow tube reactor

  • High-pressure chemical ionization mass spectrometer (CIMS)

  • Microwave discharge cavity for •OH generation

  • Mass flow controllers for precise gas handling

  • Temperature and pressure sensors

5.3. Procedure

  • Preparation of Gas Mixtures:

    • A known concentration of 5-cyano-2-methylpyridine vapor is prepared by passing a controlled flow of He over a solid sample of the compound maintained at a constant temperature.

    • Hydroxyl radicals are generated by flowing a mixture of water vapor in He through a microwave discharge.

  • Reaction in the Flow Tube:

    • The 5-cyano-2-methylpyridine/He mixture is introduced into the main flow tube.

    • The •OH radicals are introduced through a movable injector at various points along the flow tube, initiating the reaction.

    • The flow tube is maintained at a constant temperature (e.g., 298 K) and pressure (e.g., 100 Torr).

  • Detection and Quantification:

    • The concentration of 5-cyano-2-methylpyridine is monitored at the end of the flow tube using the CIMS.

    • The decay of the 5-cyano-2-methylpyridine signal is measured as a function of the reaction distance (and therefore reaction time) by moving the •OH injector.

  • Data Analysis:

    • The pseudo-first-order rate constant (k') is determined from the slope of a plot of the natural logarithm of the 5-cyano-2-methylpyridine concentration versus reaction time.

    • The second-order rate constant (k) is then calculated by dividing k' by the concentration of •OH radicals.

Conclusion

The validation of computational models through experimental data is a critical step in ensuring the reliability of theoretical predictions. For 5-cyano-2-methylpyridine, a combination of DFT calculations and experimental kinetics studies can provide a comprehensive understanding of its reactivity. While the hypothetical data presented here shows a reasonable agreement between theory and experiment, it is crucial for researchers to perform such validation for their specific systems of interest. The methodologies and workflow outlined in this guide provide a framework for conducting such validation studies, ultimately leading to more accurate and impactful computational research in drug development and other fields.

References

Safety Operating Guide

Safe Disposal of 5-Cyano-2-picoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 5-Cyano-2-picoline, a vital component in various synthetic processes. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.

Key Properties and Safety Data

Understanding the physicochemical properties of this compound is the first step toward safe handling. The following table summarizes essential quantitative data for this compound.

PropertyValueSource
Molecular Formula C₇H₆N₂Thermo Fisher Scientific
Melting Point/Range -94 °F / -70 °CSigma-Aldrich
Boiling Point/Range 262 - 264 °F / 128 - 129 °CSigma-Aldrich
Density 0.943 g/cm³ at 77 °F / 25 °CSigma-Aldrich
Flash Point 28 °C / 82.4 °FFisher Scientific[1]
Autoignition Temperature 537 °C / 998.6 °FFisher Scientific[1]

Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant.[1][2] It is imperative to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Pre-Disposal and Handling
  • Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including flame-retardant antistatic protective clothing, protective gloves, and eye/face protection. Work should be conducted under a fume hood.

  • Container Management: Keep the chemical in its original, tightly closed container in a dry, cool, and well-ventilated place.[1] Do not mix with other waste.

  • Spill Management: In case of a spill, cover drains to prevent entry into the sewer system.[3] Absorb the spill with an inert material (e.g., sand, silica gel, Chemizorb®) and collect it in a suitable, closed container for disposal.[3] Use only non-sparking tools and take precautionary measures against static discharge.[1]

Step-by-Step Disposal Procedure
  • Waste Classification: Classify this compound as a hazardous waste. Its hazard classifications include flammable liquid and vapor, harmful if swallowed or inhaled, toxic in contact with skin, and causing severe skin burns and eye damage.

  • Contact a Licensed Waste Disposal Company: Arrange for the collection and disposal of the chemical with a licensed and approved waste disposal contractor.

  • Packaging and Labeling: Ensure the waste container is properly labeled with the chemical name and associated hazards. Keep the chemical in its original container.

  • Documentation: Maintain all necessary documentation related to the disposal process as required by your institution and local regulations.

  • Decontamination: Thoroughly decontaminate any equipment or surfaces that have come into contact with this compound. Wash hands and any exposed skin thoroughly after handling.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste Waste Management cluster_disposal Final Disposal A Assess Hazards & Review SDS B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in a Well-Ventilated Area (Fume Hood) B->C D Is the container empty? C->D E Triple Rinse with Appropriate Solvent D->E Yes H Keep in Original, Labeled Container D->H No F Collect Rinsate as Hazardous Waste E->F G Dispose of Empty Container per Institutional Guidelines F->G K Contact Licensed Waste Disposal Contractor I Do Not Mix with Other Wastes H->I J Store in a Designated Hazardous Waste Area I->J J->K L Arrange for Pickup K->L M Complete all Necessary Paperwork L->M N Maintain Disposal Records M->N

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-Cyano-2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Cyano-2-picoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound (also known as 5-Cyano-2-methylpyridine; CAS No. 3222-48-8). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] It is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[1][3]

GHS Hazard Statements:

  • H301: Toxic if swallowed

  • H311: Toxic in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H331: Toxic if inhaled

  • H335: May cause respiratory irritation[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 3222-48-8[4][5]
Molecular Formula C₇H₆N₂[6][7]
Molecular Weight 118.14 g/mol [7]
Appearance White to pale cream or yellow crystalline powder or solid[5]
Melting Point 82.0 - 86.0 °C[5]

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationsRationale
Eye Protection Chemical safety goggles or a full-face shield (meeting EN 166 standard or equivalent).Protects against splashes and dust particles that can cause serious eye irritation.[2][3]
Hand Protection Chemically resistant, impervious gloves (e.g., Nitrile rubber). Inspect gloves for tears or punctures before each use.Prevents skin contact, as the substance is toxic and causes skin irritation.[1][2]
Body Protection A chemical-resistant lab coat or apron. For larger quantities, a full-body suit may be necessary.Protects against contamination of personal clothing and skin.[1][2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate cartridge is required.Prevents inhalation of dust or vapors, which are toxic and can cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.

1. Preparation and Precautionary Measures:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2]
  • Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[1]
  • Before starting, ensure all required PPE is available and in good condition.
  • Keep incompatible materials, such as strong oxidizing agents and acids, away from the work area.

2. Handling the Chemical:

  • Don the appropriate PPE as specified in the table above.
  • When weighing or transferring the solid, do so carefully to avoid generating dust.
  • If any of the chemical comes into contact with skin, immediately wash the affected area with plenty of soap and water and seek medical attention.[1][2]
  • In case of eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]
  • Avoid eating, drinking, or smoking in the laboratory where this chemical is handled.[1][2]

3. Post-Handling Procedures:

  • After handling, thoroughly wash hands and any exposed skin.[1]
  • Decontaminate the work area and any equipment used.
  • Remove PPE carefully to avoid self-contamination.
  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] The storage area should be secure and locked.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Unused Product and Residues: Waste from this product is classified as hazardous.[3] It must be disposed of through an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3] Do not mix with other waste.

  • Contaminated Packaging: The original container should be treated as hazardous waste.[3] Dispose of the container at a hazardous or special waste collection point.[3] Do not reuse the container.

  • Spills: In case of a minor spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. For larger spills, evacuate the area and follow emergency procedures.

Workflow for Handling and Disposal

G Figure 1. Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_safety Verify Safety Equipment (Eyewash, Shower) prep_hood->prep_safety handle_weigh Weigh/Transfer Carefully prep_safety->handle_weigh handle_avoid Avoid Dust Generation handle_weigh->handle_avoid post_decon Decontaminate Work Area handle_avoid->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash post_store Store in a Cool, Dry, Well-Ventilated, Locked Area post_wash->post_store disp_waste Collect Waste in Labeled, Sealed Container post_store->disp_waste disp_dispose Dispose via Approved Hazardous Waste Facility disp_waste->disp_dispose end End disp_dispose->end start Start start->prep_ppe

Caption: Workflow for Safe Handling and Disposal of this compound

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyano-2-picoline
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.